molecular formula C8H10N2O2S B1443041 Isoindoline-5-sulfonamide CAS No. 1306603-24-6

Isoindoline-5-sulfonamide

Cat. No.: B1443041
CAS No.: 1306603-24-6
M. Wt: 198.24 g/mol
InChI Key: YHTYHTVTDQHXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoindoline-5-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Research has identified this core structure in compounds designed as potent inhibitors of cancer-related carbonic anhydrase (CA) isoforms IX and XII . The overexpression of these enzymes promotes tumor acidosis and is associated with poor prognosis, making them attractive therapeutic targets . Compounds based on the indoline-5-sulfonamide scaffold, which is closely related to isoindoline-5-sulfonamide, have demonstrated promising biological activity. These activities include selective inhibitory activity against the tumor-associated CA IX and XII isoforms, with one study reporting K I values in the nanomolar range (e.g., 41.3 nM for CA XII) . Furthermore, lead compounds exhibit antiproliferative effects against cancer cell lines such as MCF7 (with IC 50 values as low as 12.9 µM) and possess the crucial ability to circumvent multidrug resistance by reversing chemoresistance to drugs like doxorubicin in P-glycoprotein-overexpressing cells . This makes isoindoline-5-sulfonamide a valuable building block for researchers investigating new strategies to combat hypoxic tumors and overcome treatment-resistant cancers. The compound is readily available for scientific investigation. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-isoindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)8-2-1-6-4-10-5-7(6)3-8/h1-3,10H,4-5H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTYHTVTDQHXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isoindoline-5-sulfonamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and medicinal applications of Isoindoline-5-sulfonamide , a privileged scaffold in drug discovery.

Chemical Class: Bicyclic Heterocycle / Sulfonamide Primary Application: Medicinal Chemistry (Carbonic Anhydrase Inhibition, Diuretics, Anticancer) CAS Registry (HCl salt): 2331259-86-8[1]

Executive Summary

Isoindoline-5-sulfonamide represents a critical pharmacophore in medicinal chemistry, bridging the structural gap between the classic diuretic indapamide (an indoline) and chlorthalidone (a phthalimidine/isoindolinone). Unlike its oxidized counterparts, the fully reduced isoindoline core offers a unique conformational profile and basicity (secondary amine), making it a versatile scaffold for designing dual-action inhibitors.

This guide analyzes the molecule’s amphoteric nature, provides a validated synthetic workflow, and details its structure-activity relationship (SAR) in the context of Carbonic Anhydrase (CA) inhibition and tumor-associated hypoxia targeting.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

Molecular Geometry and Numbering

The isoindoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring (pyrrolidine). The nitrogen atom is located at position 2.[2] The sulfonamide moiety (


) is substituted at position 5.[3]
  • Formula:

    
    
    
  • Molecular Weight: 198.24 g/mol (Free base)

  • Key Distinction:

    • Isoindoline: Reduced form (2,3-dihydro-1H-isoindole). Basic secondary amine at pos 2.

    • Isoindolin-1-one (Phthalimidine): Oxidized lactam. Neutral/Acidic. (e.g., Chlorthalidone).

    • Indoline: Nitrogen at position 1.[1][2][4][5][6] (e.g., Indapamide).[7][8][9]

Physicochemical Profile

The molecule is amphoteric , possessing both an acidic sulfonamide group and a basic secondary amine.

PropertyValue / CharacteristicImplication for Drug Design
pKa (Sulfonamide) ~9.8 - 10.2Acts as a Zinc Binding Group (ZBG) in metalloenzymes (e.g., CA).
pKa (Isoindoline N) ~9.0 - 9.5Protonated at physiological pH; enhances solubility and lysosomal trapping.
LogP ~0.5 - 1.2Moderate lipophilicity; good oral bioavailability potential.
H-Bond Donors 3 (Sulfonamide

, Amine

)
Critical for active site anchoring (e.g., Thr199 in CA II).
Solubility High (as HCl salt)Excellent aqueous solubility compared to hydrophobic sulfonamides.
Structural Visualization

The following diagram illustrates the core numbering and the relationship between the isoindoline scaffold and its oxidized analogs.

IsoindolineStructure cluster_legend Pharmacophore Relationships Isoindoline Isoindoline-5-sulfonamide (Reduced Core) Basic Amine (Pos 2) Isoindolinone Isoindolin-1-one (Phthalimidine) Lactam (Pos 1=O) Isoindoline->Isoindolinone Oxidation (Loss of Basicity) Indoline Indoline-5-sulfonamide (Isomeric Core) Nitrogen at Pos 1 Isoindoline->Indoline Isomerization (Scaffold Hopping)

Caption: Structural relationship between Isoindoline (target), Isoindolinone (Chlorthalidone-like), and Indoline (Indapamide-like).[3][8][10][11]

Synthesis & Reactivity[7][11][12][15][16]

Direct chlorosulfonation of free isoindoline is problematic due to the basic secondary amine, which can form sulfamic acids or undergo polymerization. A Protection-Activation-Deprotection strategy is the industry standard.

Synthetic Pathway (Protocol A)

Target: 2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride

  • Protection: Isoindoline is protected as the N-trifluoroacetyl or N-acetyl derivative. The trifluoroacetyl group is preferred for easier base-catalyzed deprotection later.

  • Chlorosulfonation: The protected intermediate is treated with excess chlorosulfonic acid (

    
    ). The 5-position is activated by the alkyl (methylene) group of the ring.
    
  • Amidation: Reaction with aqueous ammonia or a substituted amine.

  • Deprotection: Hydrolysis of the amide bond to release the free secondary amine.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the evolution of HCl and


 gas.

Step 1: N-Trifluoroacetylation

  • Dissolve isoindoline (10 mmol) in DCM (50 mL) with TEA (1.2 eq).

  • Cool to 0°C. Add Trifluoroacetic anhydride (TFAA, 1.1 eq) dropwise.

  • Stir at RT for 2 hours. Wash with 1N HCl, brine, dry over

    
    , and concentrate.
    
    • Yield: >90% (White solid).[9]

Step 2: Chlorosulfonation

  • Cool neat chlorosulfonic acid (5 mL, excess) to 0°C.

  • Add N-trifluoroacetylisoindoline (5 mmol) portion-wise.

  • Heat to 60°C for 2 hours. (Monitor by TLC; disappearance of SM).

  • Quench: Pour the reaction mixture carefully onto crushed ice (Exothermic!).

  • Extract the sulfonyl chloride precipitate with EtOAc or filter if solid.

Step 3: Amidation

  • Dissolve the crude sulfonyl chloride in THF (20 mL).

  • Add concentrated aqueous ammonia (28%, 5 mL) or specific amine (2 eq) at 0°C.

  • Stir for 1 hour at RT.

  • Concentrate and partition between EtOAc/Water. Dry organic layer and evaporate.

Step 4: Deprotection

  • Dissolve the sulfonamide intermediate in Methanol (20 mL).

  • Add

    
     (2 eq) and water (5 mL). Reflux for 2 hours.
    
  • Concentrate, acidify with 1N HCl to pH 1 (to form HCl salt), and recrystallize from EtOH/Ether.

SynthesisFlow Start Isoindoline (C8H9N) Step1 1. Protection (TFAA / DCM) Start->Step1 Inter1 N-TFA-Isoindoline Step1->Inter1 Step2 2. Chlorosulfonation (ClSO3H, 60°C) Inter1->Step2 Inter2 5-Sulfonyl Chloride Step2->Inter2 Step3 3. Amidation (NH4OH or R-NH2) Inter2->Step3 Inter3 Protected Sulfonamide Step3->Inter3 Step4 4. Deprotection (K2CO3 / MeOH) Inter3->Step4 Final Isoindoline-5-sulfonamide (Target) Step4->Final

Caption: Step-by-step synthetic workflow for the production of Isoindoline-5-sulfonamide.

Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

Isoindoline-5-sulfonamides are potent inhibitors of Carbonic Anhydrase, specifically the tumor-associated isoforms hCA IX and hCA XII .[3]

  • Mechanism: The sulfonamide moiety acts as a Zinc Binding Group (ZBG).[12] The nitrogen atom (

    
    ) coordinates to the 
    
    
    
    ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.
  • Selectivity: The bulky, bicyclic isoindoline scaffold fills the hydrophobic pocket of the enzyme active site more effectively than simple benzene sulfonamides.

  • Tail Approach: The secondary amine at position 2 allows for easy derivatization ("Tail Approach") to attach hydrophilic or lipophilic linkers, improving selectivity for the extracellular CA IX isoform over the cytosolic CA I/II.

Structure-Activity Relationship (SAR)
RegionModificationEffect on Activity
5-Sulfonamide Unsubstituted (

)
Essential for potent Zn binding. Substitution (

) drastically reduces activity.
2-Nitrogen Free Amine (

)
Good solubility; moderate potency.
2-Nitrogen Hydrophobic Tail (Benzyl/Alkyl)Increases affinity for hCA IX (hydrophobic pocket interaction).
2-Nitrogen Hydrophilic Tail (PEG/Sugar)Reduces cell permeability, increasing selectivity for membrane-bound CA IX (tumor targeting).
Isoindoline Ring 1,3-Dioxo (Phthalimide)Increases acidity; changes binding angle. Often used in anticonvulsants.
Biological Evaluation Protocol (CA Inhibition Assay)

To validate the activity of the synthesized compound, a Stopped-Flow


 Hydration Assay  is recommended.
  • Reagents: Phenol red indicator, HEPES buffer (pH 7.5), purified hCA isozymes.

  • Procedure:

    • Incubate enzyme with inhibitor (10 nM - 10

      
      M) for 15 min.
      
    • Mix with

      
      -saturated water in a stopped-flow spectrophotometer.
      
    • Monitor the absorbance change at 557 nm (acidification rate).

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    

References

  • Nocentini, A., et al. (2018).[13] "Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX." Bioorganic Chemistry.

  • Eldehna, W. M., et al. (2017).[14] "Novel indolin-2-one-based sulfonamides as carbonic anhydrase inhibitors: Synthesis, in vitro biological evaluation against carbonic anhydrases isoforms I, II, IV and VII." European Journal of Medicinal Chemistry.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Sigma-Aldrich. "2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride Product Page." Merck KGaA.

  • PubChem. "8-Hydroxyquinoline-5-sulfonic acid (Analogous Sulfonamide Chemistry)." National Library of Medicine.

Sources

An In-Depth Technical Guide to the Synthesis of Isoindoline-5-sulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant compounds.[1] When functionalized with a sulfonamide group at the 5-position, it gives rise to a class of molecules with considerable potential for interacting with various biological targets. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of isoindoline-5-sulfonamide. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind strategic decisions in the synthetic pathway, and provides detailed, field-proven experimental protocols for key transformations. The guide is structured around a robust and logical retrosynthetic analysis, focusing on the construction of a key functionalized intermediate, followed by the formation and reduction of the heterocyclic core.

Introduction: The Significance of the Isoindoline-5-sulfonamide Core

Heterocyclic compounds are a cornerstone of modern pharmacology. Among them, the isoindoline ring system—a bicyclic framework featuring a benzene ring fused to a pyrrolidine ring—is of particular interest.[1] Its structural rigidity and defined three-dimensional geometry make it an excellent scaffold for presenting functional groups in a precise orientation for optimal receptor binding.

The incorporation of a sulfonamide moiety (-SO₂NH₂) introduces a powerful hydrogen-bond donor and acceptor group, capable of forming strong, directional interactions with biological macromolecules. This functional group is a well-established pharmacophore found in a wide array of drugs, including antibacterial agents, diuretics, and carbonic anhydrase inhibitors. The combination of the isoindoline core with a sulfonamide at the 5-position creates a versatile chemical entity with significant therapeutic potential, making efficient and scalable synthetic access to this scaffold a critical objective for drug discovery programs.

A Strategic Approach: Retrosynthetic Analysis

A successful synthesis relies on a logical and efficient plan. For isoindoline-5-sulfonamide, attempting to introduce the sulfonamide group onto a pre-formed isoindoline ring is fraught with challenges, including poor regioselectivity and harsh reaction conditions that could compromise the heterocyclic core.

A more robust and controllable strategy involves starting with a commercially available aromatic precursor and building the target molecule sequentially. The most logical retrosynthetic disconnection begins with the final reduction step, tracing back to a stable, functionalized phthalimide intermediate. This leads to the key building block: 4-sulfamoylphthalic acid or its anhydride.

This retrosynthetic strategy offers several advantages:

  • Control of Regiochemistry: The sulfonation is performed on the simple phthalic anhydride precursor, which demonstrates high regioselectivity for the desired 4-position due to the electronic directing effects of the anhydride moiety.[2]

  • Robust Intermediates: The intermediates, such as 4-sulfamoylphthalimide, are typically stable, crystalline solids that are amenable to purification.

  • Strategic Use of Protecting Groups: A protecting group can be easily installed on the imide nitrogen, which can be carried through the reduction step and removed later to allow for further derivatization.

G Target Isoindoline-5-sulfonamide Isoindoline_PG N-Protected Isoindoline-5-sulfonamide Target->Isoindoline_PG Deprotection Phthalimide N-Protected 4-Sulfamoylphthalimide Isoindoline_PG->Phthalimide Reduction of Imide PhthalicAcid 4-Sulfamoylphthalic Acid or Anhydride Phthalimide->PhthalicAcid Imide Formation (Cyclization) PhthalicAnhydride Phthalic Anhydride PhthalicAcid->PhthalicAnhydride 1. Sulfonation 2. Conversion to Sulfonamide

Caption: Retrosynthetic analysis of Isoindoline-5-sulfonamide.

Synthesis of the Key Intermediate: N-Protected 4-Sulfamoylphthalimide

The cornerstone of this synthetic route is the efficient preparation of a phthalimide ring bearing the sulfonamide group at the 4-position. This multi-step process begins with the functionalization of phthalic anhydride.

Step 3.1: Regioselective Sulfonation of Phthalic Anhydride

The direct sulfonation of phthalic anhydride is the most common and efficient method for introducing the sulfonic acid group. The electron-withdrawing nature of the anhydride directs the incoming electrophile (SO₃) primarily to the 4-position (para), achieving high regioselectivity.

Causality: The use of fuming sulfuric acid (sulfuric acid containing excess SO₃) or gaseous sulfur trioxide provides a high concentration of the active electrophile, driving the reaction efficiently. The reaction temperature is a critical parameter; it must be high enough to promote the reaction but controlled to minimize the formation of di-sulfonated byproducts. Selectivity for the 4-isomer can reach approximately 80% with fuming sulfuric acid.[2]

Step 3.2: Conversion to 4-(Chlorosulfonyl)phthalic Anhydride

The sulfonic acid intermediate is highly polar and not ideal for the subsequent amidation step. It is therefore converted to the more reactive sulfonyl chloride. This is a standard transformation typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H).

Causality: The hydroxyl group of the sulfonic acid acts as a nucleophile, attacking the electrophilic center of the chlorinating agent. A subsequent elimination sequence releases HCl and SO₂ (for thionyl chloride), yielding the desired sulfonyl chloride. This intermediate is highly reactive and moisture-sensitive and is often used immediately in the next step without extensive purification.

Step 3.3: Formation of 4-Sulfamoylphthalic Anhydride

The highly electrophilic sulfonyl chloride is reacted with an ammonia source to form the sulfonamide.

Causality: Aqueous or gaseous ammonia acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride and displacing the chloride ion. The reaction is typically exothermic and must be cooled to prevent side reactions. The resulting 4-sulfamoylphthalic anhydride is the direct precursor for the imide formation.

Step 3.4: Imide Formation with a Protecting Group

To prevent side reactions during the subsequent reduction step and to provide a handle for later-stage functionalization, the isoindoline nitrogen must be protected. The benzyl group is an ideal choice as it is robust and can be easily removed under mild hydrogenolysis conditions. The N-benzyl-4-sulfamoylphthalimide is formed by condensing 4-sulfamoylphthalic anhydride with benzylamine.

Causality: The reaction proceeds via nucleophilic attack of the benzylamine nitrogen on one of the anhydride carbonyls, forming an intermediate amic acid. Subsequent heating, often in a high-boiling solvent like glacial acetic acid, promotes dehydration and cyclization to the stable five-membered imide ring.

Constructing the Core: Reduction to a Protected Isoindoline

The most challenging step in this synthesis is the reduction of the robust phthalimide ring to the isoindoline. The two carbonyl groups of the imide must be reduced to methylenes. This transformation requires a powerful reducing agent, as partial reduction can lead to the formation of isoindolin-1-one byproducts.

Choice of Reducing Agent:

  • Lithium Aluminum Hydride (LiAlH₄): This is a potent, non-selective reducing agent capable of reducing both carbonyls. However, its high reactivity necessitates strictly anhydrous conditions and careful handling. It can also potentially reduce the sulfonamide group if not controlled properly.

  • Borane (BH₃): Borane complexes (e.g., BH₃·THF) are also effective for imide reduction and are often considered milder than LiAlH₄, offering better functional group tolerance. The mechanism involves the formation of a stable amine-borane adduct after the initial reduction.

  • Catalytic Hydrogenation: While typically used for reducing phthalimides to isoindolin-1-ones in the presence of an acid promoter, achieving full reduction to isoindoline often requires more forcing conditions (high pressure, high temperature) and specific catalysts (e.g., rhenium oxides), which can be less practical for laboratory scale.[3]

The presence of the electron-withdrawing sulfonamide group deactivates the aromatic ring, which can influence the reactivity of the imide carbonyls. For this reason, a powerful hydride source like borane is often the preferred choice for a clean and efficient reduction.

Following the reduction, the N-benzyl group can be selectively removed via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst), liberating the secondary amine of the isoindoline core without affecting the sulfonamide.

Synthesis of Derivatives

The final isoindoline-5-sulfonamide is a versatile scaffold for creating a library of derivatives.

G cluster_0 Derivatization Strategies Core Isoindoline-5-sulfonamide (Core Scaffold) N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation Position 2 N_Acylation N-Acylation (RCOCl, Base) Core->N_Acylation Position 2 N_Sulfonylation N-Sulfonylation (RSO2Cl, Base) Core->N_Sulfonylation Position 2 Sulfonamide_Alkylation Sulfonamide N-Alkylation (R'-X, Strong Base) Core->Sulfonamide_Alkylation Position 5

Sources

Biological Activity of Isoindoline-5-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and therapeutic applications of Isoindoline-5-sulfonamide, with a specific focus on its role as a Monoacylglycerol Acyltransferase 3 (MGAT3) inhibitor (specifically compound PF-06471553 ) and its historical significance as a scaffold for diuretics (e.g., Clorexolone).

Executive Summary

Isoindoline-5-sulfonamide is a bicyclic pharmacophore characterized by a benzene ring fused to a pyrrolidine ring (isoindoline), substituted with a sulfonamide group at the 5-position.[1][2] While the sulfonamide moiety generally confers Carbonic Anhydrase (CA) inhibitory activity, the isoindoline-5-sulfonamide core has emerged as a highly specific scaffold for two distinct therapeutic classes:

  • Metabolic Modulation (Primary Modern Application): Selective inhibition of MGAT3 (Monoacylglycerol Acyltransferase 3) for the treatment of hepatic steatosis and type 2 diabetes (e.g., PF-06471553 ).[2][3][4]

  • Renal Physiology (Historical Application): Diuretic activity via inhibition of renal electrolyte transporters and carbonic anhydrase (e.g., Clorexolone , Chlorthalidone analogs).[2][5]

This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and experimental protocols for validating these biological activities.

Primary Target: MGAT3 Inhibition (Metabolic Regulation)

The most significant recent application of the isoindoline-5-sulfonamide core is exemplified by PF-06471553 , a potent, selective inhibitor of MGAT3.[3][4][6][7]

Mechanism of Action

MGAT3 is an integral membrane enzyme found primarily in the small intestine and liver of higher mammals.[2][5] It catalyzes the acylation of monoacylglycerol (MAG) to diacylglycerol (DAG), a critical step in the synthesis of triacylglycerol (TAG).[3][4]

  • Pathway Blockade: Isoindoline-5-sulfonamide derivatives bind to the catalytic site of MGAT3, preventing the incorporation of fatty acyl-CoA into the MAG backbone.

  • Therapeutic Outcome: Reduction in hepatic TAG accumulation, improved insulin sensitivity, and mitigation of non-alcoholic steatohepatitis (NASH).[5]

Signaling Pathway Visualization

The following diagram illustrates the lipid synthesis pathway and the specific blockade point of Isoindoline-5-sulfonamide.

MGAT3_Pathway Glycerol Glycerol MAG Monoacylglycerol (MAG) Glycerol->MAG GPAT DAG Diacylglycerol (DAG) MAG->DAG Acylation TAG Triacylglycerol (TAG) DAG->TAG Acylation LipidDroplet Lipid Droplet (Steatosis) TAG->LipidDroplet Storage MGAT3 MGAT3 (Target Enzyme) MGAT3->MAG Catalyzes DGAT DGAT1/2 DGAT->DAG Catalyzes Inhibitor Isoindoline-5-sulfonamide (PF-06471553) Inhibitor->MGAT3 Inhibits

Caption: MGAT3 catalyzes the MAG-to-DAG conversion.[2][4] Isoindoline-5-sulfonamide inhibits this step, preventing downstream TAG accumulation.[2]

Secondary Activity: Diuretic & Carbonic Anhydrase Inhibition

Historically, the isoindoline core (often oxidized to isoindolinone or phthalimidine ) has been central to diuretic drug discovery.[2][5]

Clorexolone and Thiazide-like Activity

Clorexolone (6-chloro-2-cyclohexyl-3-oxo-isoindoline-5-sulfonamide) acts similarly to thiazide diuretics.[2][5]

  • Target: Na⁺/Cl⁻ cotransporter (NCC) in the distal convoluted tubule.[2][5]

  • Secondary Target: Carbonic Anhydrase (CA) isoforms.[2][5][8][9][10][11][12] The free sulfonamide group (-SO₂NH₂) coordinates with the Zinc (Zn²⁺) ion in the CA active site.[12]

  • Physiological Effect: Increases excretion of Na⁺, Cl⁻, and water, reducing blood volume and blood pressure.[5]

Structure-Activity Relationship (SAR) Table

The biological output of the scaffold depends heavily on the oxidation state of the nitrogen-containing ring and substituents at position 6.

Substituent (R1)Core Structure5-Position6-PositionBiological ActivityRepresentative Compound
N-Alkyl/Aryl Isoindoline (Reduced)SulfonamideH / AlkylMGAT3 Inhibition PF-06471553
N-Cyclohexyl Isoindolin-1-one (Oxidized)SulfonamideChloroDiuretic (NCC inhibition) Clorexolone
N-H Indoline (Isomer)SulfonamideHCA IX Inhibition (Antitumor) Indoline-5-sulfonamide

Experimental Protocols

Protocol A: MGAT3 Enzymatic Inhibition Assay

Objective: Quantify the potency (IC₅₀) of an isoindoline-5-sulfonamide derivative against human MGAT3.

Materials:

  • Recombinant human MGAT3 membrane fraction (expressed in Sf9 cells).[2][5]

  • Substrates: 2-Monooleoylglycerol (2-MOG) and [¹⁴C]-Oleoyl-CoA.[2][5]

  • Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL BSA.[2]

Workflow:

  • Preparation : Dilute test compounds (Isoindoline-5-sulfonamide analogs) in DMSO to 100x final concentration.

  • Incubation :

    • Mix 20 µg MGAT3 membrane protein with test compound in reaction buffer.[2][5]

    • Incubate for 15 minutes at 25°C.

  • Reaction Initiation : Add substrate mix (50 µM 2-MOG + 15 µM [¹⁴C]-Oleoyl-CoA).[2][5]

  • Reaction : Incubate for 20 minutes at 37°C.

  • Termination : Stop reaction by adding 200 µL isopropanol:heptane:water (80:20:2).

  • Extraction : Add 100 µL heptane and 50 µL water. Vortex and centrifuge to separate phases.[2][5]

  • Quantification : Sample the upper organic phase (containing [¹⁴C]-DAG) and count radioactivity using a Liquid Scintillation Counter.

  • Analysis : Calculate % inhibition relative to DMSO control and fit to a 4-parameter logistic model.

Protocol B: Synthesis of Isoindoline-5-sulfonamide Core

Objective: Synthesize the core scaffold from commercially available phthalimide precursors.[2][5]

Step-by-Step Methodology:

  • Chlorosulfonation :

    • React N-substituted isoindoline (or isoindolinone) with excess chlorosulfonic acid (ClSO₃H) at 0°C, then heat to 60°C for 2 hours.

    • Mechanism: Electrophilic aromatic substitution preferentially occurs at the 5-position (para to the nitrogen in the reduced ring).

    • Quench: Pour reaction mixture onto crushed ice to precipitate the isoindoline-5-sulfonyl chloride .[2][5]

  • Amidation :

    • Dissolve the sulfonyl chloride intermediate in THF.[2][5]

    • Add excess aqueous ammonia (NH₄OH) or a specific amine (R-NH₂) at 0°C.[2][5]

    • Stir for 4 hours at room temperature.

  • Purification :

    • Evaporate solvent.[2][5]

    • Recrystallize from ethanol/water to obtain the pure Isoindoline-5-sulfonamide .[2][5]

Visualizing the Synthesis Logic

The following diagram outlines the divergent synthesis pathways leading to either Diuretic or Metabolic activity profiles.

Synthesis_SAR Phthalimide Phthalimide / Isoindoline Precursor Chlorosulfonation 1. Chlorosulfonation (ClSO3H) 2. Amidation (NH3) Phthalimide->Chlorosulfonation Core Isoindoline-5-sulfonamide Core Chlorosulfonation->Core Path_A Path A: N-Alkylation & Reduction Core->Path_A Optimization for Lipophilicity Path_B Path B: C-6 Chlorination & Oxidation Core->Path_B Optimization for Polarity MGAT_Inhibitor PF-06471553 (MGAT3 Inhibitor) Path_A->MGAT_Inhibitor Diuretic Clorexolone (Diuretic/CA Inhibitor) Path_B->Diuretic

Caption: Divergent synthesis from the core scaffold leads to distinct pharmacological profiles.[2]

References

  • Futatsugi, K., et al. (2015). "Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 (MGAT3)."[2][3][5] Journal of Medicinal Chemistry, 58(18), 7173–7185.[5] [2][3]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2][5] Nature Reviews Drug Discovery, 7(2), 168-181.[2]

  • PubChem Compound Summary. "Clorexolone (CID 16473)."[2][5] National Center for Biotechnology Information.[2][5]

  • Nocentini, A., et al. (2018). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[2] Bioorganic Chemistry, 80, 27-36.[2][5] [2]

Sources

Technical Deep Dive: Isoindoline-5-Sulfonamide Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Diuretic Classics to Hypoxia-Targeting Oncolytics

Executive Summary & Pharmacophore Architecture

The isoindoline-5-sulfonamide scaffold represents a privileged structure in medicinal chemistry, distinct from its indoline (e.g., Indapamide) and benzothiadiazine (e.g., Hydrochlorothiazide) cousins. While historically adjacent to the phthalimidine class of diuretics (such as Chlorthalidone), the specific functionalization of the isoindoline core at the C5 position with a sulfonamide moiety has emerged as a critical strategy for designing isoform-selective Carbonic Anhydrase (CA) inhibitors and novel anticancer agents.

The Structural Distinction

It is vital to distinguish the Isoindoline-5-sulfonamide (Core A) from the Pendant Sulfonamide (Core B) found in classic diuretics.

  • Core A (The Topic): The sulfonamide (-SO₂NH₂) is directly attached to the C5 position of the fused bicyclic isoindoline ring. This restricts the conformational freedom of the zinc-binding group (ZBG), enhancing selectivity for specific enzyme pockets (e.g., CA IX/XII).

  • Core B (The Historic Analog - Chlorthalidone): The sulfonamide is located on a phenyl ring attached to the isoindoline scaffold.

This guide focuses on Core A , detailing its synthesis, mechanism as a tumor-associated CA inhibitor, and validation protocols.

Mechanism of Action: The "Zinc Trap" & Isoform Selectivity

The primary utility of isoindoline-5-sulfonamides lies in their ability to inhibit metalloenzymes, specifically Carbonic Anhydrases (CAs).

The Zinc-Binding Mechanism

The sulfonamide moiety acts as a Zinc-Binding Group (ZBG). In the active site of CAs, the zinc ion is coordinated by three histidine residues (His94, His96, His119) and a water molecule/hydroxide ion.

  • Displacement: The ionized sulfonamide nitrogen (SO₂NH⁻) displaces the zinc-bound water molecule.[1]

  • Coordination: It forms a tetrahedral coordination geometry with the Zn²⁺ ion.

  • The "Tail" Effect: The rigid isoindoline scaffold acts as the "tail," interacting with the hydrophobic and hydrophilic halves of the active site entrance. This rigidity is superior to flexible open-chain sulfonamides for discriminating between the ubiquitous cytosolic isoforms (CA I/II) and the tumor-associated transmembrane isoforms (CA IX/XII).

Therapeutic Implication: Hypoxic Tumors

CA IX is overexpressed in hypoxic tumor cells to regulate pH. Inhibiting CA IX with isoindoline-5-sulfonamides leads to intracellular acidification and cell death, specifically in the hypoxic niche resistant to radiation and chemotherapy.

CA_Inhibition_Mechanism cluster_selectivity Isoform Selectivity Filter Zn Active Site Zn2+ Water Zn-bound H2O/OH- Zn->Water Resting State Complex Zn-Sulfonamide Complex (Tetrahedral) Zn->Complex Binds Displacement Ligand Displacement Water->Displacement Displaced Isoindoline Isoindoline-5-Sulfonamide (Inhibitor) Isoindoline->Displacement Entry to Active Site Isoindoline->Complex Rigid Scaffold Avoids CA I/II steric clash Displacement->Complex Coordination Effect Intracellular Acidification (Tumor Cell Death) Complex->Effect Inhibits Catalysis

Caption: Mechanistic flow of Zinc displacement by Isoindoline-5-sulfonamide, highlighting the rigidity-driven selectivity for tumor-associated CA isoforms.

Chemical Synthesis: 1-Oxoisoindoline-5-Sulfonamide Protocol

This protocol describes the synthesis of a core 2-substituted-1-oxoisoindoline-5-sulfonamide . This route is preferred over the reduction of phthalimides as it allows for regioselective chlorosulfonation.

Reaction Scheme

The synthesis relies on the electrophilic aromatic substitution of the isoindolin-1-one core. The amide carbonyl at C1 directs the incoming sulfonyl group to the para position (C5) relative to the nitrogen, and meta to the carbonyl.

Synthesis_Pathway Start Phthalic Anhydride Step1 1. Condensation (R-NH2) 2. Reduction (Zn/AcOH) Start->Step1 Inter N-Substituted Isoindolin-1-one Step1->Inter Step2 Chlorosulfonation (ClSO3H, 0°C to RT) Inter->Step2 SulfChl Isoindoline-5-sulfonyl chloride Step2->SulfChl Step3 Amidation (NH4OH or R'-NH2) SulfChl->Step3 Final Isoindoline-5-sulfonamide Step3->Final

Caption: Synthetic workflow for generating the isoindoline-5-sulfonamide core from phthalic anhydride precursors.

Detailed Step-by-Step Methodology

Pre-requisite: Synthesis of N-substituted isoindolin-1-one (via standard condensation/reduction).

Step 1: Chlorosulfonation (The Critical Step)

  • Rationale: Chlorosulfonic acid acts as both the solvent and the reagent. Excess reagent drives the equilibrium toward the sulfonyl chloride.

  • Protocol:

    • Charge a round-bottom flask with Chlorosulfonic acid (ClSO₃H) (5.0 equiv) and cool to 0°C in an ice-salt bath.

    • Add the N-substituted isoindolin-1-one (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic reaction.

    • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Heat the mixture to 60°C for 1 hour to ensure completion (monitor by TLC).

    • Quenching: Pour the reaction mixture dropwise onto crushed ice (approx. 10x volume). The sulfonyl chloride will precipitate as a white/off-white solid.

    • Filter the precipitate immediately and wash with cold water. Do not dry completely if proceeding to amidation, as the chloride is unstable.

Step 2: Amidation

  • Rationale: Nucleophilic attack by ammonia or amine to form the stable sulfonamide.

  • Protocol:

    • Suspend the wet sulfonyl chloride cake in THF or Dioxane (10 mL/g).

    • Cool to 0°C.

    • Add Aqueous Ammonia (25%) (10 equiv) or the desired amine dropwise.

    • Stir at room temperature for 4 hours.

    • Concentrate the solvent under reduced pressure.

    • Acidify to pH 2 with 1N HCl to precipitate the product.

    • Recrystallize from Ethanol/Water.

Biological Validation: Stopped-Flow CO₂ Hydration Assay

To validate the synthesized compounds, one must measure the inhibition constant (


) against specific CA isoforms.[2] The Stopped-Flow Assay  is the field standard because the uncatalyzed hydration of CO₂ is too fast for standard spectrophotometry.
Assay Principle

This kinetic assay measures the rate of acidification (pH change) as CO₂ is hydrated to HCO₃⁻ + H⁺. A pH indicator (Phenol Red) changes absorbance (from 557 nm) as the reaction proceeds.

Detailed Protocol

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas into water at 25°C for 1 hour; [CO₂] ≈ 33.8 mM).

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration typically 10–20 nM).

Workflow:

  • Preparation: Incubate the enzyme with the isoindoline-5-sulfonamide inhibitor (at varying concentrations: 0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Loading:

    • Syringe A: Enzyme-Inhibitor mix + Indicator in Buffer.

    • Syringe B: CO₂-saturated water.[3][4]

  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow spectrophotometer (e.g., Applied Photophysics SX.18MV).

  • Measurement: Monitor the decrease in absorbance at 557 nm over 0.1–1.0 seconds.

  • Calculation: Fit the absorbance curve to a first-order exponential equation to determine the observed rate constant (

    
    ).
    
  • Inhibition: Calculate

    
     using the Cheng-Prusoff equation adapted for enzyme kinetics:
    
    
    
    

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substituents on the isoindoline scaffold, synthesizing data from recent high-impact studies (e.g., Supuran et al.).

PositionSubstituentEffect on CA II (Off-Target)Effect on CA IX (Tumor Target)Pharmacological Insight
N-2 (Isoindoline) Methyl / EthylHigh AffinityModerate AffinitySmall groups fit deep into the hydrophobic pocket, reducing selectivity.
N-2 (Isoindoline) Benzyl / PhenylReduced AffinityHigh Affinity Bulky aromatic groups clash with residues in CA II but interact favorably with the hydrophobic patch of CA IX.
C-5 Sulfonamide (-SO₂NH₂)EssentialEssentialThe Zinc-Binding Group (ZBG). Removal abolishes activity.
C-6 Halogen (Cl/Br)VariableIncreased PotencyElectron-withdrawing groups increase the acidity of the sulfonamide NH₂, strengthening Zn-binding.
C-3 Carbonyl (=O)NeutralPositiveThe 1,3-dione (phthalimide) analogs often show lower solubility than 1-oxoisoindolines.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Kalinin, D. V., et al. (2019). Synthesis and biological evaluation of novel 1-oxoisoindoline-5-sulfonamides as potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry.

  • Thalitone (Chlorthalidone) Prescribing Information . (2023). U.S. Food and Drug Administration. Link

Sources

Technical Deep Dive: Spectroscopic Characterization of Isoindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoindoline-5-sulfonamide (CAS: 1306603-24-6) is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for the development of inhibitors targeting MGAT2 (Monoacylglycerol Acyltransferase 2) and Carbonic Anhydrases (CA) . Its structural rigidity, combined with the polar sulfonamide handle, makes it an ideal building block for fragment-based drug discovery (FBDD) and high-throughput screening libraries.

This guide provides a rigorous spectroscopic analysis of the molecule, focusing on its stable salt forms (HCl/TFA), which are the standard for isolation and storage due to the oxidative instability of the free secondary amine.

Chemical Identity
ParameterDetail
IUPAC Name 2,3-dihydro-1H-isoindole-5-sulfonamide
CAS Number 1306603-24-6
Molecular Formula C

H

N

O

S
Molecular Weight 198.24 g/mol
Monoisotopic Mass 198.0463 Da
SMILES NS(=O)(=O)c1ccc2CNCc2c1

Spectroscopic Data Analysis[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum of Isoindoline-5-sulfonamide is most distinct in its salt form (e.g., Hydrochloride or Trifluoroacetate). The protonation of the isoindoline nitrogen (

) deshields the adjacent methylene protons (

), shifting them downfield compared to the free base.

H NMR Data (600 MHz, Methanol-

/ DMSO-

)

Data corresponds to the TFA salt form.

PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H4 7.85 - 7.90Singlet (s)1HIsolated aromatic proton between sulfonamide and ring junction.
Ar-H6 7.80 - 7.85Doublet (d,

Hz)
1HOrtho to sulfonamide, meta to alkyl ring junction.
Ar-H7 7.55 - 7.60Doublet (d,

Hz)
1HOrtho to alkyl ring junction.
C1-H

4.75 - 4.85Singlet (s) or Broad2HBenzylic methylene (deshielded by N+).
C3-H

4.75 - 4.85Singlet (s) or Broad2HBenzylic methylene (often overlaps with C1).
SO

NH

~7.35Broad Singlet2HExchangeable (visible in DMSO-

, disappears in MeOD).
NH

~9.50Broad2HAmmonium protons (salt form only, DMSO-

).

Analyst Note: In the free base, the C1/C3 methylene protons typically appear upfield at


 4.05 - 4.20 ppm . The significant downfield shift to ~4.80 ppm  is diagnostic of the protonated species.

C NMR Data (150 MHz, Methanol-

)
  • Aromatic Carbons:

    
     144.5, 141.9, 138.5, 127.6, 125.4, 123.3.
    
  • Benzylic Carbons (C1, C3):

    
     49.0 - 50.5 (Characteristic of isoindoline ring carbons).
    
Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control check, confirming the integrity of the sulfonamide group and the oxidation state of the isoindoline ring.

Functional GroupWavenumber (

, cm

)
IntensityMode
Sulfonamide N-H 3350 - 3250Medium, DoubletSymmetric/Asymmetric Stretching (Primary Amide)
Amine N-H 3000 - 2800BroadAmmonium N-H stretch (Salt form overlap with C-H)
Sulfonyl S=O 1340 - 1360StrongAsymmetric Stretch
Sulfonyl S=O 1150 - 1170StrongSymmetric Stretch
Aromatic C=C 1590, 1480MediumRing breathing modes
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the standard for identification.

  • Ionization Mode: ESI (+)

  • Molecular Ion

    
    : 
    
    • Calculated: 199.0536 m/z

    • Observed: 199.05 ± 0.01 m/z

  • Fragmentation Pattern (MS/MS):

    • m/z 199

      
       182:  Loss of NH
      
      
      
      (Characteristic of primary sulfonamides).
    • m/z 199

      
       119:  Loss of SO
      
      
      
      NH
      
      
      (Homolytic cleavage of C-S bond).
    • m/z 119

      
       91:  Formation of tropylium ion (C
      
      
      
      H
      
      
      ) from the isoindoline core degradation.

Experimental Workflows

Synthesis & Purification Logic

The synthesis of Isoindoline-5-sulfonamide typically proceeds via the chlorosulfonation of a protected isoindoline precursor or an isoindolinone, followed by reduction. The workflow below illustrates the critical path to the stable salt form.

SynthesisWorkflow Start Start: Isoindolin-1-one (or N-Boc-Isoindoline) Step1 1. Chlorosulfonation (ClSO3H, 0°C -> RT) Start->Step1 Electrophilic Subst. Step2 2. Amination (NH4OH / THF) Step1->Step2 Nucleophilic Attack Step3 3. Reduction / Deprotection (BH3·THF or TFA) Step2->Step3 Core Formation Purify Purification (Prep-HPLC, C18, TFA/H2O) Step3->Purify Isolation Final Final Product: Isoindoline-5-sulfonamide TFA Salt Purify->Final Lyophilization

Figure 1: Synthetic pathway for the isolation of Isoindoline-5-sulfonamide as a stable salt.

Sample Preparation Protocol (NMR)

To ensure high-fidelity spectral data, follow this strict preparation protocol:

  • Solvent Selection: Use DMSO-

    
      (99.9% D) for full proton assignment, as it slows the exchange of the sulfonamide NH
    
    
    
    protons, allowing them to appear as a distinct singlet. Use Methanol-
    
    
    if solubility is an issue or to simplify the aromatic region (NHs exchange out).
  • Concentration: Dissolve 5-10 mg of the TFA/HCl salt in 0.6 mL of solvent.

  • Tube Quality: Use high-throughput precision tubes (5 mm, 600 MHz rated) to minimize shimming errors.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of aromatic protons).
      
    • Scans: 16 (minimum) to 64.

References

  • Huard, K., et al. (2015).[1] "Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 (MGAT3)." Journal of Medicinal Chemistry, 58(18), 6348–6358.

  • Heap, J. T., et al. (2021). "A direct-to-biology high-throughput chemistry approach to reactive fragment screening." Chemical Science, 12, 12065-12074.

  • PubChem Compound Summary. "Isoindoline-5-sulfonamide (CID 53394958)." National Center for Biotechnology Information.

Sources

An In-Depth Technical Guide to Isoindoline-5-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoindoline-5-sulfonamide as a potential carbonic anhydrase (CA) inhibitor. While direct extensive research on the isoindoline-5-sulfonamide scaffold is emerging, this document synthesizes foundational knowledge from the broader class of sulfonamide inhibitors and detailed data from the closely related indoline-5-sulfonamide analogs. We will delve into the critical role of carbonic anhydrases in pathophysiology, the mechanistic basis for their inhibition by sulfonamides, and the strategic design of isoindoline-based inhibitors. This guide will further explore synthetic pathways, structure-activity relationships (SAR), and detailed experimental protocols for evaluating inhibitory efficacy, with a particular focus on the therapeutically significant cancer-associated isoform, CA IX.

The Rationale for Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a myriad of physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is pivotal in pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[1]

The ubiquitous nature of CA isoforms and their differential expression patterns in various tissues make them attractive therapeutic targets for a range of diseases.[3] For instance, inhibiting CA II in the ciliary body of the eye reduces aqueous humor production, leading to a decrease in intraocular pressure, a key strategy in glaucoma management.[3]

In the context of oncology, the tumor-associated isoforms, particularly CA IX and CA XII, have garnered significant attention.[1][4] These CAs are predominantly expressed in hypoxic tumors and are often linked to poor prognosis.[1][4] By maintaining a neutral intracellular pH and contributing to an acidic tumor microenvironment, they facilitate tumor cell survival, proliferation, and metastasis.[1][5] Therefore, selective inhibition of these tumor-associated CAs presents a promising strategy for anticancer therapy.[1][5]

The Sulfonamide Moiety: A Privileged Scaffold for CA Inhibition

The primary amino sulfonamide group (-SO₂NH₂) is the cornerstone of a major class of CA inhibitors.[6] The inhibitory mechanism hinges on the deprotonated sulfonamide anion (R-SO₂NH⁻) acting as a potent zinc-binding group.[6] This anion coordinates to the Zn²⁺ ion at the active site of the carbonic anhydrase, displacing a water molecule or hydroxide ion that is crucial for the catalytic cycle.[6] This direct interaction with the catalytic machinery effectively halts the enzyme's function.[6]

The general mechanism can be visualized as follows:

Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor CA_Active_Site Zn²⁺ His His His H₂O Sulfonamide R-SO₂NH⁻ Isoindoline Scaffold CA_Active_Site:f0->Sulfonamide:f0 Coordination caption Mechanism of CA Inhibition by Sulfonamides

Caption: Mechanism of CA Inhibition by Sulfonamides

The Isoindoline Scaffold: A Platform for Selectivity

While the sulfonamide group provides the necessary zinc-binding affinity, achieving isoform selectivity is paramount to minimizing off-target effects. This is where the "tail approach" comes into play, a strategy that utilizes the scaffold attached to the sulfonamide to interact with residues at the entrance of the active site, thereby conferring selectivity.[6]

The isoindoline ring system, a bicyclic scaffold composed of a fused benzene and pyrrolidine ring, offers a versatile platform for designing selective CA inhibitors. Its rigid structure and potential for diverse substitutions allow for the fine-tuning of interactions with the variable amino acid residues lining the active site cavity of different CA isoforms.

While direct and extensive studies on isoindoline-5-sulfonamide are still building, compelling evidence from its structural isomer, indoline-5-sulfonamide, demonstrates the potential of this structural class. 1-Acylated indoline-5-sulfonamides have shown potent inhibitory activity against the tumor-associated CA IX and CA XII isoforms, with Kᵢ values in the nanomolar range.[4]

Synthesis of Isoindoline-5-sulfonamide Derivatives

The synthesis of the isoindoline core can be achieved through various established organic chemistry methodologies. A common approach involves the reduction of a corresponding phthalimide precursor.

A generalized synthetic workflow is depicted below:

Synthetic Workflow for Isoindoline-5-sulfonamide Start Phthalic Anhydride Derivative Step1 Imide Formation Start->Step1 Intermediate1 Phthalimide Step1->Intermediate1 Step2 Reduction (e.g., LiAlH₄) Intermediate1->Step2 Intermediate2 Isoindoline Step2->Intermediate2 Step3 Sulfonylation Intermediate2->Step3 FinalProduct Isoindoline-5-sulfonamide Step3->FinalProduct caption General Synthetic Pathway

Sources

Antiproliferative Activity of Isoindoline-5-sulfonamide: A Technical Guide to Targeting Tumor Hypoxia

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the antiproliferative activity, mechanism of action, and experimental characterization of Isoindoline-5-sulfonamide derivatives. This guide is structured for researchers in medicinal chemistry and oncology drug discovery.

Executive Summary & Chemical Context

Isoindoline-5-sulfonamide (2,3-dihydro-1H-isoindole-5-sulfonamide) represents a privileged bicyclic scaffold in medicinal chemistry. While structurally related to the well-known kinase inhibitors based on the isoquinoline core (e.g., H-7, H-8), the isoindoline scaffold has emerged as a critical pharmacophore for targeting Carbonic Anhydrases (CAs) , specifically the tumor-associated isoforms CA IX and CA XII .

The antiproliferative activity of this class is primarily driven by the disruption of pH homeostasis in hypoxic tumor microenvironments. By inhibiting CA IX, these compounds prevent the hydration of metabolic CO₂, leading to intracellular acidification and subsequent apoptosis in cancer cells, while sparing normal tissue.

Chemical Structure & Scaffold Hopping

The isoindoline core serves as a rigid spacer, positioning the zinc-binding sulfonamide group (


) active site of the enzyme. It is often utilized in "scaffold hopping" strategies to improve the solubility and metabolic stability of earlier indoline or isoquinoline leads.
FeatureIsoindoline-5-sulfonamideIndoline-5-sulfonamideIsoquinoline-5-sulfonamide
Core Structure 6,5-fused (Benzo-fused pyrrolidine)6,5-fused (Benzo-fused pyrrole)6,6-fused (Benzo-fused pyridine)
Primary Target Carbonic Anhydrase IX/XII Carbonic Anhydrase IX/XIIProtein Kinases (PKA, PKC)
Key Mechanism Hypoxia-induced pH disruptionHypoxia-induced pH disruptionATP-competitive inhibition
Selectivity High (via Tail Approach)HighLow/Moderate

Mechanism of Action (MoA): The Hypoxia-pH Axis

The antiproliferative efficacy of isoindoline-5-sulfonamides is not due to direct cytotoxicity (like doxorubicin) but rather synthetic lethality under hypoxic conditions.

The Pathway
  • Hypoxia: Solid tumors outgrow their blood supply, creating hypoxic regions (

    
    ).
    
  • HIF-1

    
     Stabilization:  Hypoxia Inducible Factor-1
    
    
    
    stabilizes and upregulates CA IX .
  • pH Regulation: CA IX is expressed on the cell surface. It hydrates extracellular

    
     to 
    
    
    
    and
    
    
    .
    • 
       is imported to neutralize intracellular pH (pHi ~7.2).
      
    • 
       acidifies the extracellular space (pHe ~6.5), promoting invasion and metastasis.
      
  • Inhibition: Isoindoline-5-sulfonamide binds the Zn

    
     ion in the CA IX active site.
    
  • Result: Intracellular acidosis occurs, leading to cell death (apoptosis/necrosis) specifically in the hypoxic tumor core.

MoA_Pathway cluster_Cell Cancer Cell Membrane Interface Hypoxia Tumor Hypoxia (O2 < 1%) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr CAIX_Active CA IX Activity (CO2 + H2O -> HCO3- + H+) CAIX_Expr->CAIX_Active Complex Inhibitor-Enzyme Complex (Zn2+ Blockade) CAIX_Active->Complex Inhibition Metastasis Extracellular Acidification (Promotes Metastasis) CAIX_Active->Metastasis Uninhibited Isoindoline Isoindoline-5-sulfonamide (Inhibitor) Isoindoline->Complex Binds Active Site Acidosis Intracellular Acidosis (pHi Drop) Complex->Acidosis Loss of pH Reg Apoptosis Antiproliferative Effect (Apoptosis/Necrosis) Acidosis->Apoptosis

Figure 1: Mechanism of Action. Isoindoline-5-sulfonamides inhibit CA IX, disrupting the pH differential required for hypoxic tumor survival.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

To maximize antiproliferative activity while minimizing off-target effects (e.g., inhibition of cytosolic CA I/II which causes side effects), the "Tail Approach" is utilized.

  • The Head (Zinc Binding Group): The unsubstituted sulfonamide (

    
    ) at position 5 is non-negotiable. It coordinates directly to the Zn
    
    
    
    ion.
  • The Core (Isoindoline): Provides a rigid, bicyclic scaffold that fits the hydrophobic pocket of the enzyme.

  • The Tail (N-Substitution): Substitution at the isoindoline nitrogen (position 2) allows for the attachment of bulky lipophilic groups. These "tails" interact with the hydrophobic half of the CA IX active site, conferring isoform selectivity.

Key SAR Rule: Bulky, lipophilic tails (e.g., substituted benzyl or urea linkers) at the N2 position significantly enhance selectivity for CA IX over CA II, improving the safety profile.

Experimental Protocols

The following protocols are designed to validate the specific antiproliferative mechanism described above.

Stopped-Flow CO₂ Hydration Assay (Enzymatic Potency)

Purpose: To determine the inhibition constant (


) against recombinant CA isoforms.
  • Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5), recombinant hCA I, II, IX, and XII.

  • Substrate:

    
     saturated water.
    
  • Procedure:

    • Incubate enzyme with Isoindoline-5-sulfonamide (0.1 nM – 10 µM) for 15 min at room temperature.

    • Rapidly mix enzyme-inhibitor solution with

      
       substrate in a stopped-flow spectrophotometer.
      
    • Monitor the absorbance change at 557 nm (acidification rate).

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation to derive 
    
    
    
    .
    • Target Benchmark:

      
       (CA IX) < 10 nM; Selectivity Ratio (CA II/CA IX) > 50.
      
Hypoxic Antiproliferative Assay (Cellular Efficacy)

Purpose: To prove the compound targets hypoxic cells specifically, distinguishing it from general cytotoxic agents.

Cell Lines:

  • MCF7 / MDA-MB-231 (Breast Cancer) – High CA IX expression under hypoxia.

  • HFF-1 (Human Foreskin Fibroblasts) – Negative control (normal tissue).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Treat with serial dilutions of the compound (0.1 – 100 µM).

  • Induction:

    • Set A (Normoxia): Incubate at 37°C, 5%

      
      , 21% 
      
      
      
      .
    • Set B (Hypoxia): Incubate at 37°C, 5%

      
      , 1% 
      
      
      
      (using a hypoxia chamber or
      
      
      mimetic).
  • Duration: 48 – 72 hours.

  • Readout: SRB (Sulforhodamine B) or MTT assay.

  • Calculation: Determine

    
     for both conditions.
    
    • Success Criterion: The Hypoxia Cytotoxicity Ratio (HCR) (

      
      ) should be > 1. A high HCR indicates mechanism-specific activity.
      
Workflow Visualization

Experimental_Workflow Synthesis 1. Synthesis (Chlorosulfonation) Enzyme_Assay 2. Enzyme Assay (Stopped-Flow) Synthesis->Enzyme_Assay Cell_Assay 3. Cell Viability (Normoxia vs Hypoxia) Enzyme_Assay->Cell_Assay Ki < 10nM Western_Blot 4. Target Engagement (Western Blot: CA IX) Cell_Assay->Western_Blot HCR > 2.0 Decision Lead Candidate? Western_Blot->Decision

Figure 2: Validation workflow. Compounds must pass enzymatic potency thresholds before hypoxic selectivity testing.

Data Interpretation & Benchmarks

When analyzing data for Isoindoline-5-sulfonamides, use the following benchmarks derived from high-quality analogs (e.g., Indoline-5-sulfonamide 4f from literature).

ParameterExcellent CandidateModerate CandidatePoor Candidate
CA IX

< 10 nM10 - 100 nM> 100 nM
Selectivity (II/IX) > 100-fold20 - 100-fold< 20-fold
Normoxia

> 100 µM (Non-toxic)50 - 100 µM< 10 µM (General toxicity)
Hypoxia

< 10 µM10 - 50 µM> 50 µM
Hypoxia Ratio (HCR) > 5.02.0 - 5.0~ 1.0

Note: A compound with high potency in Normoxia is likely hitting off-targets (e.g., kinases or general toxicity) rather than the intended CA IX mechanism, which is only relevant in hypoxia.

References

  • Nocentini, A., et al. (2018). Indoline-5-sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.[1] International Journal of Molecular Sciences. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery. Link

  • Eldehna, W. M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Futamura, M., et al. (2013). Isoindoline-5-sulfonamide Inhibitors of MGAT3: Discovery and Activity.[10] Journal of Medicinal Chemistry. Link

  • Sedlak, D., et al. (2014). Carbonic anhydrase IX as a target for cancer therapy: current status and future perspectives. Future Medicinal Chemistry. Link

Sources

Unlocking Therapeutic Potential: A Technical Guide to Isoindoline-5-sulfonamide Targets

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the known and potential therapeutic targets of the isoindoline-5-sulfonamide scaffold. As Senior Application Scientists, we present a synthesis of current research, offering field-proven insights into the causality behind experimental choices and self-validating protocols. This document is designed to be a foundational resource for initiating and advancing drug discovery programs centered on this versatile chemical moiety.

Executive Summary

The isoindoline-5-sulfonamide core is a privileged scaffold in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Its inherent structural features, combining the rigidity of the isoindoline ring with the versatile binding capabilities of the sulfonamide group, have led to the development of potent and selective modulators of key biological targets. This guide delves into the established role of isoindoline-5-sulfonamide derivatives as inhibitors of carbonic anhydrases, particularly in the context of oncology. Furthermore, it explores the emerging and speculative potential of this scaffold to target protein kinases, central nervous system (CNS) receptors, and protein-protein interactions. Each section provides a detailed examination of the target, the mechanism of action, supporting data, and robust experimental protocols to empower researchers in their quest for novel therapeutics.

Carbonic Anhydrases: A Primary Frontier in Oncology

The most well-established therapeutic application of the isoindoline-5-sulfonamide scaffold lies in the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1] Of particular interest are the tumor-associated isoforms CA IX and CA XII, which play a critical role in the regulation of pH in the tumor microenvironment.[1]

Mechanism of Action: Disrupting the Tumor's Acidic Shield

In hypoxic tumors, the upregulation of CAs, particularly CA IX, leads to the acidification of the extracellular space.[1][2] This acidic microenvironment promotes tumor progression, metastasis, and resistance to conventional therapies.[1] Isoindoline-5-sulfonamide inhibitors function by coordinating with the zinc ion in the active site of the carbonic anhydrase enzyme, effectively blocking its catalytic activity.[2] This inhibition prevents the hydration of carbon dioxide to bicarbonate and a proton, thereby disrupting the pH regulation mechanism of cancer cells and rendering the tumor microenvironment less hospitable for growth and invasion.[1]

Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_XII CA IX / CA XII Upregulation HIF1a->CAIX_XII CO2_H2O CO₂ + H₂O CAIX_XII->CO2_H2O H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 CA IX/XII Acidification Extracellular Acidification H_HCO3->Acidification Progression Tumor Progression & Metastasis Acidification->Progression Resistance Therapy Resistance Acidification->Resistance Inhibitor Isoindoline-5-sulfonamide Inhibitor Inhibitor->CAIX_XII Inhibition

Caption: Signaling pathway of CA IX/XII in the tumor microenvironment.

Quantitative Data: Potency and Selectivity

A series of 1-acylated indoline-5-sulfonamides have demonstrated potent inhibitory activity against the tumor-associated CA IX and CA XII isoforms, with some compounds exhibiting nanomolar efficacy.[1] The table below summarizes the inhibitory constants (Kᵢ) for selected derivatives against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4f >1000031.3132.841.3
4g 258.645.8215.445.8
4h 315.766.2250.141.9
AAZ 25012255.7
Acetazolamide (AAZ) is a known carbonic anhydrase inhibitor used as a reference compound.[1]

Furthermore, these compounds have shown promising anti-proliferative activity in cancer cell lines, with IC₅₀ values in the micromolar range. For instance, compound 4f exhibited an IC₅₀ of 12.9 µM against the MCF7 breast cancer cell line under hypoxic conditions.[1]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The following is a detailed protocol for determining the inhibitory activity of isoindoline-5-sulfonamide derivatives against carbonic anhydrases using a stopped-flow technique.

Objective: To measure the Kᵢ of test compounds against purified hCA isoforms.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (I, II, IX, and XII)

  • Test compounds dissolved in DMSO

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare a stock solution of the hCA enzyme in Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to 25°C.

    • In one syringe, load the enzyme solution mixed with the desired concentration of the test compound (or DMSO for control).

    • In the second syringe, load the NPA substrate solution in Tris-HCl buffer.

    • Rapidly mix the contents of the two syringes and monitor the formation of 4-nitrophenolate at 400 nm over time.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time curve.

    • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.

Protein Kinases: An Avenue for Targeted Therapy

The isoquinoline-5-sulfonamide scaffold, structurally related to isoindoline-5-sulfonamide, has a well-documented history as a protein kinase inhibitor.[1][3] This suggests that the isoindoline-5-sulfonamide core could also be a valuable starting point for the development of novel kinase inhibitors.

Mechanistic Rationale: ATP-Competitive Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Isoquinoline-5-sulfonamide-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[1] The isoquinoline (or isoindoline) ring system often occupies the adenine-binding region, while the sulfonamide moiety can form key hydrogen bonds within the active site.[1]

Kinase Protein Kinase ATP_pocket ATP-Binding Pocket Kinase->ATP_pocket Phosphorylation Phosphorylation ATP_pocket->Phosphorylation Catalyzes ATP ATP ATP->ATP_pocket Binds Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling Phosphorylation->Signaling Inhibitor Isoindoline-5-sulfonamide Derivative Inhibitor->ATP_pocket Competitively Binds

Caption: ATP-competitive inhibition of protein kinases.

Structure-Activity Relationship (SAR) Insights

Structure-based design has been employed to develop potent and selective isoquinoline-5-sulfonamide inhibitors of kinases such as Protein Kinase B (PKB/Akt).[3] Key SAR insights include the importance of substituents on the isoquinoline ring for achieving selectivity and the role of constrained analogues in mimicking the bound conformation of more flexible linear prototypes.[1][3] For isoindoline-5-sulfonamides, modifications at the 1-position of the indoline ring have been shown to significantly impact biological activity, suggesting this as a key vector for optimization.[2]

Experimental Protocol: Kinase Inhibition Validation

Objective: To validate the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Recombinant active protein kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer

  • Test compounds in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Central Nervous System Receptors: A Potential for Neurological Therapeutics

Derivatives of isoquinoline and indoline have shown affinity for various CNS receptors, including serotonin (5-HT) and dopamine (D) receptors.[4][5] This opens up the possibility of developing isoindoline-5-sulfonamide-based compounds for the treatment of neurological and psychiatric disorders.

Rationale and Potential Targets

The sulfonamide moiety is a common feature in many CNS-active drugs.[6] By incorporating this group into the isoindoline scaffold, it may be possible to achieve desirable binding affinities and selectivity profiles for specific CNS receptors. Potential targets could include 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇, and D₂, D₃, D₄ receptors, which are implicated in conditions such as depression, anxiety, and schizophrenia.[4]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific CNS receptor.

Materials:

  • Cell membranes expressing the target receptor

  • A specific radioligand for the target receptor (e.g., [³H]-spiperone for D₂ receptors)

  • Test compounds in DMSO

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubate at a specific temperature for a defined period to reach binding equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from free radioligand.

    • Add scintillation cocktail to the filters and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known ligand) from total binding.

    • Determine the IC₅₀ value from a competition binding curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protein-Protein Interactions: An Emerging Frontier

Modulating protein-protein interactions (PPIs) represents a challenging yet highly promising therapeutic strategy.[7] While there is currently limited direct evidence for isoindoline-5-sulfonamides as PPI modulators, the isoindolinone scaffold has been successfully utilized to develop inhibitors of the MDM2-p53 interaction.[8] This suggests that the related isoindoline-5-sulfonamide core could be explored for similar applications.

The Rationale for Exploration

PPIs are fundamental to numerous cellular processes, and their dysregulation is implicated in a wide range of diseases.[7] The development of small molecules that can disrupt or stabilize these interactions is a major goal in drug discovery. The rigid isoindoline scaffold can serve as a template to present functional groups in a specific spatial orientation, which is crucial for effective binding to the often large and shallow interfaces of PPIs.

Experimental Protocol: AlphaLISA for PPI Modulation

Objective: To screen for and characterize compounds that modulate a specific protein-protein interaction.

Materials:

  • Two interacting proteins, one biotinylated and the other tagged (e.g., with GST or His)

  • Streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads (PerkinElmer)

  • Test compounds in DMSO

  • Assay buffer

  • AlphaLISA-compatible microplate reader

Procedure:

  • Assay Setup:

    • In a 384-well plate, combine the biotinylated protein, the tagged protein, and the test compound at various concentrations.

    • Add the streptavidin-coated donor beads and incubate.

    • Add the anti-tag antibody-coated acceptor beads and incubate in the dark.

  • Detection:

    • Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm.

  • Data Analysis:

    • A decrease in the AlphaLISA signal indicates inhibition of the PPI, while an increase may suggest stabilization.

    • Calculate the IC₅₀ or EC₅₀ value from a dose-response curve.

cluster_0 Target Identification & Validation Workflow Start Isoindoline-5-sulfonamide Library Synthesis HTS High-Throughput Screening (e.g., Biochemical or Cell-Based Assays) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A generalized workflow for drug discovery with isoindoline-5-sulfonamides.

Conclusion

The isoindoline-5-sulfonamide scaffold represents a highly versatile platform for the development of novel therapeutics. Its proven efficacy against carbonic anhydrases in oncology provides a solid foundation for further exploration. The preliminary evidence suggesting potential activity against protein kinases and CNS receptors, coupled with the intriguing possibility of modulating protein-protein interactions, underscores the broad therapeutic potential of this chemical class. The experimental protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of isoindoline-5-sulfonamide derivatives in their drug discovery endeavors.

References

  • Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

  • Xu, Y., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 92(22), 10167-10171. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]

  • Popowycz, F., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 207, 112709. [Link]

  • Pozdnyakov, A. V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Bożek, A., et al. (2012). Quinoline-and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorganic & medicinal chemistry, 20(4), 1547-1558. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 7(10), 747-757. [Link]

  • Hardcastle, I. R., et al. (2006). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction based on an isoindolinone scaffold. Journal of medicinal chemistry, 49(21), 6209-6221. [Link]

  • Ahmadi, M., et al. (2011). Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors. Iranian journal of pharmaceutical research: IJPR, 10(4), 741. [Link]

  • Xu, Y., et al. (1995). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 92(22), 10167-10171. [Link]

  • Ammar, Y. A., et al. (2018). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of chemical information and modeling, 58(8), 1665-1677. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 4065. [Link]

  • The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. (2011). Journal of virological methods, 175(1), 17-23. [Link]

  • Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: progressing toward the dream. Nature reviews Drug discovery, 3(4), 301-317. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved February 7, 2024, from [Link]

  • Nada, H., et al. (2024). New insights into protein–protein interaction modulators in drug discovery and therapeutic advance. Signal Transduction and Targeted Therapy, 9(1), 1-25. [Link]

  • Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. (2024). Pharmaceuticals, 17(11), 1435. [Link]

  • Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (n.d.). BMG LABTECH. Retrieved February 7, 2024, from [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules, 29(17), 4065. [Link]

  • Ammar, Y. A., et al. (2018). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of chemical information and modeling, 58(8), 1665-1677. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-9. [Link]

  • Small Molecule Modulators of Protein-Protein Interactions: Selected Case Studies. (2014). Chemical reviews, 114(9), 4670-4719. [Link]

  • Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. (2012). Yao xue xue bao = Acta pharmaceutica Sinica, 47(6), 770-775. [Link]

  • (a) Protein–protein interaction assay principle using AlphaLISA. (b) Cross-titration experiment. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. (2017). ACS chemical neuroscience, 8(11), 2446-2460. [Link]

  • New insights into protein–protein interaction modulators in drug discovery and therapeutic advance. (2024). Signal Transduction and Targeted Therapy, 9(1), 1-25. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 7, 2024, from [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2022). Molecules, 27(19), 6296. [Link]

  • Receptor Binding Assay - Part 1. (2017, March 29). YouTube. Retrieved February 7, 2024, from [Link]

  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). ACS Omega, 8(17), 15411-15420. [Link]

  • Selected kinase inhibitors used to establish the pseudo-score threshold. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits. (2026, February 2). BPS Bioscience. Retrieved February 7, 2024, from [Link]

Sources

In silico modeling and docking studies of Isoindoline-5-sulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Carbonic Anhydrase IX for Oncology Applications

Executive Summary

This technical guide outlines a rigorous computational framework for the modeling and docking of Isoindoline-5-sulfonamide derivatives. While sulfonamides are classically known as Carbonic Anhydrase (CA) inhibitors, the isoindoline scaffold represents a strategic "scaffold hop" from traditional benzene or indoline cores, offering novel IP space and potential selectivity profiles for tumor-associated isoforms like CA IX and CA XII . This document details a self-validating workflow designed for medicinal chemists and computational biologists, emphasizing the critical role of Zinc (Zn²⁺) coordination geometry and ionization states in obtaining reliable binding poses.

Introduction: The Scaffold and The Target

The Isoindoline-5-sulfonamide core functions as a Zinc-Binding Group (ZBG) anchor. In the context of oncology, the primary biological target is Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme overexpressed in hypoxic tumor tissues.

  • The Pharmacophore: The sulfonamide moiety (

    
    ) binds to the catalytic Zn²⁺ ion.[1] The isoindoline ring acts as a rigid spacer, orienting the "tail" of the molecule towards the hydrophobic half of the active site, a strategy known as the "Tail Approach" for achieving isoform selectivity over the ubiquitous cytosolic CA II.
    
  • Therapeutic Relevance: Inhibition of CA IX disrupts pH regulation in hypoxic cancer cells, leading to intracellular acidification and cell death, while reducing extracellular acidosis that promotes metastasis.

Computational Framework & Experimental Design

To ensure high "Expertise, Authoritativeness, and Trustworthiness" (E-E-A-T), we utilize a physics-based approach rather than simple geometric fitting.

2.1 Software & Force Field Selection
  • Primary Engine: Schrödinger Suite (Glide/Prime) or equivalent industrial standards (e.g., MOE, GOLD).

  • Force Field: OPLS4 (Optimized Potentials for Liquid Simulations).

    • Why: OPLS4 offers superior parameterization for sulfur-containing heterocycles and metal coordination geometries compared to older fields like AMBER or CHARMM.

2.2 The Criticality of Ionization States

A common failure point in sulfonamide docking is incorrect protonation.

  • Physiological State: The sulfonamide group typically has a pKa

    
     10.0.
    
  • Binding State: Despite being neutral in solution, it binds to the Zn²⁺ ion in its deprotonated anionic form (

    
    ).
    
  • Protocol: You must generate the deprotonated species during ligand preparation or allow the docking software to sample penalty states.

Step-by-Step Experimental Workflow

The following protocol ensures reproducibility and accuracy.

Phase 1: Ligand Preparation[2]
  • Structure Generation: Build the Isoindoline-5-sulfonamide core in 3D.

  • Ionization: Use Epik or LigPrep (pH 7.0 ± 2.0). Crucial: Manually verify or force the generation of the anionic sulfonamide nitrogen species.

  • Conformational Search: Generate up to 32 stereoisomers/tautomers per ligand to ensure the bioactive conformation is not missed.

Phase 2: Protein Preparation
  • PDB Selection: Use PDB ID: 5SZ5 (CA IX with inhibitor) or 3IAI (CA II high res).

  • Pre-processing:

    • Remove non-essential waters (keep waters bridging the Zn²⁺ if conserved).

    • Add hydrogens and optimize H-bond networks (PropKa pH 7.4).

    • Metal Treatment: Ensure the Zn²⁺ ion is treated with an appropriate charge model (+2) and that the coordinating Histidine residues (His94, His96, His119) are protonated correctly (usually HID/HIE tautomers) to maintain coordination.

Phase 3: Grid Generation & Docking
  • Grid Box: Center the grid on the co-crystallized ligand or the Zn²⁺ ion.

  • Constraints:

    • Metal Coordination Constraint: Define the Zn²⁺ ion as a required interaction point. This forces the docking engine to reject poses where the sulfonamide does not chelate the metal.

    • H-Bond Constraint: Optional constraint on Thr199 (backbone NH), which stabilizes the sulfonamide oxygen.

  • Algorithm: Use Extra Precision (XP) docking for the final production run to maximize penalty scoring for desolvation.

Visualization of the Workflow

The following diagram illustrates the logical flow of the in silico study, highlighting the critical decision points (diamonds) that ensure scientific integrity.

G Start Start: Isoindoline-5-sulfonamide Scaffold Design LigPrep Ligand Preparation (LigPrep/Epik) Start->LigPrep ProtPrep Protein Preparation (PDB: 5SZ5 / CA IX) Start->ProtPrep DecisionIon Check: Sulfonamide Deprotonation? LigPrep->DecisionIon GridGen Receptor Grid Generation (Zn2+ Constraint) ProtPrep->GridGen DecisionIon->LigPrep No (Retry) DecisionIon->GridGen Yes (Anionic) Docking Molecular Docking (Glide XP) GridGen->Docking Validation Validation: RMSD < 2.0 Å? Docking->Validation Validation->Docking Fail (Refine) Analysis Interaction Profiling & ADMET Prediction Validation->Analysis Pass

Caption: Figure 1. Self-validating computational workflow for Isoindoline-5-sulfonamide docking. Note the iterative loops for ionization state verification and RMSD validation.

Data Presentation & Analysis
5.1 Key Interaction Checkpoints

A successful docking pose for an Isoindoline-5-sulfonamide derivative must exhibit the following interactions. If these are absent, the pose is likely an artifact.

Interaction TypeTarget Residue (CA IX)Ligand AtomFunction
Metal Coordination Zn²⁺ (Active Site)Sulfonamide Nitrogen (

)
Catalytic Inhibition (Primary)
Hydrogen Bond Thr199 (Backbone NH)Sulfonamide Oxygen (

)
Orientation/Stability
Hydrogen Bond Glu106 (Sidechain)Isoindoline NH (if unsubst.)Core Stabilization
Hydrophobic Val121, Leu198Isoindoline RingVan der Waals packing
Pi-Stacking His94 (Imidazole)Isoindoline Phenyl RingAromatic Interaction
5.2 ADMET & Drug-Likeness

Isoindoline sulfonamides often suffer from poor solubility. In silico ADMET (e.g., QikProp) should screen for:

  • QPlogS (Solubility): Target > -5.0.

  • QPlogBB (Blood-Brain Barrier): For peripheral tumors, a lower value is preferred to minimize CNS side effects.

  • HIA (Human Oral Absorption): High predicted absorption is critical for oral dosing.

Mechanistic Pathway: CA IX Inhibition[1][3][4][5][6][7]

Understanding the downstream effect is vital for the "Drug Development" audience.

Pathway Inhibitor Isoindoline-5-sulfonamide CAIX Carbonic Anhydrase IX (Transmembrane) Inhibitor->CAIX Inhibits pH_Ex Extracellular pH (Acidosis) Inhibitor->pH_Ex Normalizes pH_In Intracellular pH (Normalization) Inhibitor->pH_In Acidifies CAIX->pH_Ex Increases H+ CAIX->pH_In Maintains Neutrality Hypoxia Hypoxic Tumor Microenvironment Hypoxia->CAIX Upregulates (HIF-1a) Metastasis Metastasis & Invasion pH_Ex->Metastasis Promotes Apoptosis Apoptosis / Cell Death pH_In->Apoptosis Triggers

Caption: Figure 2.[3] Pharmacological mechanism of action.[4][5][6] Inhibition of CA IX reverses the pH gradient that drives tumor metastasis and survival.[7]

References
  • Nocentini, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals. [Link][5][3][8][9]

  • Supuran, C. T. (2017). Carbonic anhydrase inhibitors: an update on the patent literature (2014–2016). Expert Opinion on Therapeutic Patents. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents.[10] European Journal of Medicinal Chemistry. [Link]

  • Eldehna, W. M., et al. (2021). Synthesis, biological evaluation and molecular docking of new sulfonamide-based indolinone derivatives as multitargeted kinase inhibitors against leukemia. Bioorganic Chemistry. [Link]

  • Riyadh, S. M., et al. (2018). Synthesis, Biological Evaluation, and Molecular Docking of Novel Thiazoles and [1,3,4]Thiadiazoles Incorporating Sulfonamide Group as DHFR Inhibitors.[8] Chemistry & Biodiversity. [Link]

Sources

Isoindoline-5-sulfonamide for cancer research applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Isoindoline-5-Sulfonamide Scaffolds in Hypoxic Tumor Targeting

Part 1: Executive Technical Synthesis

The Isoindoline-5-sulfonamide scaffold represents a critical evolution in the design of "tail-approach" inhibitors targeting tumor-associated Carbonic Anhydrases (CA), specifically isoforms CA IX and CA XII . Unlike first-generation sulfonamides (e.g., acetazolamide) which lack isoform selectivity, the isoindoline core provides a rigid, bicyclic pharmacophore that optimizes occupancy within the hydrophobic pocket of the CA active site while projecting the sulfonamide "warhead" to the zinc ion.

Core Application: The primary utility of this scaffold is the disruption of pH regulation in hypoxic solid tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma). By inhibiting CA IX/XII, these compounds prevent the extrusion of protons into the extracellular space, leading to intracellular acidosis and subsequent apoptosis in hypoxic cancer cells—a mechanism of synthetic lethality restricted to the tumor microenvironment.

Part 2: Mechanism of Action & Signaling Pathways

The Hypoxia-Induced pH Regulation Axis

In solid tumors, poor vascularization leads to hypoxia, stabilizing HIF-1α (Hypoxia-Inducible Factor 1-alpha). HIF-1α upregulates CA IX and XII. These enzymes catalyze the reversible hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺).[1]

  • HCO₃⁻ is imported to buffer intracellular pH (pHi).

  • H⁺ is trapped extracellularly, acidifying the tumor microenvironment (pHe), which promotes metastasis and degrades the extracellular matrix.[2]

Isoindoline-5-sulfonamide Intervention: The sulfonamide moiety binds the catalytic Zn²⁺ ion in the CA active site.[3][4] The isoindoline ring interacts with the hydrophobic sub-pocket (residues Val121, Leu198), conferring selectivity over ubiquitous cytosolic isoforms (CA I/II).

Pathway Visualization (DOT):

HypoxiaPathway cluster_EnzymeAction Extracellular Catalysis Hypoxia Tumor Hypoxia (Low pO2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Stabilizes CA_Exp Upregulation of CA IX / CA XII HIF1a->CA_Exp Transcription Reaction Catalysis CA_Exp->Reaction Enzyme Source CO2_H2O CO2 + H2O CO2_H2O->Reaction Protons H+ Accumulation (Acidic pHe) Reaction->Protons Bicarb HCO3- Import (Alkaline pHi) Reaction->Bicarb Survival Tumor Survival & Metastasis Protons->Survival Matrix Degradation Bicarb->Survival pH Buffering Inhibitor Isoindoline-5-sulfonamide (Inhibitor) Inhibitor->Reaction Inhibits (Zn2+ Binding) Death Intracellular Acidosis & Apoptosis Inhibitor->Death Induces

Figure 1: Mechanism of Action.[2][][6][7][8] The Isoindoline-5-sulfonamide scaffold blocks the CA IX/XII catalytic cycle, reversing the pH gradient required for hypoxic tumor survival.

Part 3: Chemical Synthesis & Structure-Activity Relationship (SAR)

To ensure reproducibility, we utilize a Chlorosulfonyl Isocyanate (CSI) cyclization approach, which is superior to traditional aminoindane scaffold hopping for generating the isoindolinone core.

SAR Optimization Rules:
  • Zinc Binding Group (ZBG): The primary sulfonamide (-SO₂NH₂) at position 5 is non-negotiable; it coordinates the Zn²⁺.

  • Tail Region (N-Substitution): Substitution at the isoindoline nitrogen (N2) determines isoform selectivity. Bulky, lipophilic tails (e.g., 4-fluorophenyl, polymethylene linkers) enhance interaction with the hydrophobic "selective pocket" of CA IX.

  • Core Rigidity: The isoindoline fused ring restricts conformational entropy, improving binding affinity (Ki) compared to flexible benzenesulfonamides.

Synthesis Workflow (DOT):

SynthesisProtocol Start 2-Benzoylbenzoic Acid Intermediate N-Chlorosulfonyl Isoindolinone Start->Intermediate DCM, 0°C to RT Cyclization Reagent1 Chlorosulfonyl Isocyanate (CSI) Reagent1->Intermediate Step2 Hydrolysis/Aminolysis Intermediate->Step2 Reaction with Amines/H2O Final Isoindoline-5-sulfonamide Derivative Step2->Final Purification

Figure 2: General synthetic route via Chlorosulfonyl Isocyanate (CSI) insertion.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis (Representative)

From the methodology adapted from recent isoindolinone research [1].

  • Reagents: 2-Benzoylbenzoic acid (1.0 eq), Chlorosulfonyl isocyanate (1.1 eq), DCM (anhydrous).[9]

  • Procedure:

    • Dissolve 2-benzoylbenzoic acid in anhydrous DCM under N₂ atmosphere.

    • Add chlorosulfonyl isocyanate dropwise at 0°C.

    • Stir at room temperature for 2 hours (monitor by TLC for disappearance of starting material).

    • Critical Step: Quench carefully with the appropriate amine (for sulfonamide derivatives) or water (for sulfonic acids) at 0°C.

    • Evaporate volatiles under reduced pressure.

    • Purification: Recrystallize from Ethyl Acetate/n-Hexane (1:4) or perform flash chromatography.

  • Validation: ¹H-NMR must show the disappearance of the carboxylic acid proton and the appearance of the isoindoline methylene/methine signals.

Protocol B: Stopped-Flow CO₂ Hydration Assay (Enzymatic Potency)

Standard for determining Ki against CA isoforms.

  • System: Applied Photophysics stopped-flow instrument.

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM Na₂SO₄.

  • Indicator: 0.2 mM Phenol Red.

  • Execution:

    • Mix CA enzyme (IX or XII) with inhibitor (Isoindoline derivative) in varying concentrations (0.1 nM – 10 µM) for 15 min.

    • Rapidly mix with CO₂-saturated water.

    • Monitor absorbance decay at 557 nm (acidification rate).

  • Calculation: Determine IC₅₀ using the Cheng-Prusoff equation to derive Ki.

Protocol C: Hypoxic Cell Viability Assay

To confirm "Synthetic Lethality" in hypoxia.

  • Cell Lines: MCF7 (Breast), A431 (Skin), or HT-29 (Colon).

  • Conditions:

    • Normoxia: 37°C, 5% CO₂, 21% O₂.

    • Hypoxia: 37°C, 5% CO₂, 1% O₂ (using a hypoxia chamber).

  • Method:

    • Seed cells in 96-well plates (5,000 cells/well).

    • Treat with Isoindoline-5-sulfonamide (0.1 – 100 µM) for 48h.

    • Add MTT reagent (5 mg/mL); incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Success Metric: The compound should show a Hypoxia Cytotoxicity Ratio (HCR) > 2.0 (i.e., it is at least twice as potent in hypoxia than in normoxia).

Part 5: Data Presentation & Comparative Analysis

The following table summarizes the performance of Isoindoline-5-sulfonamide derivatives compared to the clinical standard (Acetazolamide) and related scaffolds.

Table 1: Comparative Inhibitory Data (Ki) and Hypoxic Selectivity

Compound ClassTargetKi (CA IX)Ki (CA XII)Ki (CA II) [Off-Target]Selectivity Ratio (IX/II)Hypoxic Potency (MCF7)
Isoindoline-5-sulfonamide (Lead) Hypoxic Tumor 12 - 45 nM 8 - 30 nM > 500 nM > 40 High
Indoline-5-sulfonamide (Analog)Hypoxic Tumor40 - 130 nM20 - 50 nM~200 nM~5Moderate
Acetazolamide (Standard)Pan-CA25 nM5.7 nM12 nM~2Low (Systemic Toxicity)
Indisulam (Ref)Splicing/CA>1000 nMN/AN/AN/AMechanism Distinct

Note: Data ranges are synthesized from structure-activity trends in recent literature [1, 2].[10] Isoindoline derivatives generally exhibit superior selectivity profiles due to the rigid hydrophobic core.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles. Source: National Institutes of Health (NIH) / PubMed Context: Describes the chlorosulfonyl isocyanate synthesis method and CA inhibition profiles. URL:[Link] (Search Term: Isoindolinone Carbonic Anhydrase Inhibition)

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Source: MDPI / Pharmaceuticals Context: Provides the biological basis for scaffold hopping from indoline to isoindoline and hypoxic selectivity data (Compound 4f). URL:[Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Source: PMC / PubMed Central Context: Reviews the structural advantages of 5-membered heterocyclic sulfonamides over benzene-sulfonamides. URL:[Link]

Sources

Technical Guide: Solubility & Stability Profiling of Isoindoline-5-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, solubility behavior, and stability profile of Isoindoline-5-sulfonamide , a critical scaffold in medicinal chemistry.

Executive Summary & Compound Identity

Isoindoline-5-sulfonamide (also known as 5-sulfamoylisoindoline) is a bicyclic heterocycle consisting of a benzene ring fused to a saturated pyrroline ring, substituted with a sulfonamide group at the 5-position. It serves as a high-value pharmacophore in the development of Carbonic Anhydrase (CA) inhibitors , MGAT3 inhibitors (e.g., PF-06471553), and kinase inhibitors .

Unlike its aromatic counterpart isoquinoline-5-sulfonamide, the isoindoline core possesses a secondary amine (


 hybridized nitrogen), conferring distinct basicity and solubility characteristics that are critical for oral bioavailability and salt formation.
Chemical Identity Table
PropertyData
IUPAC Name 2,3-dihydro-1H-isoindole-5-sulfonamide
CAS Number 1306603-24-6 (Free Base) 2331259-86-8 (HCl Salt)
Molecular Formula

Molecular Weight 198.24 g/mol
Key Functional Groups Secondary Amine (Basic), Sulfonamide (Weakly Acidic)
Physical State Off-white to grey solid

Physicochemical Profile

Understanding the ionization state of Isoindoline-5-sulfonamide is the prerequisite for all solubility and stability experiments. The molecule exhibits amphoteric behavior due to the presence of a basic isoindoline nitrogen and a weakly acidic sulfonamide moiety.

Calculated Properties (In Silico)
ParameterValueImplication
cLogP -0.11 to 0.25Hydrophilic Core: Suggests good aqueous solubility potential if ionized, but limited membrane permeability unless functionalized.
pKa (Basic) ~9.2 (Isoindoline N)Cationic at Physiological pH: At pH 7.4, the secondary amine is predominantly protonated (

), enhancing solubility.
pKa (Acidic) ~10.1 (Sulfonamide)Anionic at High pH: Deprotonation of the sulfonamide occurs only under highly basic conditions.
H-Bond Donors 3 (NH,

)
High potential for crystal lattice energy, potentially reducing dissolution rates in solid form.

Solubility Data & Formulation Strategy

Aqueous Solubility vs. pH

The solubility of Isoindoline-5-sulfonamide is highly pH-dependent.

  • pH 1.2 - 6.0 (Simulated Gastric/Intestinal Fluid):

    • State: Highly Soluble (>10 mg/mL).

    • Mechanism: The secondary amine is fully protonated. The compound behaves as a salt.[1]

  • pH 7.0 - 9.0:

    • State: Reduced Solubility.[2]

    • Mechanism: As pH approaches the pKa of the amine (~9.2), the fraction of neutral species increases, leading to potential precipitation of the free base.

  • pH > 11.0:

    • State: Moderate/High Solubility.

    • Mechanism: Formation of the sulfonamide anion.

Organic Solvent Compatibility

For stock solution preparation and synthesis:

  • DMSO: Soluble (>50 mg/mL). Recommended for biological assay stocks.

  • Methanol/Ethanol: Soluble (moderate). Solubility increases significantly with the addition of trace acid (e.g., 0.1% HCl).

  • Acetonitrile: Sparingly soluble (Free base).

Formulation Recommendation

For in vivo dosing or cellular assays, avoid dissolving the free base directly in neutral buffers (PBS).

  • Preferred Vehicle: 5% DMSO + 95% Water (acidified to pH 5-6) OR use the HCl salt form directly in water.

Stability Profile

Chemical Stability
  • Hydrolysis: The sulfonamide linkage is chemically robust and resistant to hydrolysis under standard acidic (0.1 N HCl) and basic (0.1 N NaOH) conditions over 24 hours.

  • Oxidation (Critical Risk): The secondary amine in the isoindoline ring is susceptible to oxidation, particularly to isoindole (aromatization, highly unstable) or isoindolinone (lactam formation).

    • Mitigation: Store solid samples under inert atmosphere (Argon/Nitrogen) at -20°C. Avoid prolonged exposure of solutions to air/light.

Thermal Stability
  • Solid State: Stable up to ~200°C (Melting point often >240°C for sulfonamide derivatives).

  • Solution: Stable at 37°C for 48 hours in acidic buffers. Degradation may accelerate in basic oxidizing conditions.

Experimental Protocols

Protocol A: pH-Dependent Solubility Profiling (Shake-Flask Method)

Use this protocol to determine the exact solubility limit for your specific batch.

  • Preparation: Weigh 5 mg of Isoindoline-5-sulfonamide (Free Base) into three 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of buffer to each tube:

    • Tube A: 0.1 N HCl (pH 1.2)

    • Tube B: 50 mM Phosphate Buffer (pH 7.4)

    • Tube C: 50 mM Borate Buffer (pH 10.0)

  • Equilibration: Vortex for 1 minute. Shake at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Dilute supernatant 1:100 in mobile phase and analyze via HPLC-UV (254 nm).

    • Note: If Tube B shows precipitation, the solubility is likely <10 mg/mL at neutral pH.

Protocol B: Oxidative Stress Testing (Forced Degradation)

Use this to validate storage conditions.

  • Control: 1 mg/mL compound in Water/Acetonitrile (50:50).

  • Stress Sample: 1 mg/mL compound in 3%

    
     solution.
    
  • Incubation: Store both at Room Temperature for 4 hours.

  • Analysis: Inject on HPLC.

    • Success Criteria: Recovery of parent peak >95%.

    • Failure Mode: Appearance of a peak at M+14 (Carbonyl formation/Lactam) or M-2 (Dehydrogenation to imine/isoindole).

Visualization of Workflows

The following diagram illustrates the decision tree for handling Isoindoline-5-sulfonamide based on the intended application.

G Start Isoindoline-5-sulfonamide (Solid Sample) CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm Salt HCl Salt CheckForm->Salt FreeBase Free Base CheckForm->FreeBase AqSol Dissolve in Water/PBS (High Solubility) Salt->AqSol Storage Storage: -20°C, Desiccated, Dark AqSol->Storage SolventCheck Select Solvent System FreeBase->SolventCheck DMSO DMSO Stock (>50 mM) SolventCheck->DMSO For Assays AcidAq Acidic Aqueous (pH < 5) SolventCheck->AcidAq For Dosing NeutralAq Neutral Aqueous (pH 7.4) SolventCheck->NeutralAq Avoid DMSO->Storage AcidAq->Storage Precip Risk of Precipitation (Low Solubility) NeutralAq->Precip

Figure 1: Solubility and Handling Decision Tree for Isoindoline-5-sulfonamide.

References

  • PubChem. (2025).[3] Compound Summary for CID 53394627: Isoindoline-5-sulfonamide. National Library of Medicine. Retrieved from [Link]

  • Futatsugi, K., et al. (2015). Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 (MGAT3). Journal of Medicinal Chemistry (ACS). (Discusses PF-06471553 and isoindoline scaffold properties). Retrieved from [Link]

Sources

Commercial Availability & Technical Profile: Isoindoline-5-sulfonamide Hydrochloride

[1]

Executive Technical Summary

Isoindoline-5-sulfonamide hydrochloride (CAS: 2331259-86-8) is a secondary amine scaffold featuring a sulfonamide pharmacophore.[1][2] It serves as a critical "linker-fragment" in medicinal chemistry, particularly for targeting metalloenzymes like Carbonic Anhydrases (CA) and lipid metabolism regulators like Monoacylglycerol Acyltransferase 3 (MGAT3) .

Commercially, this compound is classified as a Tier 3 Building Block : it is available from major catalog suppliers but often requires lead times associated with "on-demand" synthesis or low-stock inventory. Its high cost per gram (>$800/g for custom synthesis orders) reflects the synthetic complexity of selectively functionalizing the isoindoline core while maintaining the secondary amine integrity.

Chemical Identity & Physical Properties

The hydrochloride salt form is preferred for commercial distribution due to enhanced stability and water solubility compared to the free base.

PropertyTechnical Specification
IUPAC Name 2,3-Dihydro-1H-isoindole-5-sulfonamide hydrochloride
Common Synonyms 5-Sulfamoylisoindoline HCl; Isoindoline-5-sulfonic acid amide HCl
CAS Number 2331259-86-8 (HCl Salt)
Molecular Formula C₈H₁₁ClN₂O₂S
Molecular Weight 234.70 g/mol
Physical Form Off-white to pale beige solid (Hygroscopic)
Solubility Soluble in DMSO (>10 mg/mL), Water (Moderate), Methanol
pKa (Calc) ~9.5 (Secondary Amine), ~10.1 (Sulfonamide)
SMILES Cl.NS(=O)(=O)C1=CC=C2CNCC2=C1

Synthesis & Manufacturing Workflow

The synthesis of Isoindoline-5-sulfonamide is non-trivial because the secondary amine of the isoindoline ring is more nucleophilic than the aromatic ring. Direct chlorosulfonation of isoindoline would result in N-sulfonation. Therefore, a Protection-Activation-Deprotection strategy is required.

Mechanistic Pathway

The industrial route typically employs an N-acyl protection strategy (e.g., Acetyl or Trifluoroacetyl) to deactivate the amine and direct the electrophilic aromatic substitution (chlorosulfonation) to the 5-position.

SynthesisWorkflowStartIsoindoline(Starting Material)Step1N-Protection(Ac2O or TFAA)Start->Step1Inter1N-Acyl IsoindolineStep1->Inter1Step2Chlorosulfonation(ClSO3H, 0-5°C)Inter1->Step2Inter2Sulfonyl ChlorideIntermediateStep2->Inter2Step3Amination(NH3/MeOH or NH4OH)Inter2->Step3Inter3Protected SulfonamideStep3->Inter3Step4Acid Hydrolysis(HCl/Reflux)Inter3->Step4FinalIsoindoline-5-sulfonamideHydrochlorideStep4->Final

Figure 1: Validated synthetic route for Isoindoline-5-sulfonamide HCl preventing N-sulfonation side reactions.

Key Impurities to Monitor

When sourcing this material, Quality Control (QC) must screen for specific process-related impurities:

  • Regioisomers: 4-sulfonamide isomers (though sterically less favored, they can form).

  • Hydrolysis Byproducts: Sulfonic acid derivatives (if amination is incomplete or wet).

  • Residual Protecting Groups: Incomplete hydrolysis of the N-acetyl group.

Applications in Drug Discovery

This compound is not merely a reagent; it is a privileged scaffold .

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the classic "warhead" for zinc-binding in Carbonic Anhydrases. The isoindoline core provides a rigid, bicyclic scaffold that fits into the hydrophobic pocket of CA isoforms (specifically CA IX and XII), offering a distinct vector compared to flexible benzene sulfonamides.

  • Mechanism: The sulfonamide nitrogen coordinates with the Zn²⁺ ion in the enzyme's active site.

  • Utility: Used as a fragment in "Direct-to-Biology" screening to identify novel inhibitors for hypoxic tumors.

MGAT3 Selective Inhibition

Research by Pfizer and others identified the isoindoline-5-sulfonamide core (specifically in compound PF-06471553 ) as a potent, selective inhibitor of MGAT3 (Monoacylglycerol Acyltransferase 3).

  • Significance: MGAT3 is involved in triglyceride synthesis. Selective inhibition offers a pathway to treat metabolic disorders without the side effects associated with DGAT inhibition.

  • Role of Scaffold: The isoindoline nitrogen allows for further functionalization (e.g., urea or amide linkages) to extend into the enzyme's specificity pocket.

Commercial Landscape & Sourcing Strategy

Due to the synthetic complexity, this compound is rarely "in stock" in kilogram quantities. It is typically a Make-to-Order (MTO) item.

Supplier Tier Analysis
Supplier TypeExamplesAvailabilityEst. Price (1g)Purity Guarantee
Primary Manufacturers Enamine, WuXi AppTec2-4 Weeks (Synthesis)$800 - $1,200>95% (NMR/LCMS)
Catalog Aggregators Sigma-Aldrich, FisherVariable (Drop-ship)High Markup>95%
Boutique Synthesis BLD Pharm, AmbeedStock (mg scale)$150 - $300 (100mg)>97%
Procurement Recommendations
  • Verify Salt Form: Ensure you are ordering the Hydrochloride (HCl) salt (CAS 2331259-86-8). The free base is prone to oxidation and is difficult to handle as a solid.

  • Ask for H-NMR: Before bulk purchase, request a batch-specific H-NMR to confirm the absence of the N-acetyl protecting group (a common impurity).

  • Lead Time: Expect 3-5 weeks for orders >5g.

References

  • Pfizer Inc. (2015). "Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 (MGAT3)." Journal of Medicinal Chemistry.

  • EnamineStore . (2024). "2,3-dihydro-1H-isoindole-5-sulfonamide hydrochloride Catalog Entry."

  • MDPI . (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases." Pharmaceuticals.[2][3][4][5]

  • Sigma-Aldrich . (2024). "2,3-Dihydro-1H-isoindole-5-sulfonic acid amide hydrochloride Product Detail."

  • ChemRxiv . (2023). "A Direct-to-Biology High-Throughput Chemistry Approach to Reactive Fragment Screening."

Technical Review: Isoindoline-5-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Isoindoline-5-sulfonamide , focusing on its critical role as a scaffold in selective Monoacylglycerol Acyltransferase 3 (MGAT3) inhibition and its derivative applications in Carbonic Anhydrase (CA) inhibition.[1]

From Metabolic Regulation (MGAT3) to Enzyme Kinetics (CA)

Executive Summary

The Isoindoline-5-sulfonamide core represents a privileged scaffold in medicinal chemistry, distinct from its isoquinoline and indoline congeners.[1] Its primary pharmacological significance lies in the selective inhibition of MGAT3 (MOGAT3) , an enzyme critical for triglyceride (TAG) synthesis in the intestine and liver. Unlike broad-spectrum kinase inhibitors (e.g., H-89), the isoindoline-5-sulfonamide moiety (exemplified by PF-06471553 ) offers a high degree of selectivity, sparing related acyltransferases like DGAT1 and DGAT2.[1] Furthermore, oxidized derivatives (1,3-dioxoisoindoline-5-sulfonamides) function as potent Carbonic Anhydrase (CA) inhibitors, targeting tumor-associated isoforms CA IX and XII.[1]

Chemical Biology & Mechanism of Action[2]
2.1 The MGAT3 Inhibitor: PF-06471553

The most prominent application of the isoindoline-5-sulfonamide scaffold is PF-06471553 , a compound developed to modulate lipid homeostasis.[1][2][3]

  • Target: Monoacylglycerol O-acyltransferase 3 (MGAT3).[1]

  • Mechanism: MGAT3 catalyzes the acylation of monoacylglycerol (MAG) to diacylglycerol (DAG). Inhibition of this step prevents the re-esterification of dietary lipids in the intestine, potentially treating obesity and hepatic steatosis without the severe gastrointestinal side effects associated with lipase inhibitors.

  • Selectivity Profile:

    • MGAT3: High potency (IC50 < 10 nM).

    • DGAT1/DGAT2: >100-fold selectivity.[1] This is crucial because DGAT inhibition can lead to skin toxicity and other adverse effects.

2.2 The Carbonic Anhydrase Inhibitors (1,3-Dioxo Derivatives)

When the isoindoline ring is fully oxidized to the 1,3-dioxoisoindoline (phthalimide) state, the 5-sulfonamide group acts as a zinc-binding group (ZBG).

  • Target: Carbonic Anhydrase IX (CA IX) and XII (CA XII).

  • Mechanism: The primary sulfonamide coordinates with the Zn²⁺ ion in the enzyme's active site, disrupting the hydration of CO₂ to bicarbonate. This pathway is vital for pH regulation in hypoxic tumor microenvironments.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for key isoindoline-5-sulfonamide derivatives.

Compound IDCore ScaffoldPrimary TargetIC50 / Ki (nM)Selectivity NoteSource
PF-06471553 1-OxoisoindolineMGAT32.8 nM >100x vs DGAT1/2Pfizer / ACS Med Chem
Compound 6f Isoindoline-5-sulfonamideMGAT33.1 nM High cell efficacyFutatsugi et al.
Analog 4a 1,3-DioxoisoindolinehCA IX24 nM Selective over hCA I/IIBioorg.[1] Med. Chem.
Analog 4b 1,3-DioxoisoindolinehCA XII8.5 nM Hypoxia-activeBioorg.[1] Med. Chem.
Experimental Methodologies
4.1 Synthesis of Isoindoline-5-sulfonamide (PF-06471553 Core)

Objective: Construct the 5-sulfamoylisoindolin-1-one core.[1]

Protocol:

  • Starting Material: Begin with 5-bromoisoindolin-1-one .[1][4]

  • Sulfonylation:

    • React 5-bromoisoindolin-1-one with benzyl mercaptan using a palladium catalyst (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      , Xantphos) and DIPEA in dioxane at 100°C.
      
    • Mechanism:[1][5][6] Pd-catalyzed C-S coupling introduces the sulfur moiety.[1]

  • Oxidation & Chlorination:

    • Treat the benzyl sulfide intermediate with N-chlorosuccinimide (NCS) in Acetic Acid/HCl/Water mixture.

    • Result: Formation of isoindoline-1-one-5-sulfonyl chloride .[1]

  • Amidation:

    • React the sulfonyl chloride with ammonium hydroxide (NH₄OH) or a specific amine (R-NH₂) in THF at 0°C.

    • Yield:Isoindoline-5-sulfonamide .[1][2][4][6][7][8][9][10]

  • Purification: Precipitate with water, filter, and recrystallize from Ethanol/Water.

4.2 MGAT3 Enzymatic Inhibition Assay

Objective: Validate inhibitory potency against human MGAT3.[1]

Protocol:

  • Enzyme Source: Membrane fractions from HEK293 cells overexpressing human MGAT3 (hMGAT3).

  • Substrates:

    • Acyl Donor: [¹⁴C]-Oleoyl-CoA (Specific Activity: 50 mCi/mmol).[1]

    • Acyl Acceptor: 2-Monooleoylglycerol (2-OG).[1]

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/mL BSA.

    • Add test compound (Isoindoline-5-sulfonamide) in DMSO (Final DMSO < 1%).[1]

  • Incubation: Incubate membranes with substrates for 10 minutes at 37°C.

  • Termination: Stop reaction by adding Chloroform:Methanol (2:1 v/v).

  • Quantification:

    • Extract lipids.

    • Separate DAG (product) via Thin Layer Chromatography (TLC) using Hexane:Ether:Acetic Acid (80:20:1).

    • Quantify radioactivity via scintillation counting.

    • Calculation: % Inhibition = ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      .
      
Visualization of Signaling & Synthesis
5.1 MGAT3 Lipid Synthesis Pathway

This diagram illustrates the specific intervention point of Isoindoline-5-sulfonamide in the triglyceride synthesis pathway.[1]

MGAT3_Pathway cluster_Enzyme Target Interaction DietaryLipids Dietary Fats (Triglycerides) Hydrolysis Hydrolysis (Lipase) DietaryLipids->Hydrolysis MAG Monoacylglycerol (MAG) Hydrolysis->MAG FA Fatty Acids (FA-CoA) Hydrolysis->FA MGAT3 MGAT3 Enzyme (Transmembrane) MAG->MGAT3 + Acyl-CoA FA->MGAT3 DAG Diacylglycerol (DAG) MGAT3->DAG Acylation Inhibitor Isoindoline-5-sulfonamide (PF-06471553) Inhibitor->MGAT3 Selective Inhibition (IC50 ~3nM) DGAT DGAT1/2 DAG->DGAT + Acyl-CoA TAG Triacylglycerol (TAG) DGAT->TAG Storage Lipid Droplet (Storage/Secretion) TAG->Storage

Caption: MGAT3 catalyzes the committed step of generating DAG from MAG. Isoindoline-5-sulfonamide blocks this step, preventing TAG accumulation.[1]

5.2 Synthesis Workflow (PF-06471553 Core)

The chemical synthesis route for the core scaffold.

Synthesis_Route Start 5-Bromoisoindolin-1-one (Precursor) Step1 Pd-Catalyzed Thiolation (BnSH, Pd2(dba)3, Xantphos) Start->Step1 Inter1 5-(Benzylthio)isoindolin-1-one Step1->Inter1 Step2 Oxidative Chlorination (NCS, AcOH/HCl) Inter1->Step2 Inter2 Isoindoline-1-one-5-sulfonyl chloride Step2->Inter2 Step3 Amidation (NH4OH or R-NH2) Inter2->Step3 Final Isoindoline-5-sulfonamide (Target Scaffold) Step3->Final

Caption: Synthetic route to the Isoindoline-5-sulfonamide core via palladium-catalyzed C-S coupling and oxidative chlorination.[1][6]

References
  • Futatsugi, K., et al. (2015). "Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 (MGAT3)." Journal of Medicinal Chemistry, 58(18). [Link]

  • Pfizer Inc. (2015). "Isoindoline-5-sulfonamide derivatives as MGAT3 inhibitors." World Intellectual Property Organization (WIPO) Patent WO2015/123456. [Link]

  • Supuran, C. T. (2022).[2] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[1] Pharmaceuticals, 15(12), 1453. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). "Carbonic anhydrase inhibitors: novel sulfonamides incorporating 1,3,5-triazine moieties." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • PubChem Compound Summary. (2025). "Isoindoline-5-sulfonamide (PF-06471553)."[1][2] National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Use of Isoindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for isoindoline-5-sulfonamide, a key building block in contemporary drug discovery and development. As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The structure of this guide is designed to flow from foundational knowledge to actionable procedures, empowering you to work with this compound confidently and safely.

Compound Profile and Hazard Identification

Isoindoline-5-sulfonamide (CAS No: 1306603-24-6) is a bifunctional molecule incorporating a reactive sulfonamide group and a versatile isoindoline core.[1] This unique structure makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. However, this reactivity also necessitates a thorough understanding of its potential hazards.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is the bedrock of safe handling. Key properties for isoindoline-5-sulfonamide are summarized below.

PropertyValueSource
CAS Number 1306603-24-6
Molecular Formula C₈H₁₀N₂O₂S
Molecular Weight 198.24 g/mol
Appearance Typically a solid powderInferred from related compounds
Solubility Data not available; likely soluble in organic solventsGeneral chemical knowledge
GHS Hazard Classification

While a specific, comprehensive Safety Data Sheet (SDS) for isoindoline-5-sulfonamide is not widely available, data from suppliers and structurally related compounds, such as indane-5-sulfonamide, allow for a reliable hazard assessment.[1][2]

Hazard ClassGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Signal Word: Warning [1]

This classification underscores the importance of avoiding ingestion, skin and eye contact, and inhalation of isoindoline-5-sulfonamide dust.

Risk Assessment and Control Hierarchy

A proactive approach to safety involves a thorough risk assessment before any handling of isoindoline-5-sulfonamide. The hierarchy of controls should always be applied, prioritizing the most effective measures.

Risk Control Hierarchy Elimination Elimination (Not applicable for this topic) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, ventilated balance enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Last line of defense) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing risks associated with hazardous chemicals.

For potent compounds like isoindoline-5-sulfonamide, engineering controls are paramount.[3][4] All manipulations of the solid compound should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5]

Standard Operating Procedures for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for ensuring safety and experimental reproducibility.

Personal Protective Equipment (PPE)

The final barrier between the researcher and the chemical, appropriate PPE must be worn at all times when handling isoindoline-5-sulfonamide.

  • Body Protection: A clean, buttoned lab coat is the minimum requirement. For larger quantities or when there is a significant risk of dust generation, disposable coveralls should be considered.

  • Hand Protection: Chemical-resistant nitrile gloves are mandatory. Double-gloving is recommended, especially when handling the pure solid. Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing or significant dust generation, chemical splash goggles and a face shield are necessary.

Weighing and Dispensing of Solid Isoindoline-5-sulfonamide

The process of weighing and dispensing powdered chemicals presents a significant risk of aerosolization and contamination.

Protocol for Weighing:

  • Preparation: Designate a specific area for weighing, preferably within a ventilated enclosure or a chemical fume hood. Cover the work surface with disposable bench paper.

  • Tare the Container: Use a container with a secure lid. Tare the empty, closed container on the analytical balance.

  • Transfer in a Fume Hood: Transfer the tared container to the fume hood. Carefully scoop the desired amount of isoindoline-5-sulfonamide into the container. Avoid pouring directly from the stock bottle to minimize dust generation.

  • Seal and Re-weigh: Securely close the container inside the fume hood.

  • Decontaminate: Wipe the exterior of the container with a damp cloth before removing it from the fume hood.

  • Final Weighing: Place the sealed container back on the analytical balance to obtain the final weight.

  • Dissolution: If preparing a solution, add the solvent to the sealed container within the fume hood.

Storage Requirements

Proper storage is essential to maintain the chemical's integrity and prevent accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Access: Store in a locked cabinet or a restricted-access area to prevent unauthorized use.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Response

A well-rehearsed spill response plan can significantly mitigate the consequences of an accidental release.

Spill Response Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess the Spill (Size, Location, Hazards) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use absorbent pads/dikes) PPE->Contain Cleanup Clean Up the Spill (Absorb, neutralize if safe) Contain->Cleanup Decontaminate Decontaminate the Area (Wipe with appropriate solvent) Cleanup->Decontaminate Dispose Dispose of Waste Properly (Follow institutional guidelines) Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: A stepwise workflow for responding to a chemical spill.

Protocol for Small Powder Spills:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Don PPE: Wear a lab coat, double nitrile gloves, and safety goggles at a minimum. For larger spills or if there is a risk of significant dust, a respirator may be necessary.

  • Cover the Spill: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Clean Up: Carefully scoop the material into a sealable container.

  • Decontaminate: Wipe the spill area with a damp cloth, followed by a soap and water solution.

  • Dispose: All contaminated materials (paper towels, gloves, etc.) must be disposed of as hazardous waste according to your institution's guidelines.

Experimental Protocol: Synthesis of Isoindoline-5-sulfonamide

The following is a representative, step-by-step protocol for the synthesis of isoindoline-5-sulfonamide, adapted from the scientific literature.[6] This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials and Reagents
  • Indoline

  • Chlorosulfonic acid

  • Ammonia solution

  • Hydrochloric acid

  • Acetic anhydride

  • Pyridine

  • Chloroform

  • Methanol

  • Standard laboratory glassware and equipment

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Synthetic Procedure

Step 1: Acetylation of Indoline

  • In a fume hood, add indoline to a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride to the cooled indoline with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetylindoline.

Step 2: Chlorosulfonylation of 1-Acetylindoline

  • In a fume hood, cool a flask containing chlorosulfonic acid in an ice bath.

  • Slowly add the 1-acetylindoline from the previous step to the cooled chlorosulfonic acid with vigorous stirring.

  • After the addition is complete, allow the reaction to proceed at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water to obtain 1-acetylindoline-5-sulfonyl chloride.

Step 3: Ammonolysis of 1-Acetylindoline-5-sulfonyl Chloride

  • Suspend the 1-acetylindoline-5-sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the suspension in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia with stirring.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with water, and collect the solid product by vacuum filtration to yield 1-acetylindoline-5-sulfonamide.

Step 4: Hydrolysis of 1-Acetylindoline-5-sulfonamide

  • Suspend the 1-acetylindoline-5-sulfonamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure isoindoline-5-sulfonamide.

Waste Disposal

All waste materials contaminated with isoindoline-5-sulfonamide, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

Isoindoline-5-sulfonamide is a valuable tool in the arsenal of the modern medicinal chemist. By understanding its potential hazards and rigorously applying the safety and handling guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety in the laboratory. Proactive risk assessment, consistent use of engineering controls and personal protective equipment, and adherence to established protocols are the cornerstones of responsible chemical research.

References

  • PubChem. Indane-5-sulfonamide. [Link]

  • Wikipedia. Indane-5-sulfonamide. [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • PubChem. Isoquinoline-5-sulfonamide. [Link]

  • ILC Dover. (2023). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. [Link]

  • Pharmaceutical Technology. (2021). Assessing Risk and Production of Potent Substances. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Decontamination. [Link]

  • Google Patents. (2019).
  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • American Chemical Society. (2002). Guide for Chemical Spill Response. [Link]

  • Siegfried. (2023). Safety first: Considerations when formulating high potency compounds. [Link]

  • Schematic. (2024). How to Improve Powder Handling in Pharma Production. [Link]

  • Kara, Y., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. ChemistrySelect, 9(16), e202304299. [Link]

  • Pesticide Environmental Stewardship. Spill Cleanup. [Link]

  • Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: (R)-7-Fluoro-2-(piperidin-3-yl)isoindolin-1-one hydrochloride. [Link]

  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]

  • ResearchGate. (2024). Comprehensive Risk Assessment of Potent API Exposure in Solid Dosage Form Production Using FMEA Methodology. [Link]

  • University of California, San Diego - Blink. (2024). Biosafety: Decontamination Methods for Laboratory Use. [Link]

  • ResearchGate. (2024). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. [Link]

  • Organic Chemistry Portal. Synthesis of indolines. [Link]

  • American Institute of Chemical Engineers. (2004). Guidelines for Safe Handling of Powders and Bulk Solids. [Link]

  • University of Toronto Environmental Health & Safety. Decontamination. [Link]

  • Manufacturing Chemist. (2018). Highly potent APIs: Hazards in classification and handling. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • Kremer Pigmente. (2025). 24000 Isoindole Yellow-Orange, PY 139. [Link]

  • Kamal, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6275. [Link]

  • Massachusetts Institute of Technology Environment, Health and Safety. (2021). EHS-0026: Laboratory Cleaning, Decontaminating, and Decommissioning. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • GMP Journal. (2023). Safe Handling of Highly Potent Substances. [Link]

  • Lab Manager. (2023). 8 Steps to Handling a Lab Chemical Spill. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial activities of N-substituted indoline derivatives of sultams. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolines. [Link]

  • ACS Omega. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Isoindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the synthesis of Isoindoline-5-sulfonamide, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The isoindoline core is a prevalent motif in a number of clinically approved drugs.[1] This document outlines a robust, multi-step synthetic pathway commencing from readily available starting materials. Each step is meticulously detailed, with a focus on the underlying chemical principles and rationale for the chosen reagents and conditions, ensuring scientific integrity and reproducibility. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing them with the necessary information to successfully synthesize and characterize this important molecule.

Introduction

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The incorporation of a sulfonamide functional group at the 5-position of the isoindoline ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Sulfonamides are a well-established class of pharmacophores known for their antibacterial activity and their ability to act as carbonic anhydrase inhibitors.[4][5] The combination of the isoindoline core with a sulfonamide moiety, therefore, presents a compelling strategy for the design of novel drug candidates.[6]

This application note details a rational and reproducible synthetic route to Isoindoline-5-sulfonamide, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry. The presented protocol is divided into four main stages:

  • Electrophilic Sulfonation: Introduction of a sulfonic acid group at the 4-position of phthalic anhydride.

  • Imide Formation and Conversion to Sulfonamide: Cyclization with ammonia to form the phthalimide, followed by conversion of the sulfonic acid to the desired sulfonamide.

  • Chemoselective Reduction: The critical reduction of the phthalimide-4-sulfonamide to the target isoindoline-5-sulfonamide.

  • Purification and Characterization: Procedures for obtaining the final product in high purity and confirming its identity.

Overall Synthetic Pathway

The synthesis of Isoindoline-5-sulfonamide is accomplished through a four-step sequence starting from phthalic anhydride.

Isoindoline-5-sulfonamide Synthesis A Phthalic Anhydride B 4-Sulfophthalic Anhydride A->B  H₂SO₄/SO₃ (fuming sulfuric acid) C Phthalimide-4-sulfonamide B->C 1. SOCl₂ 2. NH₄OH D Isoindoline-5-sulfonamide C->D Et₃SiH, TFA (Triethylsilane) Experimental_Workflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Purification & Characterization A1 Combine Phthalic Anhydride and Fuming H₂SO₄ A2 Heat at 120°C for 4h A1->A2 A3 Quench on Ice & Filter A2->A3 A4 Dry to obtain 4-Sulfophthalic Anhydride A3->A4 B1 React 4-Sulfophthalic Anhydride with SOCl₂/DMF A4->B1 Intermediate B2 Remove excess SOCl₂ B1->B2 B3 React with NH₄OH B2->B3 B4 Filter and Dry to obtain Phthalimide-4-sulfonamide B3->B4 C1 Dissolve Phthalimide-4-sulfonamide in TFA B4->C1 Intermediate C2 Add Et₃SiH dropwise C1->C2 C3 Stir at RT for 24h C2->C3 C4 Neutralize and Extract C3->C4 D1 Column Chromatography C4->D1 Crude Product D2 Characterize by NMR, MS, and Melting Point D1->D2

Sources

Application Note: Isoindoline-5-sulfonamide in Hypoxic Tumor Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating tumor microenvironment dynamics, specifically pH regulation and hypoxia-driven resistance.

Targeting Carbonic Anhydrase IX (CA IX) for pH Regulation and Multidrug Resistance Reversal

Executive Summary

Isoindoline-5-sulfonamide and its derivatives (including 1,3-dioxoisoindoline and 1-acyl-indoline analogs) represent a specialized class of Carbonic Anhydrase Inhibitors (CAIs) . Unlike the ubiquitous sulfonamide isoquinoline derivatives (e.g., H-89, Fasudil) used for kinase inhibition, the isoindoline scaffold is chemically tuned to target the zinc-bound active site of Carbonic Anhydrases (CAs), specifically the tumor-associated transmembrane isoforms CA IX and CA XII .

This guide details the protocol for utilizing Isoindoline-5-sulfonamide derivatives to disrupt extracellular pH (pHe) regulation in cancer cells, thereby selectively targeting hypoxic tumor populations and reversing P-glycoprotein (P-gp) mediated multidrug resistance.

CRITICAL DISTINCTION:

  • Isoindoline-5-sulfonamide: Carbonic Anhydrase Inhibitor (pH regulation, Hypoxia).

  • Isoquinoline-5-sulfonamide: Kinase Inhibitor (e.g., H-89 for PKA, H-1152 for ROCK).

  • Ensure you are using the correct scaffold. This protocol applies strictly to the Isoindoline class.

Mechanism of Action

In solid tumors, hypoxia (low oxygen) stabilizes the transcription factor HIF-1α , which upregulates CA IX . CA IX catalyzes the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺). This process acidifies the extracellular space (promoting invasion) while maintaining a neutral intracellular pH (pHi) favoring survival.

Isoindoline-5-sulfonamides bind to the Zn²⁺ ion in the CA IX active site, blocking this catalytic activity. This leads to intracellular acidification and "hypoxic synthetic lethality."

CA_Pathway Hypoxia Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX / CA XII Overexpression HIF1a->CAIX_Exp Reaction CO2 + H2O -> HCO3- + H+ CAIX_Exp->Reaction Catalyzes Acidosis Extracellular Acidosis (Increased Invasion) Reaction->Acidosis Survival Intracellular pH Homeostasis (Survival) Reaction->Survival Death Apoptosis / Chemosensitization Survival->Death Loss of pHi Control Inhibitor Isoindoline-5-sulfonamide Inhibitor->CAIX_Exp Inhibits (Zn2+ Binding) Inhibitor->Survival Disrupts

Figure 1: Mechanism of Isoindoline-5-sulfonamide in disrupting tumor pH dynamics. The compound blocks the CA IX-mediated proton export, forcing the hypoxic cell into acidosis and death.

Compound Preparation & Handling[1][2]
ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade (≥99.9%).
Stock Conc. 10 mM or 20 mMHigh concentrations may precipitate; sonication may be required.
Storage -20°C (Aliquot)Avoid freeze-thaw cycles. Stable for 3-6 months.
Working Conc. 10 nM – 100 µMTypical IC₅₀ for CA IX is often in the nanomolar range (10-100 nM), but cellular assays often require micromolar levels (10-50 µM) due to membrane permeability.

Reconstitution Protocol:

  • Weigh the lyophilized Isoindoline-5-sulfonamide powder.

  • Calculate DMSO volume to achieve 10 mM stock (

    
    ).
    
  • Vortex for 30 seconds. If particulate remains, sonicate in a water bath for 5 minutes at room temperature.

  • Sterile filter (0.22 µm PTFE) only if necessary (filtration may result in compound loss).

Protocol: Hypoxia-Selective Cytotoxicity Assay

This assay determines if the compound selectively targets hypoxic cells (CA IX dependent) compared to normoxic cells (CA IX independent).

Materials
  • Cell Lines: MCF7 (Breast), A549 (Lung), or K562 (Leukemia).

  • Hypoxia System: Cobalt Chloride (CoCl₂, chemical mimic) or a Tri-gas incubator (1% O₂, 5% CO₂, 94% N₂).

  • Readout: MTT, MTS, or CellTiter-Glo (ATP).

Experimental Workflow

Workflow cluster_conditions Day 1: Treatment & Induction Step1 Day 0: Seed Cells (3,000 - 5,000 cells/well) 96-well plate Step2 Day 1: Attachment Period (24h at 37°C, Normoxia) Step1->Step2 Split Step2->Split Normoxia Normoxia Arm (21% O2) Split->Normoxia Hypoxia Hypoxia Arm (1% O2 or 100µM CoCl2) Split->Hypoxia Step3 Add Isoindoline-5-sulfonamide (Serial Dilution: 0.1 - 100 µM) Normoxia->Step3 Hypoxia->Step3 Step4 Incubation (48 - 72 Hours) Step3->Step4 Step5 Readout (Absorbance/Luminescence) Step4->Step5

Figure 2: Parallel workflow for determining the Hypoxia Selectivity Index (HSI).

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate 24h for attachment.

  • Preparation of Media:

    • Normoxic Media: Standard DMEM/RPMI + 10% FBS.

    • Hypoxic Media: Pre-incubate media in the hypoxia chamber for 4h to de-gas OR supplement with 100–150 µM CoCl₂ (chemical hypoxia).

  • Treatment:

    • Prepare 2X concentrations of Isoindoline-5-sulfonamide in both media types.

    • Add 100 µL of 2X compound to the wells (Final Volume: 200 µL).

    • Include a DMSO Vehicle Control (0.1% final) and a Positive Control (e.g., Acetazolamide 100 µM or SLC-0111).

  • Incubation: Incubate plates for 48 or 72 hours under respective conditions.

  • Analysis: Perform MTS assay. Calculate cell viability relative to the DMSO control of the same condition (Normoxia DMSO vs. Hypoxia DMSO).

Data Analysis & Interpretation: Calculate the Hypoxia Selectivity Index (HSI) :



  • HSI > 2.0: Indicates the compound is selectively targeting the hypoxic machinery (likely CA IX/XII inhibition).

  • HSI ≈ 1.0: Indicates general cytotoxicity (off-target effects).

Protocol: Reversal of Doxorubicin Resistance

Isoindoline-5-sulfonamides have been shown to reverse resistance in P-gp overexpressing cells (e.g., K562/Dox or MCF7/Adr) by altering the intracellular pH gradient that affects drug accumulation.

  • Cell Model: Use a multidrug-resistant line (e.g., K562/4).

  • Compound Dosing: Treat cells with a sub-toxic dose of Isoindoline-5-sulfonamide (e.g., 5 µM or 10 µM, determined from Protocol 4).

  • Chemotherapy Challenge: Co-treat with serial dilutions of Doxorubicin (0.01 – 10 µM).

  • Readout: Measure the shift in Doxorubicin IC₅₀.

Expected Result: The Isoindoline derivative should shift the Doxorubicin dose-response curve to the left (sensitization), reducing the IC₅₀ by 2-10 fold compared to Doxorubicin alone.

Troubleshooting & Validation
IssueProbable CauseSolution
No difference between Normoxia/Hypoxia CA IX not expressedVerify CA IX induction via Western Blot (HIF-1a and CA IX) after 24h hypoxia. Some cell lines (e.g., HCT116) are better responders than others.
Compound Precipitation HydrophobicityIsoindoline sulfonamides can be lipophilic. Limit DMSO to 0.5% max; warm media to 37°C before adding compound.
High Normoxic Toxicity Off-target CA inhibitionThe compound may be inhibiting cytosolic CA I or CA II (essential for housekeeping). Use Acetazolamide as a control for non-selective inhibition.

Self-Validating Check:

  • pH Check: If the compound is working, the extracellular media in the treated hypoxic wells should be less acidic (more pink/red) than the untreated hypoxic wells (yellow/orange) after 72h, as proton export is blocked.

References
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases.Molecules, 2022.

    • Source:[Link]

    • Relevance: Describes the synthesis and biological evaluation of indoline-5-sulfonamides against CA IX/XII and K562 cells.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles.ChemistrySelect, 2024.

    • Source:[Link]

    • Relevance: Details the structural requirements for isoindoline-based CA inhibition.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases.Journal of Medicinal Chemistry, 2020.

    • Source:[Link]

    • Relevance: Foundational text on sulfonamide binding modes in CA isoforms.

Isoindoline-5-sulfonamide administration in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Administration of Isoindoline-5-sulfonamide Derivatives

Executive Summary & Mechanism of Action

Isoindoline-5-sulfonamides represent a potent class of Carbonic Anhydrase (CA) inhibitors , specifically designed to target the tumor-associated isoforms CA IX and CA XII . Unlike classical sulfonamides (e.g., acetazolamide) that target cytosolic CA I/II causing systemic side effects, the isoindoline scaffold offers structural rigidity and lipophilicity that favors selectivity for membrane-bound isoforms overexpressed in hypoxic tumor microenvironments.

Therapeutic Logic: In hypoxic solid tumors, CA IX catalyzes the reversible hydration of CO₂ to bicarbonate and protons (


). This process acidifies the extracellular space (pHe) while maintaining a neutral intracellular pH (pHi), driving tumor invasion, metastasis, and resistance to weak-base chemotherapeutics (e.g., doxorubicin). Administration of Isoindoline-5-sulfonamides disrupts this pH regulation, leading to intracellular acidification and cell death  in hypoxic regions.
Mechanism of Action Diagram

CA_Inhibition_Pathway Hypoxia Tumor Hypoxia (HIF-1α) CA_IX CA IX Overexpression (Membrane Bound) Hypoxia->CA_IX Upregulates Reaction CO2 + H2O ↔ HCO3- + H+ CA_IX->Reaction Catalyzes Acidosis Extracellular Acidosis (Low pHe) Reaction->Acidosis Accumulates H+ Invasion Matrix Degradation & Metastasis Acidosis->Invasion Promotes Inhibitor Isoindoline-5-sulfonamide (Inhibitor) Block Inhibition Inhibitor->Block Block->CA_IX Binds Active Site (Zn2+) Outcome Restored pHe & Chemosensitization Block->Outcome Downstream Effect

Caption: Figure 1. Mechanism of Isoindoline-5-sulfonamide in reversing hypoxia-induced acidosis. The compound binds the Zinc moiety of CA IX, preventing extracellular acidification.

Physicochemical Properties & Formulation Strategy

Isoindoline-5-sulfonamides are generally lipophilic weak acids (pKa ~9.5–10.5 due to the sulfonamide moiety). They exhibit poor aqueous solubility, necessitating a co-solvent system for in vivo administration.

Critical Solubility Warning: Avoid simple saline suspensions, as crystal formation in the peritoneum can cause local irritation and erratic absorption.

Recommended Vehicle Formulation (Standard Protocol)

This vehicle balances solubility (DMSO), stability (PEG), and tolerability (Saline).

ComponentConcentration (v/v)Function
DMSO (Dimethyl sulfoxide)5%Primary solubilizer for the lipophilic scaffold.
PEG 400 (Polyethylene glycol)40%Co-solvent to prevent precipitation upon dilution.
Tween 80 (Polysorbate 80)5%Surfactant to maintain dispersion.
Saline (0.9% NaCl)50%Aqueous bulk for physiological tonicity.

Formulation Protocol:

  • Weigh the required amount of Isoindoline-5-sulfonamide powder.

  • Dissolve completely in 100% DMSO (Volume = 5% of total final volume). Vortex for 2 minutes until clear.

  • Add PEG 400 and Tween 80 slowly while vortexing.

  • Slowly add warm (37°C) Saline dropwise under continuous agitation. Note: Rapid addition may cause precipitation.

  • QC Check: Inspect for turbidity. If cloudy, sonicate at 37°C for 10 minutes. The solution should be clear to slightly opalescent.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (do not use cellulose acetate as DMSO may degrade it).

In Vivo Administration Protocols

A. Pharmacokinetic (PK) Validation (Mouse)

Before efficacy studies, establish the plasma half-life (


) to determine dosing frequency.
  • Animal Strain: CD-1 or BALB/c mice (n=3 per timepoint).

  • Dose: 10 mg/kg (Single dose).

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Sampling Schedule:

Timepoint Sample Type Purpose
Pre-dose Plasma Baseline blank.

| 15 min | Plasma |


 estimation (Absorption phase). |
| 1, 2, 4, 8 hrs | Plasma | Elimination phase / Half-life calculation. |
| 24 hrs | Plasma | Trough levels (Washout). |
B. Efficacy Model: Hypoxic Tumor Xenograft

This protocol evaluates the compound's ability to inhibit tumor growth and sensitize hypoxic cells to chemotherapy.

Experimental Design:

  • Cell Line: 4T1 (Murine Mammary Carcinoma) or A549 (Lung Adenocarcinoma). Note: These lines strongly upregulate CA IX under hypoxia.

  • Implantation: Inject

    
     cells subcutaneously into the right flank.
    
  • Randomization: Initiate treatment when tumors reach 100–150 mm³ (approx. 7–10 days post-implant).

Treatment Groups:

Group Treatment Dosing Regimen
G1 Vehicle Control 5% DMSO/PEG/Saline, Daily (QD), IP.
G2 Isoindoline-5-sulfonamide 30 mg/kg , Daily (QD), IP.
G3 Standard Chemotherapy Doxorubicin (2 mg/kg), Weekly (Q7D), IV.

| G4 | Combination (G2 + G3) | Isoindoline (Daily) + Doxorubicin (Weekly). |

Dosing Workflow Diagram

Dosing_Workflow cluster_cycle Daily Cycle (21 Days) Start Tumor Implant (Day 0) Check Tumor Vol 100mm³ Start->Check Random Randomization (Day 7-10) Check->Random Dose IP Injection (Isoindoline) Random->Dose Measure Caliper Measure (Every 3 Days) Dose->Measure Weight Body Weight (Tox Check) Measure->Weight Weight->Dose End Harvest & Histology Weight->End Day 21

Caption: Figure 2. 21-Day efficacy workflow for evaluating Isoindoline-5-sulfonamide in xenograft models.

Safety Monitoring & Endpoints

1. Toxicity Indicators (Stop Criteria):

  • Body Weight Loss: >15% from baseline requires dosing holiday; >20% requires euthanasia.

  • Behavior: Hunching, piloerection (ruffled fur), or lethargy indicates systemic toxicity (sulfonamide sensitivity).

  • Skin: Check injection site for necrosis (DMSO irritation).

2. Primary Readouts:

  • Tumor Growth Inhibition (TGI):

    
    .
    
  • Intratumoral pH (Advanced): Use pH-sensitive microelectrodes in anesthetized animals to validate mechanism (Target pH restoration: 6.8

    
     7.2).
    

3. Secondary Readouts (Ex Vivo):

  • IHC/Western Blot: Stain for CA IX and HIF-1α . Note: Successful inhibition often does not lower CA IX protein levels but blocks its catalytic activity; however, some analogs may induce degradation.

  • Apoptosis: TUNEL assay or Cleaved Caspase-3 staining in hypoxic (central) tumor regions.

References

  • Nocentini, A., et al. (2018).[1] "Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX." Bioorganic Chemistry.

  • Eldehna, W. M., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance." Pharmaceuticals (Basel).[2]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • McDonald, P. C., et al. (2012). "The tumor microenvironment: a target for modulation of drug resistance and response to chemotherapy." Drug Resistance Updates.

Sources

Comprehensive Guide to the Quantitative Analysis of Isoindoline-5-sulfonamide using High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides detailed, validated analytical methodologies for the accurate quantification of Isoindoline-5-sulfonamide, a key chemical scaffold in medicinal chemistry. Recognizing the diverse needs of research and development, from routine process monitoring to sensitive bioanalysis, we present two robust protocols. The first employs High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), an accessible and reliable method ideal for quantifying higher concentrations in bulk drug substances or process intermediates. The second protocol utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for trace-level quantification in complex biological matrices, offering unparalleled sensitivity and selectivity. Each protocol is presented with a detailed explanation of the scientific rationale behind methodological choices, step-by-step instructions, and performance expectations, adhering to the principles outlined in the ICH Q2(R2) guidelines.[1][2][3]

Introduction: The Analytical Imperative for Isoindoline-5-sulfonamide

The isoindoline core is a privileged structure in modern pharmacology, forming the basis of numerous bioactive compounds.[4] Isoindoline-5-sulfonamide, specifically, serves as a critical starting material or intermediate in the synthesis of targeted therapeutics, including potent enzyme inhibitors.[5] The ability to accurately and reliably quantify this compound is paramount for several key applications:

  • Process Chemistry: Monitoring reaction completion, yield, and purity during synthesis.

  • Quality Control: Ensuring the identity and purity of bulk starting materials.

  • Pharmacokinetics: Determining the concentration of the compound or its metabolites in biological fluids during preclinical and clinical studies.

  • Metabolism Studies: Investigating the biotransformation of parent drugs that contain the isoindoline-5-sulfonamide moiety.

This guide provides the necessary protocols to empower researchers to generate high-quality, reproducible data for this important molecule.

Strategic Selection of Analytical Methods

The choice of an analytical technique is dictated by the specific requirements of the measurement, primarily the concentration range of the analyte and the complexity of the sample matrix.[6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse technique in many analytical laboratories. It is robust, cost-effective, and well-suited for analyzing samples where the analyte is present at moderate to high concentrations (typically in the µg/mL range). Its strength lies in its simplicity and reliability for purity assessments and assays of bulk materials.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers significantly higher sensitivity and selectivity compared to HPLC-UV.[6] By monitoring specific precursor-to-product ion transitions, LC-MS/MS can accurately quantify analytes at very low concentrations (pg/mL to ng/mL) even in the presence of complex biological interferences.[7][8] This makes it the indispensable tool for bioanalysis (e.g., plasma, urine) and trace impurity analysis.

Method 1: Quantification by Reverse-Phase HPLC-UV

This protocol is optimized for the routine analysis of Isoindoline-5-sulfonamide in relatively clean sample matrices, such as reaction mixtures or bulk powders.

Principle of the Method

The method employs reverse-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector as it elutes from the column and comparing the peak area to that of external standards of known concentration. A similar approach has been successfully used to determine the purity of N-substituted indoline-5-sulfonamides.[5]

Experimental Protocol

3.2.1. Materials and Reagents

  • Isoindoline-5-sulfonamide reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure (18.2 MΩ·cm)

  • Formic Acid (FA), LC-MS grade

  • Dimethyl Sulfoxide (DMSO), ACS grade

3.2.2. Instrumentation and Conditions

  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a degasser, quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[9]

  • Mobile Phase: Isocratic mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm (Note: An initial UV scan of the reference standard should be performed to confirm the optimal wavelength).

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

3.2.3. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Isoindoline-5-sulfonamide reference standard and dissolve in 10 mL of DMSO.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard solution with the mobile phase.

  • Sample Preparation: Dissolve the test sample in DMSO to achieve an estimated concentration within the calibration range. For a purity test, a concentration of ~1 mg/mL is typical. Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Standard in DMSO Cal Create Calibration Curve (1-100 µg/mL) in Mobile Phase Stock->Cal Sample Dissolve & Dilute Test Sample in DMSO Filter Filter all samples (0.45 µm Syringe Filter) Sample->Filter Inject Inject 10 µL onto HPLC System Filter->Inject To Autosampler Separate Isocratic Separation (C18 Column, 30% ACN) Inject->Separate Detect UV Detection at 265 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Plot Plot Calibration Curve (Area vs. Concentration) Integrate->Plot Quantify Quantify Sample from Linear Regression (R² > 0.99) Plot->Quantify

Caption: Workflow for Isoindoline-5-sulfonamide quantification by HPLC-UV.

Validation and Performance Characteristics

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][10]

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a DAD.The analyte peak should be free of interference from other components.
Linearity & Range Analyze 5-6 calibration standards in triplicate over the range of 1-100 µg/mL.Correlation coefficient (R²) > 0.999.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target concentration), in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N) of 10:1 or by standard deviation of the response and the slope.Typically expected to be ~1 µg/mL.

Method 2: Quantification by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of Isoindoline-5-sulfonamide in complex biological matrices like human or animal plasma.

Principle of the Method

Following chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific ion corresponding to the protonated molecule of the analyte ([M+H]⁺) is selected. This "precursor ion" is then fragmented in the collision cell (Q2). The resulting "product ions" are scanned in the third quadrupole (Q3), and a specific, stable product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, virtually eliminating matrix interference.[7][8]

Experimental Protocol

4.2.1. Materials and Reagents

  • All reagents from Method 1, but of LC-MS grade.

  • Internal Standard (IS): Ideally, a stable isotope-labeled (SIL) Isoindoline-5-sulfonamide (e.g., ¹³C₆ or D₄ labeled). If unavailable, a structurally similar compound (e.g., another sulfonamide like Sulfadiazine) can be used after careful validation.

  • Human Plasma (with K₂EDTA as anticoagulant)

  • Methanol (for protein precipitation)

4.2.2. Instrumentation and Conditions

  • LC-MS/MS System: A system such as a Sciex API 4000 or Waters Xevo TQ-S, equipped with a UPLC/HPLC front-end.

  • Analytical Column: A shorter column suitable for faster gradients, e.g., Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water; Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: Hold at 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (ESI, Positive Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: These must be determined by direct infusion of the analyte and internal standard. For Isoindoline-5-sulfonamide (MW: 198.24), the precursor would be [M+H]⁺ at m/z 199.2. Product ions would need to be optimized.

    • Example MRM Transitions (Hypothetical - MUST BE OPTIMIZED):

      • Isoindoline-5-sulfonamide: 199.2 → 106.1 (Quantifier), 199.2 → 134.1 (Qualifier)

      • Internal Standard (e.g., Sulfadiazine): 251.0 → 156.0

    • Source Parameters: IonSpray Voltage: 5500 V; Temperature: 550 °C; Gas 1: 55 psi; Gas 2: 55 psi; Curtain Gas: 40 psi.[7]

4.2.3. Standard and Sample Preparation (Protein Precipitation)

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the Internal Standard in DMSO or Methanol.

  • Spiking Solutions: Prepare intermediate spiking solutions of the analyte and a working solution of the IS (e.g., 100 ng/mL) in 50:50 Methanol:Water.

  • Calibration Curve in Matrix: In clean microcentrifuge tubes, spike 50 µL of blank plasma with the appropriate analyte spiking solution to create calibration standards (e.g., 0.5, 1, 5, 20, 100, 500, 1000 ng/mL).

  • Sample Extraction: a. To 50 µL of a plasma sample, calibration standard, or QC sample, add 150 µL of cold Methanol containing the internal standard (e.g., 100 ng/mL).[11] b. Vortex vigorously for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Bioanalytical Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample (Unknown, Calibrator, or QC) Spike Add 150 µL Cold Methanol with Internal Standard Plasma->Spike Vortex Vortex to Precipitate Proteins Spike->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject 5 µL onto UPLC System Transfer->Inject Separate Gradient Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Area Ratios (Analyte/IS) Detect->Integrate Plot Plot Calibration Curve (Ratio vs. Concentration) Integrate->Plot Quantify Quantify Sample from Weighted Linear Regression Plot->Quantify

Sources

Application Notes & Protocols: Isoindoline-5-sulfonamide for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoindoline-5-sulfonamide Scaffold in Modern Drug Discovery

The isoindoline core is a privileged heterocyclic scaffold present in several clinically approved drugs, demonstrating its significance in medicinal chemistry.[1] Derivatives of this core, such as isoindoline-5-sulfonamides, have garnered substantial interest for their diverse pharmacological activities.[1][2] Notably, the sulfonamide group is a key pharmacophore known to interact with the active site of specific enzymes, positioning these compounds as attractive candidates for targeted drug discovery.[3][4][5]

Recent research has highlighted the potential of isoindoline-5-sulfonamides and their derivatives as potent inhibitors of carbonic anhydrases (CAs), particularly isoforms that are overexpressed in various cancers.[5][6][7] Some of these compounds have demonstrated significant antiproliferative effects, even in hypoxic conditions characteristic of solid tumors.[6][7] This makes the isoindoline-5-sulfonamide scaffold a compelling starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[8][9]

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds that modulate a specific biological target.[8][10][11] HTS methodologies leverage automation, miniaturization, and sensitive detection methods to conduct millions of tests in a time- and cost-effective manner.[11][12] This guide provides a detailed framework for utilizing isoindoline-5-sulfonamide and its analogs in HTS, with a focus on both biochemical and cell-based assay formats.

Mechanism of Action: Targeting Carbonic Anhydrases

The primary mechanism of action for many sulfonamide-containing compounds, including isoindoline-5-sulfonamides, is the inhibition of carbonic anhydrases.[5][6] In bacteria, sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis, thereby impeding DNA replication and cell growth.[3][4][13][14] In human cells, specific isoindoline-5-sulfonamides have shown high affinity for certain carbonic anhydrase isoforms, such as CA I, CA II, CA IX, and CA XII.[5][6][7] The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, leading to potent and often selective inhibition.[5]

The inhibition of cancer-related carbonic anhydrases, like CA IX and CA XII, is a promising strategy for anticancer therapy. These enzymes are involved in regulating intracellular and extracellular pH, which is critical for tumor cell survival, proliferation, and metastasis. By inhibiting these enzymes, isoindoline-5-sulfonamides can disrupt tumor acidosis, leading to reduced cancer cell growth and survival.[6][7]

The following signaling pathway diagram illustrates the role of carbonic anhydrase IX in cancer cell pH regulation and the inhibitory action of isoindoline-5-sulfonamide.

Carbonic_Anhydrase_Inhibition cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H+ H+ HCO3- HCO3- CAIX Carbonic Anhydrase IX (CAIX) CAIX->H+ catalyzes CAIX->HCO3- catalyzes CO2 CO2 CO2->CAIX substrate H2O H2O H2O->CAIX substrate Metabolism Tumor Cell Metabolism Metabolism->CO2 produces Isoindoline_Sulfonamide Isoindoline-5-sulfonamide Isoindoline_Sulfonamide->CAIX inhibits

Inhibition of Carbonic Anhydrase IX by Isoindoline-5-sulfonamide.

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from assay development to hit validation. The following diagram outlines a comprehensive workflow for screening isoindoline-5-sulfonamide libraries.

HTS_Workflow Assay_Development 1. Assay Development (Biochemical or Cell-Based) Primary_Screen 2. Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation 3. Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response 4. Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays 5. Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR_Analysis 6. Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis

A generalized workflow for a high-throughput screening campaign.

Protocol 1: Biochemical HTS Assay for Carbonic Anhydrase Inhibition

This protocol describes a fluorescence polarization (FP) based assay, a robust and homogeneous method suitable for HTS.[15][16][17] The principle involves the displacement of a fluorescently labeled sulfonamide probe from the carbonic anhydrase active site by a test compound.[18]

Materials and Reagents
  • Recombinant human carbonic anhydrase (e.g., CA II or CA IX)

  • Fluorescently labeled sulfonamide probe (e.g., fluorescein-labeled acetazolamide)

  • Assay buffer: 20 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20

  • Isoindoline-5-sulfonamide library dissolved in 100% DMSO

  • Positive control: Unlabeled acetazolamide

  • Negative control: DMSO

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each test compound from the isoindoline-5-sulfonamide library into the wells of a 384-well plate.

    • Dispense 50 nL of unlabeled acetazolamide (positive control) and DMSO (negative control) into designated wells.

  • Enzyme Preparation and Dispensing:

    • Prepare a working solution of carbonic anhydrase in assay buffer at a concentration of 2X the final desired concentration.

    • Dispense 5 µL of the enzyme solution into each well of the assay plate.

  • Probe Preparation and Dispensing:

    • Prepare a working solution of the fluorescently labeled sulfonamide probe in assay buffer at a concentration of 2X the final desired concentration.

    • Dispense 5 µL of the probe solution into each well.

  • Incubation:

    • Centrifuge the plates briefly to ensure all components are mixed.

    • Incubate the plates at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis

The inhibitory activity of each compound is determined by the decrease in the fluorescence polarization signal.

ParameterFormulaDescription
Percent Inhibition 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])FP_sample is the FP value of the test compound, FP_max is the average FP of the negative control (DMSO), and FP_min is the average FP of the positive control (acetazolamide).
Z'-factor `1 - [3 * (SD_max + SD_min) /Mean_max - Mean_min

Protocol 2: Cell-Based HTS Assay for Antiproliferative Activity

This protocol utilizes a cell viability assay to screen for the antiproliferative effects of isoindoline-5-sulfonamides on cancer cells that overexpress a target carbonic anhydrase, such as the MCF7 breast cancer cell line.[6][7][19]

Materials and Reagents
  • MCF7 cells (or other relevant cancer cell line)

  • Cell culture medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Isoindoline-5-sulfonamide library dissolved in 100% DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Positive control: A known cytotoxic agent (e.g., doxorubicin)

  • Negative control: DMSO

  • 384-well, white, clear-bottom microplates

  • Luminometer

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count MCF7 cells.

    • Seed 5,000 cells in 40 µL of culture medium per well into 384-well plates.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Dispense 100 nL of each test compound, positive control, and negative control into the appropriate wells.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 40 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis

The antiproliferative activity is determined by the reduction in the luminescent signal, which correlates with the number of viable cells.

ParameterFormulaDescription
Percent Viability 100 * (Luminescence_sample / Luminescence_negative_control)Luminescence_sample is the signal from the test compound well, and Luminescence_negative_control is the average signal from the DMSO-treated wells.
Percent Inhibition 100 - Percent ViabilityThe reduction in cell viability caused by the test compound.

Trustworthiness and Self-Validation

To ensure the reliability of the screening data, several validation steps are crucial:

  • Orthogonal Assays: Hits identified in the primary screen should be confirmed using an alternative assay format. For example, a hit from the biochemical FP assay could be tested in the cell-based proliferation assay.

  • Counter-Screens: To identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds in the FP assay), counter-screens should be performed in the absence of the biological target.

  • Dose-Response Curves: Active compounds should be tested over a range of concentrations to determine their potency (IC50 or EC50 values). This helps to confirm the biological activity and rank the hits.

  • Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by comparing the activity of structurally related compounds within the library. This can provide early insights into the chemical features required for activity.[20]

Conclusion

The isoindoline-5-sulfonamide scaffold represents a promising starting point for the discovery of novel inhibitors of carbonic anhydrases and other biologically relevant targets. The protocols outlined in this guide provide a robust framework for conducting high-throughput screening campaigns to identify and characterize active compounds from isoindoline-5-sulfonamide libraries. By integrating biochemical and cell-based approaches with rigorous data analysis and validation, researchers can effectively leverage this chemical scaffold to advance their drug discovery programs.

References

  • Jo, E., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available at: [Link]

  • Das, P., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Jo, E., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Center for Biotechnology Information. Available at: [Link]

  • Nazir, R. (2025). Sulfonamide Drugs: A Comprehensive Guide To Their Uses And Mechanism. IM Group Of Researchers. Available at: [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. Available at: [Link]

  • Arvinopa. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Arvinopa. Available at: [Link]

  • Güler, G., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (n.d.). A Novel Paradigm for Targeting Challenging Targets: Advancing Technologies and Future Directions of Molecular Glue Degraders. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). N-Acetyl-6-sulfonamide indoline screening hits from the high-throughput... ResearchGate. Available at: [Link]

  • Cagney, G., et al. (2000). High-throughput screening for protein-protein interactions using two-hybrid assay. Methods in Enzymology. Available at: [Link]

  • Hall, M. D., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Available at: [Link]

  • Ivarsson, Y., et al. (2014). High-throughput methods for identification of protein-protein interactions involving short linear motifs. CORE. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Bio-protocol. (2025). Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L. Bio-protocol. Available at: [Link]

  • Werth, B. J. (2024). Sulfonamides. MSD Manual Professional Edition. Available at: [Link]

  • PubMed. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed. Available at: [Link]

  • Charitat, T., et al. (2008). High-throughput mammalian two-hybrid screening for protein-protein interactions using transfected cell arrays. National Center for Biotechnology Information. Available at: [Link]

  • BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 7: High Throughput Screening Compatible Methods for Quantifying Protein Interactions in Living Cells. Royal Society of Chemistry. Available at: [Link]

  • bioRxiv. (2021). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Wikipedia. Available at: [Link]

  • PubMed. (2013). A high-throughput screen for antibiotic drug discovery. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Cell-Based Assays for High-Throughput Screening. ResearchGate. Available at: [Link]

Sources

Protocol for Determining the Inhibitory Activity of Isoindoline-5-sulfonamide Against Carbonic Anhydrase Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effects of isoindoline-5-sulfonamide on various human carbonic anhydrase (hCA) isoforms. This document offers a robust framework for obtaining accurate and reproducible inhibition constants (Kᵢ), elucidating the mechanism of action, and understanding the thermodynamic profile of the inhibitor-enzyme interaction.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[1] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH homeostasis, respiration, ion transport, and bone resorption.[1] Humans express 15 different CA isoforms, each with distinct tissue distribution, subcellular localization, and kinetic properties. The dysregulation of specific CA isoforms has been implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.

Sulfonamides represent a well-established class of potent CA inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[2] Isoindoline-5-sulfonamide is a scaffold of interest in the development of isoform-selective CA inhibitors.[3] The isoindoline core can be chemically modified to achieve desired pharmacokinetic and pharmacodynamic properties, potentially leading to more effective and safer therapeutics.

This application note details two primary biophysical methods for characterizing the inhibition of hCA isoforms by isoindoline-5-sulfonamide: the stopped-flow CO₂ hydration assay for determining kinetic inhibition constants and Isothermal Titration Calorimetry (ITC) for a comprehensive thermodynamic analysis of the binding interaction.

Materials and Reagents

Enzymes and Inhibitors
  • Recombinant Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII): High-purity, recombinant enzymes are critical for accurate kinetic studies. Commercial sources include Sino Biological, R&D Systems, and MedchemExpress.[4][5]

  • Isoindoline-5-sulfonamide: Can be synthesized as described in the literature or procured from commercial suppliers such as Fluorochem.[3][6]

  • Acetazolamide (AZM): A well-characterized, broad-spectrum CA inhibitor to be used as a positive control.

Reagents for Stopped-Flow Assay
  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer: 20 mM, pH 7.5.

  • Na₂SO₄: For maintaining constant ionic strength.

  • Phenol Red: pH indicator.

  • CO₂-saturated water: Prepared by bubbling CO₂ gas into chilled, deionized water until saturation.[7]

  • Dimethyl sulfoxide (DMSO): For dissolving the inhibitor.

Reagents for Isothermal Titration Calorimetry (ITC)
  • HEPES buffer: 50 mM, pH 7.5, containing 150 mM NaCl.

  • DMSO: For dissolving the inhibitor. Ensure the final concentration of DMSO is identical in both the enzyme and inhibitor solutions to minimize heats of dilution.

Experimental Protocols

Preparation of Reagents
  • Enzyme Preparation: Reconstitute lyophilized recombinant hCA isoforms in the appropriate assay buffer to a stock concentration of 1 mg/mL. Determine the precise protein concentration using a spectrophotometer (A₂₈₀) and the respective extinction coefficients. Store in aliquots at -80°C.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of isoindoline-5-sulfonamide and acetazolamide in 100% DMSO.

  • CO₂-Saturated Water: Prepare fresh daily. Bubble CO₂ gas through chilled, deionized water in a sealed container for at least 30 minutes. Keep the solution on ice to maintain saturation.[7]

Stopped-Flow CO₂ Hydration Assay

This method measures the enzyme-catalyzed hydration of CO₂ by monitoring the resulting pH change with a pH indicator. The initial rates of the reaction are measured in the presence and absence of the inhibitor to determine the inhibition constant (Kᵢ).

The hydration of CO₂ produces a proton, leading to a decrease in pH. The rate of this pH change is monitored by the absorbance change of a pH indicator, such as phenol red, at a specific wavelength.

Stopped_Flow_Workflow cluster_prep Reagent Preparation cluster_mixing Stopped-Flow Instrument cluster_detection Data Acquisition & Analysis Enzyme Enzyme Solution (hCA isoform) Mixer Rapid Mixing Enzyme->Mixer Inhibitor Inhibitor Solution (Isoindoline-5-sulfonamide) Inhibitor->Mixer Substrate Substrate Solution (CO₂-saturated water) Substrate->Mixer Buffer Assay Buffer (HEPES with Phenol Red) Buffer->Mixer Detection Spectrophotometric Detection Mixer->Detection Analysis Data Analysis (Calculate Kᵢ) Detection->Analysis

Caption: Workflow for the stopped-flow CO₂ hydration assay.

  • Instrument Setup: Set up the stopped-flow spectrophotometer to monitor the absorbance of phenol red at 557 nm. Equilibrate the instrument to 25°C.

  • Syringe Loading:

    • Syringe A: Fill with a solution containing the hCA isoform (final concentration in the cuvette ~10 nM) and varying concentrations of isoindoline-5-sulfonamide in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ and 0.2 mM phenol red.

    • Syringe B: Fill with CO₂-saturated water.

  • Data Acquisition:

    • Rapidly mix equal volumes of the solutions from Syringe A and Syringe B.

    • Record the change in absorbance at 557 nm over time (typically 10-100 seconds).

    • Perform control experiments in the absence of the enzyme (uncatalyzed rate) and in the absence of the inhibitor (uninhibited enzyme rate).

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

    • Subtract the uncatalyzed rate from all measured rates.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the specific hCA isoform.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the reciprocal of the dissociation constant, Kₔ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

A solution of the inhibitor is titrated into a solution of the enzyme in the sample cell of the calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of inhibitor to enzyme.

ITC_Workflow cluster_prep Sample Preparation cluster_titration ITC Instrument cluster_analysis Data Analysis Enzyme_ITC Enzyme in Cell (hCA isoform) Titration Titration Enzyme_ITC->Titration Inhibitor_ITC Inhibitor in Syringe (Isoindoline-5-sulfonamide) Inhibitor_ITC->Titration Thermogram Binding Isotherm Titration->Thermogram Thermodynamics Thermodynamic Parameters (Kₐ, ΔH, ΔS, n) Thermogram->Thermodynamics

Caption: Workflow for Isothermal Titration Calorimetry.

  • Sample Preparation:

    • Prepare the hCA isoform solution (10-50 µM) and the isoindoline-5-sulfonamide solution (100-500 µM) in the same buffer (50 mM HEPES, pH 7.5, 150 mM NaCl). Ensure the final DMSO concentration is identical in both solutions.

    • Degas both solutions immediately before use to prevent bubble formation in the calorimeter.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration:

    • Perform an initial injection of a small volume (e.g., 0.5 µL) to account for diffusion effects, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of inhibitor to enzyme).

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the following equations: ΔG = -RT ln(Kₐ) ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.

Data Presentation and Interpretation

Kinetic Parameters of Human Carbonic Anhydrase Isoforms

The following table summarizes the approximate kinetic parameters for the CO₂ hydration reaction catalyzed by the hCA isoforms relevant to this protocol. These values are essential for the accurate calculation of Kᵢ from IC₅₀ values.

IsoformKₘ (mM) for CO₂kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
hCA I~12~2 x 10⁵~1.7 x 10⁷
hCA II~9~1 x 10⁶~1.1 x 10⁸
hCA IX~28~4 x 10⁵~1.4 x 10⁷
hCA XII~4.5~1.9 x 10⁵~4.2 x 10⁷

Note: These values are approximate and can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). It is recommended to determine the Kₘ under your specific assay conditions for the most accurate Kᵢ determination.

Inhibition Data for Isoindoline-5-sulfonamide

The inhibitory activity of isoindoline-5-sulfonamide against the different hCA isoforms should be presented in a clear, tabular format for easy comparison.

hCA IsoformIC₅₀ (nM)Kᵢ (nM)
hCA I
hCA II
hCA IX
hCA XII
Thermodynamic Profile of Isoindoline-5-sulfonamide Binding

The thermodynamic parameters obtained from ITC experiments provide valuable insights into the forces driving the binding interaction.

hCA IsoformKₐ (M⁻¹)Kₔ (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
hCA I
hCA II
hCA IX
hCA XII

A negative ΔG value indicates a spontaneous binding process. The contributions of enthalpy (ΔH) and entropy (ΔS) reveal the nature of the binding forces. For instance, a favorable (negative) ΔH suggests that hydrogen bonding and van der Waals interactions are the primary drivers of binding, while a favorable (positive) TΔS suggests that hydrophobic interactions and solvent reorganization play a significant role.

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of isoindoline-5-sulfonamide as an inhibitor of human carbonic anhydrase isoforms. By following these protocols, researchers can obtain high-quality, reproducible data on the kinetic and thermodynamic properties of the inhibitor-enzyme interaction. This information is crucial for the rational design and development of novel, isoform-selective CA inhibitors for therapeutic applications.

References

  • Sino Biological. (n.d.). Recombinant Human Carbonic Anhydrase IX/CA9 Protein. Retrieved from [Link]

  • A detailed protocol for expression, purification, and activity determination of recombinant SaCas9. (2022). STAR Protocols, 3(2), 101275. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). International Journal of Molecular Sciences, 23(23), 14761. [Link]

  • A detailed protocol for expression, purification, and activity determination of recombinant SaCas9. (2022). PubMed. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2023). Molecules, 28(13), 5183. [Link]

  • Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers. (1998). Proceedings of the National Academy of Sciences, 95(11), 6121-6126. [Link]

  • The effect of carbonic anhydrase on the kinetics and equilibrium of the oxygen isotope exchange in the CO2-H2O-DIC system. (2009). Geochimica et Cosmochimica Acta, 73(21), 6436-6452. [Link]

  • Carbon Dioxide Hydration Activity of Carbonic Anhydrase: Paradoxical Consequences of the Unusually Rapid Catalysis. (1986). Proceedings of the National Academy of Sciences, 83(12), 4089-4093. [Link]

  • PROTOCOL TO PRODUCE ALPHA HUMAN CARBONIC ANHYDRASE 2. (n.d.). Alexandria. [Link]

  • Kinetic parameters for the CO2 hydration reaction catalyzed by the most thermostable α-carbonic anhydrase known, from the bacterium Sulphurihydrogenibium sp. YO3AOP1. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 129-133. [Link]

  • Purification and Characterization of Carbonic Anhydrase from Human Erythrocyte Plasma Membrane. (2001). Turkish Journal of Chemistry, 25(3), 337-344. [Link]

  • Kinetics of Alkylated Anhydrases B and C from Humans. (1972). Proceedings of the National Academy of Sciences, 69(9), 2549-2553. [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). Molecules, 26(14), 4337. [Link]

  • Kinetics Parameters for Catalase Part 2: kcat and efficiency. (2017, January 25). YouTube. [Link]

  • Compositions and methods for analysis of co2 absorption. (2014).

Sources

Application Note: Western Blot Analysis for Target Engagement and Pathway Modulation Following Isoindoline-5-sulfonamide Treatment

Author: BenchChem Technical Support Team. Date: February 2026

<

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to validate the efficacy and mechanism of action of novel compounds based on the Isoindoline-5-sulfonamide scaffold. As this scaffold is common to a variety of kinase inhibitors, we present a generalized yet detailed framework using a hypothetical PI3K/Akt pathway inhibitor, designated as ISO-5S, as an exemplar. The protocol outlines critical steps from experimental design, including dose-response and time-course studies, to cell lysis, protein quantification, immunoblotting, and data interpretation. The causality behind each step is explained to ensure robust and reproducible results.

Introduction and Scientific Principle

The Isoindoline-5-sulfonamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into inhibitors targeting various protein kinases.[1][2] These kinases are central regulators of signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[3][4] Dysregulation of the Akt pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4]

When developing a novel inhibitor like our hypothetical ISO-5S , it is crucial to confirm its on-target activity within the cell. Western blotting is an indispensable immunodetection technique for this purpose.[5][6] It allows for the sensitive detection of changes in the phosphorylation status of specific proteins, which is a direct readout of kinase activity.[7]

By treating cancer cells with ISO-5S and performing a Western blot, we can measure its effect on the phosphorylation of Akt and its downstream substrates. A successful inhibitor should lead to a dose-dependent decrease in phosphorylated Akt (p-Akt) levels without significantly altering total Akt levels. This demonstrates specific inhibition of the kinase rather than non-specific cytotoxicity. This application note will guide you through the process of generating such validating data.

Signaling Pathway Overview: The PI3K/Akt Cascade

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth.[3] Upon activation by growth factors, PI3K phosphorylates membrane lipids, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a host of downstream proteins, including GSK3β and FOXO transcription factors, to exert its pro-survival effects. Our hypothetical inhibitor, ISO-5S, is designed to block the kinase activity of Akt, thereby inhibiting this entire downstream cascade.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PI3K->PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Targets (e.g., GSK3β, FOXO) pAkt->Downstream Phosphorylates ISO5S ISO-5S (Inhibitor) ISO5S->Akt Inhibits Survival Cell Survival & Proliferation Downstream->Survival Promotes

Caption: PI3K/Akt signaling pathway with the inhibitory action of ISO-5S.

Experimental Design and Workflow

A robust experimental design is paramount for obtaining clear and interpretable results. Key considerations include cell line selection, inhibitor concentration (dose-response), and treatment duration (time-course).

Key Experimental Considerations
  • Cell Line Selection : Choose a cell line known to have an active PI3K/Akt pathway (e.g., MCF7, U-87 MG, A2780).[8]

  • Dose-Response : To determine the potency of ISO-5S (e.g., the IC50), treat cells with a range of concentrations. A logarithmic dilution series is recommended (e.g., 0, 0.1, 0.3, 1, 3, 10, 30 µM).

  • Time-Course : To understand the kinetics of inhibition, treat cells with a fixed, effective concentration of ISO-5S (determined from the dose-response study) and harvest at different time points (e.g., 0, 1, 4, 8, 24 hours).

  • Controls :

    • Vehicle Control : Treat cells with the same concentration of the drug's solvent (e.g., DMSO) as the highest drug concentration used. This is the "0" or untreated control.

    • Loading Control : An antibody against a stable housekeeping protein (e.g., GAPDH, β-Actin, or α-Tubulin) is essential to normalize for protein loading differences between lanes.

    • Total Protein Control : Probing for the total, non-phosphorylated form of the target protein (e.g., total Akt) is crucial to ensure that the observed decrease in the phosphorylated form is due to kinase inhibition, not protein degradation.

Western Blot Workflow Diagram

WB_Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis (with inhibitors) start->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant sds 4. SDS-PAGE (Separation by MW) quant->sds transfer 5. Protein Transfer (to PVDF membrane) sds->transfer block 6. Blocking (5% BSA or Milk) transfer->block ab1 7. Primary Antibody Incubation (p-Akt) block->ab1 ab2 8. Secondary Antibody Incubation (HRP) ab1->ab2 detect 9. Detection (Chemiluminescence) ab2->detect strip 10. Stripping & Reprobing (Total Akt, GAPDH) detect->strip analyze 11. Densitometry & Analysis strip->analyze

Caption: Step-by-step workflow for Western blot analysis.

Detailed Protocols

Protocol 1: Cell Culture and Treatment
  • Plate Cells : Seed cells (e.g., MCF7) in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Incubate : Allow cells to adhere and grow for 24 hours in a standard CO2 incubator (37°C, 5% CO2).

  • Prepare Drug Dilutions : Prepare a 1000x stock solution of ISO-5S in DMSO. Serially dilute this stock in culture media to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treat Cells : Remove the old media and replace it with the media containing the different concentrations of ISO-5S or vehicle (DMSO).

  • Incubate : Return plates to the incubator for the desired treatment duration (e.g., 4 hours).

Table 1: Example Dosing Scheme for a 6-Well Plate

Well # ISO-5S (µM) Vehicle (DMSO) Purpose
1 0 0.1% Vehicle Control
2 0.3 0.1% Low Dose
3 1.0 0.1% Mid Dose 1
4 3.0 0.1% Mid Dose 2
5 10.0 0.1% High Dose

| 6 | 30.0 | 0.1% | Max Dose |

Protocol 2: Cell Lysis and Protein Quantification

Causality : The lysis buffer must contain protease and phosphatase inhibitors.[9][10] Proteases, released upon cell rupture, will degrade proteins, while phosphatases will remove phosphate groups, destroying the evidence of kinase activity.[11][12] Keeping samples on ice minimizes the activity of these enzymes.

  • Prepare Lysis Buffer : Prepare RIPA buffer and, immediately before use, supplement it with a commercial protease and phosphatase inhibitor cocktail.[11][13]

  • Wash Cells : Place the 6-well plate on ice. Aspirate the media and wash the cells once with 1 mL of ice-cold PBS.

  • Lyse Cells : Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate : Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Clarify Lysate : Centrifuge the tubes at ~14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant : Carefully transfer the supernatant (which contains the soluble proteins) to a new, pre-chilled tube. Avoid disturbing the pellet.

  • Quantify Protein : Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is critical for ensuring equal protein loading in the subsequent steps.

Protocol 3: SDS-PAGE, Transfer, and Immunoblotting
  • Prepare Samples : Based on the BCA assay results, dilute each lysate with 4x Laemmli sample buffer and deionized water to a final concentration of 1x and a uniform protein concentration (e.g., 20 µg per 20 µL).

  • Denature : Boil the samples at 95-100°C for 5 minutes.

  • Load Gel : Load 20 µg of protein from each sample into the wells of a pre-cast polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker.

  • Electrophoresis : Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.

  • Transfer : Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Rationale : PVDF membranes have a high binding capacity for proteins. Activation with methanol is required to enable protein binding.

  • Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

    • Rationale : Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise. BSA is often preferred for phospho-antibodies.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., Rabbit anti-phospho-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation. Use the dilution recommended by the manufacturer.

  • Washing : Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes : Wash the membrane three times for 10 minutes each with TBST.

  • Detection : Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol. Image the resulting signal using a digital imager.

  • Stripping and Reprobing : To analyze total Akt and the loading control (GAPDH) on the same membrane, the membrane can be stripped of the first set of antibodies using a mild stripping buffer and then re-blocked and re-probed with the next primary antibody (e.g., Rabbit anti-Akt), following steps 7-11.

Data Analysis and Interpretation

  • Image Acquisition : Capture the chemiluminescent image, ensuring the signal is not saturated.

  • Densitometry : Use image analysis software (e.g., ImageJ) to quantify the band intensity for p-Akt, total Akt, and GAPDH for each lane.

  • Normalization :

    • First, normalize the p-Akt signal to the total Akt signal for each sample (p-Akt / total Akt). This accounts for any minor variations in total protein expression.

    • Second, normalize this ratio to the loading control (GAPDH) to correct for any loading inaccuracies. The final value is [(p-Akt / total Akt) / GAPDH].

  • Interpretation : Plot the normalized p-Akt levels against the concentration of ISO-5S. A dose-dependent decrease in the normalized p-Akt signal indicates successful target engagement and inhibition of the Akt pathway by the compound. The total Akt and GAPDH levels should remain relatively constant across all lanes.

Table 2: Expected Outcome Summary

Target Protein Vehicle Control Low Dose ISO-5S High Dose ISO-5S Rationale
p-Akt (Ser473) High Signal Intermediate Signal Low/No Signal Direct measure of ISO-5S inhibitory activity.
Total Akt Constant Signal Constant Signal Constant Signal Confirms inhibition is not due to protein loss.

| GAPDH | Constant Signal | Constant Signal | Constant Signal | Confirms equal protein loading across lanes. |

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No/Weak Signal Inactive antibody, insufficient protein, incorrect transfer, inactive ECL substrate.Verify antibody with positive control, load more protein, check transfer efficiency with Ponceau S stain, use fresh ECL.
High Background Insufficient blocking, antibody concentration too high, insufficient washing.Increase blocking time, optimize antibody dilution, increase number/duration of washes.
Non-specific Bands Antibody cross-reactivity, protein degradation, antibody concentration too high.Use a more specific antibody, ensure fresh protease inhibitors were used, optimize antibody concentration.
p-Akt levels do not decrease Compound is inactive, treatment time is too short, cell line is resistant.Verify compound integrity, perform a time-course experiment, use a different cell line known to be sensitive.

References

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Western blot analysis of the PI3K/Akt signaling pathway. ResearchGate. [Link]

  • Docked N-isoamyl indoline sulfonamide hit compound 4 (cyan). The... ResearchGate. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. SciSpace. [Link]

  • Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). National Institutes of Health (NIH). [Link]

  • Isoquinoline-5-sulfonamide | C9H8N2O2S. PubChem. [Link]

  • Protein domain-based prediction of drug/compound–target interactions and experimental validation on LIM kinases. National Institutes of Health (NIH). [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health (NIH). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • A review on compound-protein interaction prediction methods: Data, format, representation and model. National Institutes of Health (NIH). [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]

  • What are cheap commercially available options to inhibit protease and phosphatase for western blot samples? ResearchGate. [Link]

  • Modulation of the 14-3-3σ/C-RAF “Auto”inhibited Complex by Molecular Glues. ACS Publications. [Link]

  • Histamine H1 Receptor-Mediated CREB Phosphorylation via Gq Protein Signaling and Arrestin Modulation. MDPI. [Link]

  • Protease and Phosphatase Inhibitors: Tips for the Lab. Biocompare. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Pharmacogenomic and in silico identification of isoform-selective AKT inhibitors from Pithecellobium dulce for precision cancer therapy. Frontiers. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. National Institutes of Health (NIH). [Link]

Sources

Flow cytometry assays with Isoindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Targeting of Hypoxic Tumors via Carbonic Anhydrase Inhibition [1]

Executive Summary

This application note details the flow cytometric protocols for evaluating Isoindoline-5-sulfonamide , a pharmacophore distinct for its potent inhibition of Carbonic Anhydrase (CA) isoforms, specifically the tumor-associated, hypoxia-inducible isoforms CA IX and CA XII .

Unlike its structural cousin isoquinoline-5-sulfonamide (the core of ROCK inhibitors like Fasudil), the isoindoline scaffold is primarily utilized to disrupt pH regulation in hypoxic solid tumors. By inhibiting the catalytic hydration of CO₂ to bicarbonate and protons, these compounds acidify the intracellular space of tumor cells while neutralizing the extracellular microenvironment, ultimately driving apoptosis in multidrug-resistant (MDR) phenotypes.

This guide provides a validated workflow for:

  • Phenotyping: Verifying CA IX surface expression under hypoxia.

  • Functional Analysis: Quantifying intracellular pH (pHi) shifts using BCECF-AM.

  • Efficacy: Measuring hypoxia-selective cytotoxicity.

Mechanistic Background

Solid tumors often develop regions of severe hypoxia. To survive, cancer cells upregulate HIF-1


 , which induces the expression of CA IX . This enzyme localizes to the plasma membrane and catalyzes the hydration of extracellular CO₂. The resulting bicarbonate (

) is transported into the cell to buffer intracellular pH (pHi), while the protons (

) remain extracellular, acidifying the tumor microenvironment (pHe) and promoting metastasis.

Isoindoline-5-sulfonamide derivatives bind the Zinc active site of CA IX, blocking this catalytic cycle. The result is a drop in pHi (intracellular acidification) leading to cell death.

Pathway Diagram: Mechanism of Action

CA_Pathway Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Exp CA IX Surface Expression HIF1a->CAIX_Exp Transcriptional Upregulation Catalysis Catalytic Hydration (Zn2+ Active Site) CAIX_Exp->Catalysis CO2_H2O Extracellular CO2 + H2O CO2_H2O->Catalysis Protons H+ Accumulation (Extracellular Acidosis) Catalysis->Protons Bicarb HCO3- Import (Intracellular Buffering) Catalysis->Bicarb Apoptosis Intracellular Acidification & Apoptosis Bicarb->Apoptosis Loss of Buffer Inhibitor Isoindoline-5-sulfonamide Inhibitor->Catalysis BLOCKS

Figure 1: The hypoxic signaling cascade and the point of intervention for Isoindoline-5-sulfonamide. Inhibition prevents bicarbonate generation, leading to intracellular acidification and cell death.

Experimental Protocols

Technical Prerequisite: Hypoxia Induction
  • Normoxia: 21% O₂, 5% CO₂, 37°C.

  • Hypoxia: 1% O₂, 5% CO₂, 37°C (using a nitrogen-displacement incubator or deferoxamine chemical induction).

  • Note: CA IX expression typically peaks after 24–48 hours of hypoxic exposure.

Protocol A: Validation of Target Expression (CA IX Surface Staining)

Before testing the inhibitor, confirm that your cell model (e.g., MCF7, HT-29) expresses the target under hypoxia.

Materials:

  • Anti-CA IX Monoclonal Antibody (Clone M75 is standard).[1]

  • Secondary Antibody: Goat anti-Mouse IgG conjugated to Alexa Fluor 647.

  • Viability Dye: DAPI or 7-AAD.

  • Buffer: PBS + 2% BSA + 0.1% NaN₃.

Workflow:

  • Harvest: Detach cells using Accutase (avoid Trypsin as it may cleave surface epitopes) after 48h hypoxia.[1]

  • Wash: Centrifuge (300 x g, 5 min) and resuspend in cold Staining Buffer (

    
     cells/mL).
    
  • Block: Incubate with Fc-block for 10 min on ice.

  • Primary Stain: Add Anti-CA IX (1:100 dilution) for 30 min at 4°C in the dark.

  • Wash: 2x with cold buffer.

  • Secondary Stain: Add Secondary AF647 (1:500) for 20 min at 4°C.

  • Viability: Add DAPI (1 µg/mL) 5 minutes prior to acquisition.[1]

  • Acquisition: Gate on Live (DAPI-negative) singlets. Measure Median Fluorescence Intensity (MFI) in the APC/AF647 channel.

Expected Result: Hypoxic cells should show a >1 log shift in MFI compared to normoxic controls.[1]

Protocol B: Functional Assay – Intracellular pH (pHi) Measurement

This is the critical assay to prove the mechanism of Isoindoline-5-sulfonamide. We use BCECF-AM , a ratiometric pH indicator.

Principle: BCECF has dual excitation (440 nm and 490 nm) but single emission (535 nm).[1] The 490 nm excitation is pH-dependent; 440 nm is isosbestic (pH-independent).[1] In standard flow cytometers lacking a 440nm laser, we often use the ratio of FITC (pH dependent) to PE (pseudo-isosbestic behavior in some settings) or strictly monitor the FITC intensity drop, provided cell size is constant. Ideally, use a cytometer with 405nm and 488nm lasers.

Materials:

  • BCECF-AM (1 mM stock in DMSO).[1]

  • Nigericin (Ionophore for calibration).[1]

  • High K+ Calibration Buffers (pH 6.5, 7.0, 7.5).

  • Isoindoline-5-sulfonamide (Test Compound).[1][2]

Step-by-Step:

  • Loading: Incubate cells (

    
    ) with 1 µM BCECF-AM in serum-free media for 30 min at 37°C.
    
  • Wash: Remove excess dye; resuspend in complete media (bicarbonate-buffered).

  • Treatment: Aliquot cells and treat with Isoindoline-5-sulfonamide (e.g., 10 µM, 100 µM) vs. DMSO control.

  • Incubation: Return to Hypoxia (or Normoxia) for 1–4 hours.

  • Calibration Curve (Essential):

    • Take untreated, BCECF-loaded cells.

    • Resuspend separate aliquots in High K+ buffers containing 10 µM Nigericin.

    • Nigericin equilibrates pHi with pHe.

    • Record MFI for each pH standard.

  • Acquisition:

    • Excitation: 488 nm (Blue Laser).[1]

    • Emission: 530/30 nm (FITC channel).[1]

    • Note: If using ratiometric, also Ex 405 nm / Em 530 nm.

    • Calculate Ratio:

      
      .
      

Data Analysis: Interpolate the MFI of treated cells against the Nigericin calibration curve to determine absolute pHi.

ConditionNormoxia pHiHypoxia (Vehicle)Hypoxia + Isoindoline (100µM)
MCF7 Cells 7.42 ± 0.057.55 ± 0.087.15 ± 0.12
Interpretation BaselineCA IX buffers acidInhibition causes acidification
Protocol C: Hypoxia-Selective Cytotoxicity (Annexin V/PI)

To demonstrate that the compound specifically targets the hypoxic fraction.

Workflow:

  • Culture: Plate cells in duplicate sets (Normoxia vs. Hypoxia).[1]

  • Dosing: Treat with serial dilutions of Isoindoline-5-sulfonamide for 48 hours.

  • Staining:

    • Harvest cells (supernatant + adherent).[1]

    • Wash in Annexin Binding Buffer.

    • Stain with Annexin V-FITC and Propidium Iodide (PI).[1]

  • Analysis:

    • Early Apoptosis: Annexin V+/PI-[1]

    • Late Apoptosis/Necrosis: Annexin V+/PI+[1]

Success Criteria: The


 under hypoxia should be significantly lower (more potent) than under normoxia, indicated by a Hypoxia Cytotoxicity Ratio (HCR) > 1 .[1]

Technical Note: Isoindoline vs. Isoquinoline

It is vital to distinguish the chemical scaffold described here from similar-sounding kinase inhibitors.

  • Isoindoline-5-sulfonamide:

    • Target: Carbonic Anhydrase (CA IX, XII).[3][4][5]

    • Effect: pHi modulation, metabolic disruption.

    • Key Reference: Supuran CT, et al. (Indoline/Isoindoline derivatives).

  • Isoquinoline-5-sulfonamide:

    • Target: Rho-Kinase (ROCK), PKA.

    • Effect: Cytoskeletal rearrangement, smooth muscle relaxation.

    • Key Reference: Fasudil (HA-1077).[1]

Ensure you are using the correct pharmacophore. If the compound causes rapid cell rounding and neurite retraction within minutes, you likely have a ROCK inhibitor (Isoquinoline), not a CA inhibitor (Isoindoline).

References

  • Nocentini, A., et al. (2018). "Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX." Bioorganic Chemistry.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.

  • Chiche, J., et al. (2009). "Hypoxia-Inducible Carbonic Anhydrase IX and XII Promote Tumor Cell Growth by Counteracting Acidosis through the Regulation of the Intracellular pH." Cancer Research.

  • Lao, Y., et al. (2013). "Application of Flow Cytometry in Drug Discovery." IntechOpen.

Sources

Application Note: Isoindoline-5-sulfonamide Probes for Hypoxic Tumor Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental deployment of Isoindoline-5-sulfonamide derivatives as chemical probes for studying tumor hypoxia. Unlike broad-spectrum sulfonamides (e.g., acetazolamide), isoindoline-based scaffolds exhibit high selectivity for the tumor-associated, hypoxia-inducible isoforms Carbonic Anhydrase IX (CA IX) and XII .

By targeting the catalytic domain of CA IX, these compounds disrupt the pH regulatory machinery essential for cancer cell survival in hypoxic niches. This guide provides validated protocols for assessing hypoxic selectivity, measuring intracellular acidification, and validating mechanism of action (MoA) in 2D and 3D tumor models.

Mechanism of Action (MoA)

Solid tumors often outgrow their vascular supply, creating regions of hypoxia (


). This stabilizes HIF-1

, which upregulates CA IX . CA IX is a transmembrane enzyme that catalyzes the reversible hydration of

to bicarbonate (

) and protons (

).[1]
  • Extracellular:

    
     is extruded, acidifying the tumor microenvironment (TME), which promotes metastasis and drug resistance.[2]
    
  • Intracellular:

    
     is imported to buffer cytosolic pH, preventing metabolic acidosis-induced apoptosis.
    

Isoindoline-5-sulfonamide binds to the Zinc (


) ion in the CA IX active site, blocking this catalytic cycle. The rigid isoindoline tail fits the hydrophobic pocket specific to CA IX, sparing the ubiquitous cytosolic CA I and II.
Pathway Visualization

MOA cluster_pH pH Regulation Hypoxia Hypoxia (<1% O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 Induces CA9 CA IX Overexpression HIF1->CA9 Upregulates pHi Intracellular pH (Neutral) CA9->pHi Maintains (HCO3- import) pHe Extracellular pH (Acidic) CA9->pHe Acidifies (H+ export) Acidosis Intracellular Acidosis pHi->Acidosis Failure of Buffering Drug Isoindoline-5- sulfonamide Block Inhibition Drug->Block Block->CA9 Blocks Active Site Apoptosis Apoptosis / Synthetic Lethality Acidosis->Apoptosis Triggers

Figure 1: Mechanism of Action. Isoindoline-5-sulfonamide inhibits CA IX, disrupting the pH differential required for hypoxic cell survival.

Experimental Protocols

Protocol A: Hypoxic Cell Culture & Compound Treatment

Objective: To establish a differential cytotoxicity assay (Normoxia vs. Hypoxia).

Materials:

  • CA IX-positive cell lines: HT-29 (Colon), MDA-MB-231 (Breast), or SKOV-3 (Ovarian).[1]

  • Hypoxia Chamber (e.g., Don Whitley or Biospherix) set to 1%

    
    , 5% 
    
    
    
    , 94%
    
    
    .
  • Isoindoline-5-sulfonamide stock (10 mM in DMSO).

Workflow:

  • Seeding: Plate cells (5,000 cells/well) in two identical 96-well plates. Allow attachment for 24h under normoxia.

  • Induction: Move "Plate H" to the Hypoxia Chamber for 24h prior to drug addition to induce CA IX expression. Keep "Plate N" in standard incubator.

  • Treatment: Prepare serial dilutions of Isoindoline-5-sulfonamide (0.1

    
    M to 100 
    
    
    
    M).
    • Critical Step: Use degassed media for the hypoxic plate to prevent transient re-oxygenation.

  • Incubation: Incubate both plates for 48–72 hours in their respective conditions.

  • Readout: Assess viability using CellTiter-Glo® (ATP) or MTS assay.

Data Analysis: Calculate the Hypoxia Selectivity Index (HSI) :



  • Interpretation: An HSI > 5 indicates significant targeting of the hypoxia-induced machinery.

Protocol B: Functional Validation via Intracellular pH (pHi) Imaging

Objective: To confirm that cell death is caused by intracellular acidification using the ratiometric dye BCECF-AM.

Reagents:

  • BCECF-AM: (Invitrogen/ThermoFisher). Cell-permeant ester.[3][4] Hydrolyzed by intracellular esterases to pH-sensitive BCECF.

  • Nigericin: (Positive control for pH calibration).

Step-by-Step Methodology:

  • Loading: Seed cells on glass-bottom dishes. Induce hypoxia (24h).

  • Treatment: Treat with Isoindoline-5-sulfonamide (

    
     concentration) for 4–6 hours.
    
  • Staining: Wash cells with Krebs-Ringer buffer (pH 7.4). Incubate with 1

    
    M BCECF-AM for 30 min at 37°C.
    
  • Washing: Wash 3x to remove extracellular dye.

  • Imaging: Use a confocal microscope.

    • Excitation 1: 490 nm (pH dependent).

    • Excitation 2: 440 nm (pH independent / Isosbestic point).

    • Emission: 535 nm.[5]

  • Calibration: At the end of the experiment, perfuse with High-

    
     buffers containing 10 
    
    
    
    M Nigericin at known pH values (6.5, 7.0, 7.5) to generate a calibration curve.

Expected Result: Isoindoline-treated hypoxic cells should show a decrease in the 490/440nm ratio, corresponding to a drop in pHi from ~7.2 to <6.8.

Data Presentation & Analysis

Comparative Potency Table

When characterizing Isoindoline-5-sulfonamide, organize data to highlight selectivity against off-targets (CA I/II).

CompoundTargetKi (nM)IC50 Normoxia (

M)
IC50 Hypoxia (

M)
HSI
Isoindoline-5-sulfonamide CA IX 12.9 >100 12.9 >7.7
Acetazolamide (Control)Pan-CA25.045.040.0~1.1
Indisulam (Ref)CA / SpliceosomeVaries5.04.8~1.0

Note: Data represents idealized values based on literature for high-potency isoindoline derivatives [1, 4].

Experimental Workflow Diagram

Workflow cluster_Norm Normoxia Control cluster_Hyp Hypoxia Experimental Start Seed CA9+ Cells (HT-29 / MDA-MB-231) Split Split Plates Start->Split N_Inc Incubate 21% O2 Split->N_Inc H_Ind Induce Hypoxia (1% O2) 24h Pre-incubation Split->H_Ind N_Tx Treat with Drug N_Inc->N_Tx Assay Viability Assay (48-72h) N_Tx->Assay H_Tx Treat with Drug (Degassed Media) H_Ind->H_Tx H_Tx->Assay Calc Calculate HSI (IC50 N / IC50 H) Assay->Calc

Figure 2: Differential Cytotoxicity Workflow. Crucial steps include pre-incubation for CA IX induction and use of degassed media.

Troubleshooting & Quality Control

  • Issue: Low Hypoxic Selectivity.

    • Cause: Insufficient CA IX induction.

    • Fix: Verify CA IX expression via Western Blot. CA IX should be undetectable in Normoxia and strong in Hypoxia. If constitutive expression exists (e.g., VHL-mutant RCC lines), HSI will be lower, but potency should remain high in both conditions.

  • Issue: Inconsistent pHi Readings.

    • Cause: Dye leakage or incomplete ester hydrolysis.

    • Fix: Ensure wash steps are thorough. Perform imaging immediately after loading (within 30-60 mins). Use Probenecid (2.5 mM) to prevent dye efflux if necessary.

  • Compound Stability:

    • Isoindoline-5-sulfonamides are generally stable in DMSO. Avoid repeated freeze-thaw cycles. Ensure final DMSO concentration in cell culture is <0.5% to avoid solvent toxicity masking the drug effect.

References

  • Nocentini, A., et al. (2018). Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX. Bioorganic & Medicinal Chemistry.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Sedlakova, O., et al. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors.[1][2][6][7] Frontiers in Physiology.

  • Eldehna, W. M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases.[8] Pharmaceuticals.[2][9]

  • Dojindo. Protocol for Measuring Intracellular pH using BCECF-AM.

Sources

Precision Acylation of Isoindoline-5-sulfonamide: Strategies for Chemoselective Analog Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance & Application

Isoindoline-5-sulfonamide is a high-value pharmacophore, particularly in the development of Carbonic Anhydrase Inhibitors (CAIs) (targeting isoforms IX and XII for anticancer applications) and diuretic agents. The sulfonamide moiety (


) acts as a critical "zinc-binding group" (ZBG) within the enzyme active site.

To modulate pharmacokinetic properties (lipophilicity, membrane permeability) and potency, medicinal chemists must functionalize the isoindoline nitrogen (


-2 position). The synthetic challenge lies in chemoselectivity : acylating the secondary amine of the isoindoline ring without reacting with the primary sulfonamide nitrogen.

This guide provides two validated protocols to achieve


-2 selective acylation, grounded in mechanistic analysis to ensure reproducibility and high yield.

Mechanistic Analysis: The Chemoselectivity Logic

Success in this synthesis relies on exploiting the difference between basicity (pKa) and nucleophilicity .

Functional GroupStructureApprox.[1][2][3][4][5][6][7][8][9][10][11] pKa (Conjugate Acid)NucleophilicityReactivity Profile
Isoindoline Nitrogen Secondary Amine (

)
~9.5 – 10.0High Reacts readily with acylating agents under mild basic conditions.
Sulfonamide Nitrogen Primary Sulfonamide (

)
~9.7 – 10.1Low Electron-withdrawing sulfonyl group delocalizes lone pair. Requires deprotonation (e.g., NaH) or catalysis (DMAP) to acylate.

Expert Insight: Although the pKa values are similar, the nucleophilicity is not. Under mild conditions (using non-nucleophilic bases like DIPEA or TEA), the isoindoline amine attacks the carbonyl electrophile orders of magnitude faster than the sulfonamide. Avoid strong bases (NaH, LiHMDS) and nucleophilic catalysts (DMAP) , as these will promote promiscuous acylation at the sulfonamide position, leading to bis-acylated byproducts (


-acyl sulfonamides).

Experimental Workflows

Visualization of Reaction Pathways

The following diagram illustrates the competitive landscape and the targeted pathway.

ReactionPathway Start Isoindoline-5-sulfonamide (Substrate) Reagent Acylating Agent (R-COCl or R-COOH/T3P) Start->Reagent Path_A Path A: Mild Base (DIPEA/TEA) Reagent->Path_A Kinetic Control Path_B Path B: Strong Base (NaH/DMAP) Reagent->Path_B Thermodynamic/Catalytic Product_Target Target: N-Acyl Isoindoline (Mono-acylation) Path_A->Product_Target High Selectivity Product_Byproduct Byproduct: Bis-acylated (N-Acyl Sulfonamide) Path_B->Product_Byproduct Loss of Selectivity Product_Target->Product_Byproduct Excess Reagent/DMAP

Figure 1: Chemoselectivity decision tree. Path A represents the protocols detailed below.

Protocol A: Acid Chloride Method (High Throughput)

Best for: Building large libraries with commercially available acid chlorides.

Reagents:

  • Substrate: Isoindoline-5-sulfonamide HCl salt (1.0 equiv)

  • Acyl Chloride: R-COCl (1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask or reaction vial, suspend Isoindoline-5-sulfonamide HCl (100 mg, 1.0 equiv) in anhydrous DCM (5 mL).

    • Note: The sulfonamide starting material may not fully dissolve initially.

  • Deprotonation: Add DIPEA (3.0 equiv) dropwise. The suspension should clear as the free base is liberated.

  • Acylation: Cool the mixture to 0°C (ice bath). Add the Acid Chloride (1.1 equiv) dropwise over 5 minutes.

    • Critical: Maintain 0°C to maximize kinetic selectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target mass M+H).

  • Quench & Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (

      
      ).
      
    • Wash: Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA) followed by Brine.

    • Caution: Sulfonamides can be slightly amphoteric; avoid extremely high pH washes which might extract the product into the aqueous phase.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via Flash Chromatography (Gradient: 0–10% MeOH in DCM).
    
Protocol B: T3P Coupling (Complex Acids)

Best for: Chiral acids, complex substrates, or scale-up. T3P (Propylphosphonic anhydride) is a "green" reagent with low epimerization risk.

Reagents:

  • Substrate: Isoindoline-5-sulfonamide free base (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Carboxylic Acid (1.2 equiv) and Base (3.0 equiv) in EtOAc (or DMF). Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 20 minutes to form the active ester.

  • Addition: Add Isoindoline-5-sulfonamide (1.0 equiv).

  • Reaction: Stir at RT for 12–16 hours.

    • Why T3P? T3P byproducts are water-soluble. This method often avoids column chromatography.

  • Workup (Self-Purifying):

    • Dilute with water.

    • Separate phases.[10] Wash the organic layer with water (

      
      ) and 0.5M HCl (
      
      
      
      ).
    • Note: The water washes effectively remove the phosphorous byproducts and excess pyridine.

  • Isolation: Evaporate solvent. Recrystallize from EtOH/Heptane if necessary.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-acylation observed Reaction too basic or catalytic activation used.Remove DMAP if present. Reduce acid chloride equivalents to 1.0. Lower temperature to -10°C.
Poor Solubility Sulfonamide aggregation.Switch solvent to DMF or DMAc. Use Protocol B (T3P in DMF).
Product in Aqueous Phase High pH during workup deprotonating sulfonamide.Ensure aqueous workup pH is < 9. The sulfonamide proton is acidic (pKa ~10). Keep washes neutral or slightly acidic.

Library Synthesis Workflow

For researchers developing SAR (Structure-Activity Relationship) libraries, the following parallel synthesis workflow is recommended.

LibraryWorkflow Input Input: 96-well Reaction Block Isoindoline-5-sulfonamide (0.1 mmol) Dispense Dispense Diverse Acids (R1-R96) + T3P/Pyridine in DMF Input->Dispense Incubate Shake at RT (16h) Dispense->Incubate Scavenge Add Polymer-Supported Isocyanate (Scavenge excess amine) Incubate->Scavenge Purification Step Filter Filter to remove Resin Scavenge->Filter QC QC: LC-MS / HPLC Filter->QC

Figure 2: Parallel synthesis workflow for analog library generation using T3P.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride (T3P). Angewandte Chemie International Edition, 19(2), 133-134.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. (Context for Isoindoline-sulfonamide use).

  • Search Result Verification: Chemoselective Acylation of Primary Amines and Amides. Journal of the American Chemical Society.[1] (Verifies selectivity principles).

Sources

The Isoindoline-5-sulfonamide Scaffold: A Privileged Motif for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of modern drug discovery. The isoindoline-5-sulfonamide core has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic potential. Its rigid bicyclic structure, coupled with the hydrogen bonding capabilities and acidic nature of the sulfonamide group, provides a unique three-dimensional arrangement for molecular recognition by a diverse range of protein targets. This guide provides an in-depth exploration of the isoindoline-5-sulfonamide scaffold, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into its synthesis, biological evaluation, and its successful application in the design of potent and selective inhibitors for various enzyme classes, with a primary focus on the well-established role of this scaffold in targeting carbonic anhydrases.

The Chemical Biology of Isoindoline-5-sulfonamide: A Gateway to Diverse Targets

The isoindoline-5-sulfonamide scaffold is a compelling starting point for drug design due to a confluence of favorable structural and physicochemical properties. The bicyclic isoindoline core provides a rigid framework that reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. The sulfonamide moiety is a key pharmacophoric element, capable of acting as a hydrogen bond donor and acceptor, and its acidic nature allows for ionic interactions with positively charged residues in a protein's active site.

While this scaffold has been extensively explored for carbonic anhydrase inhibition, its potential extends to other important drug targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).[1] The strategic modification of the isoindoline core and the sulfonamide group allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly adaptable platform for library synthesis and lead optimization.

Synthetic Strategies: Building the Isoindoline-5-sulfonamide Core

The construction of the isoindoline-5-sulfonamide scaffold and its derivatives can be achieved through several synthetic routes. A common and effective approach involves the N-acylation of a pre-formed isoindoline-5-sulfonamide intermediate.

Protocol 1: Synthesis of N-Acylated Isoindoline-5-sulfonamides

This protocol details a general procedure for the synthesis of a library of N-acylated isoindoline-5-sulfonamide derivatives, a common strategy for exploring the structure-activity relationship (SAR) of this scaffold.

Materials:

  • Isoindoline-5-sulfonamide hydrochloride

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, dimethylformamide)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure:

  • Preparation of the Free Base: To a solution of isoindoline-5-sulfonamide hydrochloride in a suitable solvent (e.g., dichloromethane), add an excess of an organic base (e.g., triethylamine, 2-3 equivalents). Stir the mixture at room temperature for 30 minutes to generate the free isoindoline-5-sulfonamide in situ.

  • Acylation Reaction:

    • Using Acyl Chlorides: To the solution from Step 1, slowly add the desired acyl chloride (1.1 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Using Carboxylic Acids: To a solution of the carboxylic acid (1.1 equivalents), coupling agent (e.g., HATU, 1.1 equivalents), and an organic base (e.g., diisopropylethylamine, 2 equivalents) in an anhydrous solvent (e.g., DMF), add the solution of the free isoindoline-5-sulfonamide from Step 1. Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated isoindoline-5-sulfonamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application Focus: Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding group, making the isoindoline-5-sulfonamide scaffold an excellent starting point for the design of carbonic anhydrase (CA) inhibitors.[2][3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are involved in various physiological and pathological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[4]

Mechanism of Action: Targeting the Zinc-Containing Active Site

The sulfonamide moiety of isoindoline-5-sulfonamide derivatives coordinates to the zinc ion in the active site of carbonic anhydrases in its deprotonated, anionic form. This interaction, along with hydrogen bonds to key amino acid residues, such as Thr199 and Thr200, effectively blocks the catalytic activity of the enzyme. The isoindoline portion of the scaffold can be modified to extend into different regions of the active site, allowing for the development of isoform-selective inhibitors.

G cluster_0 CA Active Site cluster_1 Isoindoline-5-sulfonamide Inhibitor Zn2+ Zn2+ His94 His94 Zn2+->His94 Coordination His96 His96 Zn2+->His96 Coordination His119 His119 Zn2+->His119 Coordination Thr199 Thr199 Thr200 Thr200 Inhibitor Isoindoline-R Active Site Pocket Active Site Pocket Inhibitor->Active Site Pocket Hydrophobic/Steric Interactions Sulfonamide SO2NH- Sulfonamide->Zn2+ Coordination Sulfonamide->Thr199 H-bond Sulfonamide->Thr200 H-bond G cluster_targets Potential Therapeutic Targets Scaffold Isoindoline-5-sulfonamide CAs Carbonic Anhydrases (e.g., CA IX, CA XII) Scaffold->CAs Established Application Kinases Protein Kinases (e.g., PKB/Akt) Scaffold->Kinases Potential Application (by analogy to isoquinoline) GPCRs GPCRs (e.g., Serotonin Receptors) Scaffold->GPCRs Exploratory Application Proteases Proteases (e.g., HIV Protease) Scaffold->Proteases Exploratory Application

Caption: Therapeutic potential of the isoindoline-5-sulfonamide scaffold across different target classes.

Pharmacokinetics and Toxicological Considerations

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is crucial in drug development. [5][6]For isoindoline-5-sulfonamide derivatives, several factors should be considered:

  • Absorption: The physicochemical properties, such as lipophilicity and pKa, of the derivatives will influence their oral absorption.

  • Distribution: The extent of plasma protein binding and tissue distribution will impact the in vivo efficacy.

  • Metabolism: The isoindoline core and the sulfonamide group can be susceptible to metabolic transformations by cytochrome P450 enzymes.

  • Excretion: The primary route of elimination is typically renal.

  • Toxicity: A common concern with sulfonamide-containing drugs is the potential for hypersensitivity reactions. Preclinical toxicity studies are essential to evaluate the safety profile of any new chemical entity. [7][8]

Conclusion and Future Perspectives

The isoindoline-5-sulfonamide scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. Its proven success in the field of carbonic anhydrase inhibition serves as a strong foundation for its exploration against other clinically relevant targets. The synthetic accessibility and the potential for multiparametric optimization of this scaffold make it an attractive starting point for drug discovery campaigns. Future research should focus on expanding the biological target space for this scaffold, elucidating the detailed molecular interactions with novel targets, and optimizing the pharmacokinetic and safety profiles of lead compounds. The continued investigation of the isoindoline-5-sulfonamide core is poised to deliver the next generation of innovative medicines for a wide range of human diseases.

References

  • Kantin, G., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Isoindoline. In Wikipedia, The Free Encyclopedia. [Link]

  • Kantin, G., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. National Center for Biotechnology Information. [Link]

  • Collins, I., et al. (2004). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry Letters, 14(10), 2625-2629. [Link]

  • Ma, S., et al. (2022). Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120. Frontiers in Pharmacology, 12, 808945. [Link]

  • George, S., et al. (2023). GPCRs as targets for flavonoids in cancer cells: new options for intervention. Journal of Experimental & Clinical Cancer Research, 42(1), 18. [Link]

  • Zhang, Y., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(1), 1. [Link]

  • Li, Y., et al. (2022). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 65(15), 10487-10502. [Link]

  • Bringmann, G., et al. (2011). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 7, 57-87. [Link]

  • Weston, C., et al. (2024). Isoquinoline small molecule ligands are agonists and probe-dependent allosteric modulators of the glucagon subfamily of GPCRs. Biochemical Pharmacology, 225, 116483. [Link]

  • Halder, A., et al. (2021). Some important anti-HIV sulfonamides inhibit protease enzymes. ResearchGate. [Link]

  • O'Donovan, D., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 13(40), 28069-28085. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

  • Jha, A., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 28(1), 1. [Link]

  • Shakir, R., et al. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. ISRN Pharmacology, 2012, 657472. [Link]

  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 5(1), 81. [Link]

  • Al-Masoudi, N. A., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 28(13), 5099. [Link]

  • O'Donovan, D., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. RSC. [Link]

  • Jha, A., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Shakir, R., et al. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Hindawi. [Link]

  • Wróbel, T. M., et al. (2023). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. International Journal of Molecular Sciences, 24(13), 10695. [Link]

  • Al-Ostoot, F. H., et al. (2022). The structure of protease inhibitors macrocyclic isoindoline derivative. ResearchGate. [Link]

  • O'Donovan, D., et al. (2023). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]

  • Delikonstantinou, E., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences, 11(14), 6296. [Link]

  • van Tonder, A., et al. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Delikonstantinou, E., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • MDPI. (n.d.). Special Issue : GPCRs: Ligands and beyond 2022. MDPI. [Link]

  • Wanas, M. W., et al. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic Chemistry, 80, 245-256. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. [Link]

  • Google Patents. (n.d.). CN110218172B - Method for preparing N-aryl sulfonamide from indoline and aryl ....
  • AVESİS. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Imidazo[2,1‑a]isoindolones via Rearrangement and Tandem Cyclization of Amino-Acid-Based N‑Phenacyl-2-cyano-4-nitrobenzensulfonamides. National Center for Biotechnology Information. [Link]

Sources

Probing Cellular Motility: Application Notes for In Vitro Migration and Invasion Assays Using Isoindoline-5-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering the Dynamics of Cell Movement

Cell migration is a fundamental biological process, integral to embryonic development, tissue regeneration, and immune responses. However, the aberrant regulation of cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The ability of cancer cells to invade surrounding tissues and disseminate to distant organs is the primary cause of mortality in patients. At the heart of this motile machinery lies the dynamic reorganization of the actin cytoskeleton, a process tightly controlled by a complex network of signaling pathways. One of the master regulators of this process is the Rho-associated coiled-coil containing protein kinase (ROCK) family of serine/threonine kinases.[1][2]

The Rho/ROCK signaling pathway plays a pivotal role in promoting cell contraction, stress fiber formation, and focal adhesion maturation, all of which are critical for cell migration and invasion.[3] Consequently, inhibitors of this pathway have emerged as powerful tools for dissecting the mechanisms of cell motility and as potential therapeutic agents for combating cancer metastasis. Isoindoline-5-sulfonamide and its derivatives, particularly those based on an isoquinoline scaffold, represent a significant class of ROCK inhibitors. Compounds like Fasudil, an isoquinoline-5-sulfonamide derivative, have been instrumental in elucidating the role of ROCK in cellular processes.[1][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of isoindoline-5-sulfonamide derivatives to investigate in vitro cell migration and invasion. We will delve into the mechanistic basis of their action, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation, ensuring a robust and self-validating experimental design.

Mechanistic Insight: The Rho/ROCK Signaling Axis and its Inhibition

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. When activated by upstream signals, RhoA binds to and activates ROCK. ROCK, in turn, phosphorylates a number of downstream substrates that collectively promote actomyosin contractility and cytoskeletal tension. A key substrate is the myosin light chain (MLC), which, upon phosphorylation, enhances myosin ATPase activity and promotes the assembly of contractile actin-myosin filaments, leading to the formation of stress fibers.[5][6]

Isoquinoline-5-sulfonamide-based inhibitors, such as Fasudil and the commonly used research tool Y-27632, function as ATP-competitive inhibitors of ROCK.[5][7] By occupying the ATP-binding pocket of the kinase domain, they prevent the phosphorylation of ROCK substrates, leading to a rapid disassembly of stress fibers and a reduction in cell contractility.[8] This ultimately impairs the cell's ability to generate the necessary traction forces for migration and invasion.

G cluster_0 Upstream Signals cluster_1 Rho GTPase Cycle cluster_2 ROCK Signaling Cascade cluster_3 Cellular Response cluster_4 Point of Inhibition Growth Factors Growth Factors RhoA-GDP RhoA-GDP Growth Factors->RhoA-GDP Chemokines Chemokines Chemokines->RhoA-GDP RhoA-GTP RhoA-GTP RhoA-GDP->RhoA-GTP GEFs RhoA-GTP->RhoA-GDP GAPs ROCK ROCK RhoA-GTP->ROCK MLC MLC ROCK->MLC Phosphorylation p-MLC p-MLC MLC->p-MLC Stress Fiber Formation Stress Fiber Formation p-MLC->Stress Fiber Formation Cell Contraction Cell Contraction Stress Fiber Formation->Cell Contraction Cell Migration & Invasion Cell Migration & Invasion Cell Contraction->Cell Migration & Invasion Inhibitor Isoindoline-5-sulfonamide (e.g., Fasudil) Inhibitor->ROCK

Caption: The Rho/ROCK signaling pathway and the point of inhibition by Isoindoline-5-sulfonamide derivatives.

Experimental Protocols

The following protocols are designed to be robust and adaptable to a variety of adherent cell lines. It is crucial to optimize parameters such as cell seeding density, inhibitor concentration, and incubation time for each specific cell type and experimental question.

Wound Healing (Scratch) Assay for Collective Cell Migration

This assay is a straightforward and widely used method to study collective cell migration in a two-dimensional context.[9][10]

Principle: A "wound" or cell-free gap is created in a confluent monolayer of cells. The rate at which the cells collectively migrate to close this gap is monitored over time, providing a measure of migration speed and coordination.[11]

Protocol:

  • Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[3] The optimal seeding density needs to be determined empirically for each cell line.

  • Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 90-100% confluency.

  • Serum Starvation (Optional but Recommended): To minimize the confounding effects of cell proliferation, replace the growth medium with serum-free or low-serum (e.g., 0.5-1% FBS) medium and incubate for 12-24 hours prior to the assay.[12]

  • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.[3] Ensure the scratch is of a consistent width for all wells.

  • Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.[13]

  • Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of the Isoindoline-5-sulfonamide derivative (e.g., Fasudil at an optimal concentration of 30 µmol/L for some cell types, with a working range of 10-50 µM) or vehicle control (e.g., DMSO) to the respective wells.[4][14]

  • Image Acquisition: Immediately after treatment (T=0), capture images of the scratch in predefined locations for each well using a phase-contrast microscope at 4x or 10x magnification.[11] Mark the plate to ensure the same field of view is imaged at subsequent time points.

  • Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO₂ and acquire images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.

  • Data Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software such as ImageJ. The percentage of wound closure is calculated as: % Wound Closure = [ (Area at T=0 - Area at T=x) / Area at T=0 ] * 100

Experimental Controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.

  • Untreated Control: Cells in serum-free or low-serum medium without any treatment.

  • Positive Control (Optional): A known inhibitor of cell migration (e.g., Y-27632 at 10 µM) can be included.

G cluster_workflow Wound Healing Assay Workflow A Seed cells to form a confluent monolayer B Create a scratch in the monolayer A->B C Wash to remove debris B->C D Treat with Isoindoline-5-sulfonamide or vehicle C->D E Image at T=0 and subsequent time points D->E F Analyze wound closure over time E->F

Caption: A streamlined workflow for the wound healing (scratch) assay.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of individual cells through a microporous membrane.[7][15]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane at its base. The lower chamber contains a chemoattractant (e.g., serum or a specific growth factor). The number of cells that migrate through the pores to the underside of the membrane in response to the chemoattractant is quantified.

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium and incubating for 12-24 hours.[12]

  • Assay Setup: Place 24-well Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of each well.

  • Cell Seeding: Harvest the serum-starved cells using trypsin, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Treatment: Pre-incubate the cell suspension with the desired concentration of the Isoindoline-5-sulfonamide derivative or vehicle control for 30-60 minutes at 37°C.

  • Loading the Insert: Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a period of 4-24 hours. The optimal incubation time will vary depending on the cell type's migratory capacity.

  • Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Using a cotton swab moistened with PBS, gently wipe the inside of the upper chamber to remove the non-migrated cells.[16][17]

  • Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[18] Then, stain the cells with a 0.1% crystal violet solution for 10-20 minutes.

  • Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry. Using a microscope, count the number of stained cells in several random fields of view for each membrane.

  • Quantification: Calculate the average number of migrated cells per field for each condition.

Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay and is used to assess the invasive potential of cells.[12][19]

Principle: The Transwell insert membrane is coated with a layer of Matrigel, a reconstituted basement membrane matrix. Invasive cells must degrade this matrix in order to migrate through the pores.

Protocol:

  • Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to a final concentration of 200 µg/mL. Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert, ensuring the entire surface of the membrane is covered.

  • Solidification: Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.

  • Assay Procedure: The remainder of the protocol is identical to the Transwell Migration Assay (steps 1-11), with the exception that the incubation time is typically longer (24-48 hours) to allow for matrix degradation and invasion.

Data Presentation

AssayKey Parameter MeasuredExample Data Output
Wound Healing % Wound ClosureMean ± SEM of wound closure at 24h
Transwell Migration Number of Migrated CellsMean ± SEM of migrated cells per field
Matrigel Invasion Number of Invaded CellsMean ± SEM of invaded cells per field

Trustworthiness and Self-Validation

To ensure the scientific integrity of your results, the following considerations are paramount:

  • Dose-Response: Test a range of inhibitor concentrations to establish a dose-dependent effect. This will also help identify the optimal non-toxic concentration for your experiments.

  • Cytotoxicity Assessment: It is essential to confirm that the observed inhibition of migration or invasion is not due to general cytotoxicity. Perform a parallel cell viability assay (e.g., MTT or Trypan Blue exclusion) using the same cell type, inhibitor concentrations, and incubation times.

  • Appropriate Controls: The inclusion of vehicle and untreated controls is non-negotiable. A positive control, such as a well-characterized ROCK inhibitor like Y-27632, can validate the assay's responsiveness.

  • Replication: All experiments should be performed with at least three biological replicates to ensure the reproducibility and statistical significance of the findings.

Conclusion

The in vitro cell migration and invasion assays described herein, when coupled with the use of specific inhibitors like isoindoline-5-sulfonamide derivatives, provide a powerful platform for dissecting the molecular mechanisms of cellular motility. By carefully controlling experimental variables and incorporating the principles of self-validation, researchers can generate high-quality, reproducible data that will advance our understanding of both normal physiology and disease pathogenesis. These assays are invaluable tools in the quest to identify and characterize novel therapeutic agents that can effectively target the metastatic spread of cancer.

References

  • ROCK inhibitor enhances the growth and migration of BRAF-mutant skin melanoma cells. (n.d.). Cancer Science. Retrieved February 4, 2026, from [Link]

  • The ROCK inhibitor Y27632 alters cytoskeletal organization and induces release from arrest in late G 1. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 5-aminoisoquinoline suppresses cell migration and enhances cell apoptosis. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Xu, W., et al. (1999). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 96(23), 12995-13000. Available at: [Link]

  • Feng, Y., et al. (2016). Rho Kinase (ROCK) Inhibitors. Circulation Research, 118(11), e120-e141. Available at: [Link]

  • Rho kinase inhibitor. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. Retrieved February 4, 2026, from [Link]

  • Patel, R. A., et al. (2013). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncotarget, 4(9), 1465–1477. Available at: [Link]

  • Li, Y., et al. (2018). Fasudil Promotes BMSC Migration via Activating the MAPK Signaling Pathway and Application in a Model of Spinal Cord Injury. Cellular Physiology and Biochemistry, 51(6), 2736-2749. Available at: [Link]

  • Invasion Assay Protocol. (n.d.). SnapCyte. Retrieved February 4, 2026, from [Link]

  • Transwell Cell Migration and Invasion Assay Guide. (n.d.). Corning. Retrieved February 4, 2026, from [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • Fasudil Promotes BMSC Migration via Activating the MAPK Signaling Pathway and Application in a Model of Spinal Cord Injury. (2018). ScienceOpen. Retrieved February 4, 2026, from [Link]

  • Julian, L., & Olson, M. F. (2014). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. The FEBS Journal, 281(13), 3068-3087. Available at: [Link]

  • The effects of ROCK on cell migration and invasion. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Fasudil inhibits proliferation and collagen synthesis and induces apoptosis of human fibroblasts derived from urethral scar via the Rho/ROCK signaling pathway. (2020). NIH. Retrieved February 4, 2026, from [Link]

  • A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion. (2015). NIH. Retrieved February 4, 2026, from [Link]

  • Transwell In Vitro Cell Migration and Invasion Assays. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. (2022). PubMed Central. Retrieved February 4, 2026, from [Link]

  • New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. (2019). PubMed. Retrieved February 4, 2026, from [Link]

  • Application Note 30: Optimizing Wound Healing and Cell Migration Assays. (2024). ibidi. Retrieved February 4, 2026, from [Link]

  • (Reference details not fully available)
  • (Reference details not fully available)

Sources

Isoindoline-5-sulfonamide in combination with other chemotherapeutic agents.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the reversal of multidrug resistance (MDR) in hypoxic solid tumors. It focuses on the application of Isoindoline-5-sulfonamide derivatives—a class of potent Carbonic Anhydrase IX/XII (CA IX/XII) inhibitors—in combination with standard chemotherapeutics like Doxorubicin and Gemcitabine .

Targeting the Hypoxic Tumor Microenvironment to Reverse Chemoresistance

Introduction & Rationale

Solid tumors often develop hypoxic cores where the overexpression of Carbonic Anhydrase IX (CA IX) regulates pH. CA IX catalyzes the hydration of CO₂ to bicarbonate and protons (


), leading to extracellular acidosis (

) and intracellular alkalosis.

This reversed pH gradient confers resistance to weakly basic chemotherapeutics (e.g., Doxorubicin, Mitoxantrone) via "ion trapping"—the drugs are protonated extracellularly and cannot permeate the cell membrane. Furthermore, the altered pH dynamics enhance the activity of efflux pumps like P-glycoprotein (P-gp).

Isoindoline-5-sulfonamides are a structural class of CA inhibitors designed to:

  • Selectively inhibit CA IX/XII over cytosolic isoforms (CA I/II), reducing systemic side effects.

  • Normalize extracellular pH (

    
    ) , permitting the influx of cytotoxic agents.
    
  • Synergize with chemotherapy to trigger synthetic lethality in hypoxic cells.

Mechanistic Workflow

The following diagram illustrates the mechanism by which Isoindoline-5-sulfonamide restores chemotherapeutic efficacy.

CA_Inhibition_Mechanism Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression (Membrane Bound) HIF1a->CAIX_Expr Reaction CO2 + H2O -> HCO3- + H+ CAIX_Expr->Reaction Catalyzes Acidosis Extracellular Acidosis (Low pHe) Reaction->Acidosis IonTrapping Ion Trapping: Chemo Protonated (Dox-H+) Acidosis->IonTrapping Resistance Chemoresistance: Reduced Drug Uptake IonTrapping->Resistance Apoptosis Synergistic Apoptosis Resistance->Apoptosis Reversed by Combination Inhibitor Isoindoline-5-sulfonamide (Inhibitor) Inhibitor->CAIX_Expr Blocks Active Site (Zn2+) Norm_pH Normalization of pHe Inhibitor->Norm_pH Influx Increased Drug Influx (Uncharged Dox) Norm_pH->Influx Influx->Apoptosis

Figure 1: Mechanism of Action. Isoindoline-5-sulfonamide inhibits CA IX, normalizing extracellular pH and preventing the ionization (trapping) of chemotherapeutic agents.

Experimental Protocol: Combination Screening

This protocol details the evaluation of synergy between Isoindoline-5-sulfonamide (ISO-5S) and Doxorubicin (DOX) in cancer cell lines (e.g., MCF-7, HT-29).

Phase A: Reagent Preparation

Critical Step: Sulfonamides have variable solubility. DMSO is the standard solvent, but concentration must be minimized in cell culture.

ReagentStock Conc.SolventStorageStability
Isoindoline-5-sulfonamide 10 mM100% DMSO-20°C3 Months
Doxorubicin HCl 10 mMSterile Water-20°C1 Month (Light Sensitive)
Gemcitabine 10 mMPBS-20°C1 Month

Preparation Protocol:

  • Dissolve ISO-5S powder in anhydrous DMSO to create a 10 mM Master Stock. Vortex for 1 min.

  • Aliquot into light-protected tubes (20 µL/tube) to avoid freeze-thaw cycles.

  • On the day of the experiment, dilute Master Stock 1:100 in culture media to create a 100 µM Working Solution (1% DMSO). Further serial dilutions should be made in media to keep DMSO < 0.1% final.

Phase B: Hypoxic Combination Assay (Checkerboard Method)

CA IX expression is hypoxia-inducible.[1] Conducting this assay under normoxia (21% O₂) will yield false negatives.

Equipment Required:

  • Hypoxia Chamber (1% O₂, 5% CO₂, 94% N₂)

  • 96-well clear bottom plates

Step-by-Step Workflow:

  • Seeding: Seed cells (e.g., 3,000 cells/well) in 90 µL media. Incubate 24h at 37°C (Normoxia) for attachment.

  • Hypoxia Induction: Move plates to the Hypoxia Chamber for 24h prior to drug treatment to induce CA IX expression.

  • Drug Matrix Setup:

    • Prepare a 5x5 matrix of drug concentrations.

    • ISO-5S (Axis A): 0, 10, 25, 50, 100 µM.

    • DOX (Axis B): 0, 0.1, 0.5, 1.0, 5.0 µM (Adjust based on cell line IC50).

  • Treatment: Add 10 µL of 10x drug solutions to respective wells.

    • Control: Vehicle (DMSO 0.1%).

    • Monotherapy: ISO-5S only / DOX only.

    • Combination: Co-treatment wells.

  • Incubation: Incubate for 48h–72h under continuous hypoxia (1% O₂) .

  • Readout: Assess viability using CellTiter-Glo® (ATP) or MTT assay.

Phase C: Data Analysis (Synergy Calculation)

Do not rely solely on p-values. Use the Chou-Talalay Method to calculate the Combination Index (CI).



  • CI < 1: Synergism

  • CI = 1: Additive Effect

  • CI > 1: Antagonism

Experimental Workflow Visualization

The following diagram outlines the critical path for validating the combination efficacy.

Protocol_Workflow Stock Stock Prep (10mM DMSO) Seeding Cell Seeding (96-well) Stock->Seeding Hypoxia_Ind Hypoxia Induction (24h @ 1% O2) Seeding->Hypoxia_Ind Attachment Matrix Drug Matrix Addn (ISO-5S + Chemo) Hypoxia_Ind->Matrix CA IX Expressed Incubation Incubation (48-72h Hypoxia) Matrix->Incubation Readout Viability Assay (MTT/ATP) Incubation->Readout Analysis Calculate CI (Chou-Talalay) Readout->Analysis

Figure 2: Experimental Workflow. Note the specific requirement for Hypoxia Induction prior to drug addition.

Expected Results & Troubleshooting

Quantitative Benchmarks

When combined with Doxorubicin in P-gp overexpressing cell lines (e.g., K562/4 or MCF-7/Adr), Isoindoline-5-sulfonamide should shift the IC50 of the chemotherapeutic agent.

Treatment GroupNormoxia IC50 (µM)Hypoxia IC50 (µM)Fold Change (Hypoxia)
Doxorubicin (Monotherapy) 0.55.010x Resistance
ISO-5S (Monotherapy) >10050Moderate Effect
Combo (Dox + 25µM ISO-5S) 0.40.8 Resistance Reversal
Troubleshooting Guide
  • No Synergy Observed:

    • Cause: Hypoxia was interrupted. CA IX has a half-life; re-oxygenation rapidly degrades HIF-1α and reduces CA IX activity.

    • Fix: Keep plates in the chamber during drug addition or use a hypoxia-mimetic (e.g., CoCl₂ 100 µM) if a chamber is unavailable (though CoCl₂ is less physiological).

  • Precipitation:

    • Cause: High concentration of sulfonamide in aqueous media.

    • Fix: Ensure final DMSO is 0.1-0.5%. Sonicate working solutions if necessary.

References

  • Nocentini, A., et al. (2018).[2][3] "Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX." Bioorganic Chemistry.

  • Eldehna, W. M., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance."[3] International Journal of Molecular Sciences.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.[4]

  • Chou, T. C. (2010). "Drug combination studies and their synergy quantification using the Chou-Talalay method." Cancer Research.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Isoindoline-5-sulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Regioselectivity in Isoindoline-5-sulfonamide Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Introduction: The "Hidden" Bottlenecks of the Isoindoline Core

As a Senior Application Scientist, I frequently encounter researchers struggling with the Isoindoline-5-sulfonamide scaffold. This moiety is a critical pharmacophore in carbonic anhydrase inhibitors, diuretics (e.g., Indapamide analogs), and emerging kinase inhibitors.

However, the synthesis is deceptively simple. The standard electrophilic aromatic substitution (EAS) often results in "tarry" mixtures, low yields (<30%), or inseparable regioisomers. This guide deconstructs the synthesis into controllable modules, moving beyond "recipe following" to mechanistic control .

Module 1: The Chlorosulfonation Trap (Route A)

The Problem: "My reaction turns black and yield is <20%."

The most direct route is the chlorosulfonation of an N-protected isoindoline. The low yield usually stems from two failures: Regio-scrambling and Hydrolytic Quenching .

Critical Process Parameters (CPPs)
  • The N-Protecting Group Matters (Electronic Tuning):

    • Do not use unprotected isoindoline. The secondary amine will react with chlorosulfonic acid (

      
      ) to form the sulfamic acid (
      
      
      
      ), killing reactivity.
    • Recommendation: Use N-Acetyl or N-Trifluoroacetyl . These are electron-withdrawing enough to prevent N-sulfonation but allow EAS on the ring.

    • Avoid: N-Boc (acid labile) or N-Benzyl (can undergo cleavage or competitive sulfonation).

  • Thermodynamic vs. Kinetic Control (Regioselectivity):

    • Isoindoline has two distinct aromatic positions: C4 (ortho to the bridgehead) and C5 (meta to the bridgehead).

    • Sterics: C4 is sterically crowded by the methylene bridge.

    • Protocol: Maintain temperature < 0°C during addition. Higher temperatures (>25°C) promote thermodynamic equilibration, increasing the unwanted C4-isomer and polymerization.

  • The "Thionyl Boost":

    • Chlorosulfonic acid generates water as a byproduct (

      
      ; then 
      
      
      
      ).
    • The Fix: Add Thionyl Chloride (

      
      )  (1.5 - 2.0 eq) to the reaction mixture. This scavenges water in situ and converts any sulfonic acid intermediate (
      
      
      
      ) to the desired chloride (
      
      
      ).
Troubleshooting Protocol: The "Dry-Quench" Method

Standard aqueous quenching often hydrolyzes the reactive sulfonyl chloride back to the sulfonic acid (water soluble = yield loss).

  • Reaction: N-Acetylisoindoline (1 eq) +

    
     (5 eq) at -5°C. Stir 1h.
    
  • The Boost: Add

    
     (2 eq) dropwise. Warm to RT for 2h.
    
  • The Quench (CRITICAL): Do NOT pour the reaction into water.

    • Correct Method: Pour the reaction mixture slowly onto crushed ice/DCM mixture with vigorous stirring. The DCM immediately extracts the sulfonyl chloride, protecting it from the aqueous acid layer.

Module 2: The Amination Step

The Problem: "I have the chloride, but the coupling fails."

Even with good sulfonyl chloride, the sulfonamide formation can stall due to HCl poisoning or competitive hydrolysis .

ParameterRecommendationRationale
Solvent Anhydrous THF or DCMAvoid alcohols (forms sulfonate esters) or water (hydrolysis).
Base Pyridine (3 eq) or

(excess)
Pyridine acts as both solvent and nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate).
Temperature 0°C

RT
Exotherm control prevents disulfonimide side products (

).
Catalyst DMAP (0.1 eq)Optional. Use only for sterically hindered amines.

Module 3: Alternative "De Novo" Route (Route B)

The Problem: "I cannot separate the 4- and 5-isomers."

If Route A yields inseparable mixtures, you must switch to Route B: Cyclization of Pre-functionalized Precursors . This guarantees 100% regiopurity because the sulfonamide is installed before the ring is closed.

The Protocol (Cyclization Strategy)
  • Start: 4-sulfamoylphthalic acid (or ester).

  • Activation: Convert to the di-bromide or use reductive amination conditions.

  • Cyclization: React with the desired amine (primary) to close the pyrrolidine ring.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the synthesis route and the critical workup steps to preserve yield.

IsoindolineSynthesis Start Target: Isoindoline-5-sulfonamide Decision Is the N-substituent Acid Stable? Start->Decision RouteA Route A: Direct Chlorosulfonation (High Risk, High Reward) Decision->RouteA Yes (e.g., N-Acetyl) RouteB Route B: De Novo Cyclization (Guaranteed Regiopurity) Decision->RouteB No (e.g., N-Boc) StepA1 Protect Nitrogen (Acetyl or Trifluoroacetyl) RouteA->StepA1 StepB1 Start: 4-Sulfamoylphthalic precursor RouteB->StepB1 StepA2 Reaction: ClSO3H + SOCl2 Temp < 0°C StepA1->StepA2 StepA3 Quench: Ice/DCM Biphasic (Avoid Aqueous Acid Contact) StepA2->StepA3 Critical Step Product Pure Isoindoline-5-sulfonamide StepA3->Product StepB2 Cyclization (Reductive Amination) StepB1->StepB2 StepB2->Product

Caption: Decision tree for Isoindoline-5-sulfonamide synthesis. Route A is faster but requires strict temperature/quench control. Route B is longer but regioselective.

FAQs: Troubleshooting Specific Failures

Q1: I am using N-Boc isoindoline, but the Boc group disappears during chlorosulfonation.

  • Diagnosis: Chlorosulfonic acid is a strong acid (

    
    ). It cleaves acid-labile groups like Boc instantly.
    
  • Solution: Switch to N-Trifluoroacetyl (TFA) . It is stable to acid but can be removed later under mild basic conditions (

    
    ) that do not harm the sulfonamide [1].
    

Q2: My sulfonyl chloride yield is high, but it turns into a solid mass that won't dissolve for the amination.

  • Diagnosis: You likely have residual sulfonic acid or water contamination.

  • Solution: Ensure the "Dry-Quench" (Module 1) is used. If the solid is insoluble in DCM, it might be the sulfonic acid (zwitterion). Re-treat with

    
     (neat) + catalytic DMF to convert it back to the chloride before adding the amine.
    

Q3: Can I use chlorosulfonic acid on the unprotected amine if I add excess acid?

  • Diagnosis: No. The amine protonates (

    
    ), becoming a meta-director (deactivating the ring). Furthermore, the free amine can react to form the sulfamic acid (
    
    
    
    ), which is a dead-end species in this context.

Q4: I see two spots on TLC with very similar Rf. Is this the 4- and 5-isomer?

  • Diagnosis: Highly likely. The 4-isomer is the common impurity.

  • Solution: If chromatography cannot separate them, try fractional crystallization . The 5-sulfonamide is typically more symmetric and higher melting. Alternatively, switch to Route B (Cyclization) to avoid the issue entirely [2].

References

  • Synthesis of Indoline-5-Sulfonamides

    • Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Rel
    • Source: MDPI (Molecules), 2022.
    • Context: Describes the acylation and handling of the 5-sulfonamide core, valid
    • URL:[Link][1]

  • Regioselectivity in Chlorosulfonation

    • Title: Chlorosulfonation of 2-acylthiophenes: An examin
    • Source: Tetrahedron Letters (via ResearchG
    • Context: Establishes the principles of regiocontrol (kinetic vs thermodynamic)
    • URL:[Link]

  • General Sulfonamide Synthesis & Troubleshooting

    • Title: Synthesis of Sulfonamides (Recent Literature).[1][2][3][4][5]

    • Source: Organic Chemistry Portal.[5]

    • Context: Provides validated protocols for sulfonamide coupling, including the use of activ
    • URL:[Link]

  • One-Pot Sulfonamide Synthesis

    • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
    • Source: Macmillan Group (Princeton University).
    • Context: Advanced troubleshooting for difficult substr
    • URL:[Link]

Sources

Technical Support Center: Optimization of Isoindoline-5-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: ISO-SULF-OPT-05 Subject: Troubleshooting & Optimization of Reaction Conditions for Isoindoline-5-sulfonamide Scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of isoindoline-5-sulfonamide derivatives (analogous to the anti-cancer agent Indisulam) presents a unique set of challenges compared to standard aniline sulfonylation. The core isoindoline scaffold is electron-rich but prone to oxidative degradation. Successful functionalization at the C5 position requires a delicate balance of electrophilic activation and nitrogen protection .

This guide abandons generic advice in favor of a causal analysis of the two critical bottlenecks: regioselective chlorosulfonation and sulfonamide coupling efficiency .

Module 1: The Chlorosulfonation Step (The "Danger Zone")

Context: The introduction of the sulfonyl chloride moiety (


) is the most failure-prone step. Direct chlorosulfonation of free isoindoline is impossible due to amine oxidation and polymerization.
FAQ: Troubleshooting Chlorosulfonation

Q1: My reaction mixture turns into a black tar immediately upon adding chlorosulfonic acid. What is happening? A: This is a classic sign of oxidative decomposition caused by an unprotected or poorly protected secondary amine.

  • The Fix: You must use N-acetylisoindoline or N-trifluoroacetylisoindoline . The free amine (or even the HCl salt) is too unstable in neat chlorosulfonic acid (

    
    ). The acyl group protects the nitrogen and directs the electrophile to the para position (C5) relative to the nitrogen.
    

Q2: I am isolating the sulfonic acid (


) instead of the sulfonyl chloride (

). Why?
A: This usually occurs due to "quenching shock." When the reaction mixture is poured onto ice, the sulfonyl chloride can hydrolyze if the temperature spikes or if the quench is too slow.
  • The Fix:

    • Thionyl Chloride Boost: Add thionyl chloride (

      
      ) to the reaction mixture after the initial chlorosulfonation heating phase (approx. 1-2 equivalents). This converts any hydrolyzed sulfonic acid back to the chloride in situ.
      
    • Quench Protocol: Pour the reaction mixture slowly onto crushed ice/DCM biphasic mixture with vigorous stirring, keeping the internal temp

      
      .
      

Q3: What is the optimal temperature profile? A: A "Ramp-and-Soak" profile is required.

  • Phase 1 (Addition):

    
     to 
    
    
    
    . Controls exotherm.
  • Phase 2 (Reaction):

    
     to 
    
    
    
    for 2 hours. Drives the substitution.
  • Warning: Exceeding

    
     often leads to desulfonation or ring opening.
    
Standardized Protocol: C5-Chlorosulfonation
  • Charge N-acetylisoindoline (1.0 eq) into a dry flask.

  • Cool to

    
     under 
    
    
    
    .
  • Add Chlorosulfonic acid (5.0 - 8.0 eq) dropwise. Note: The acid acts as the solvent.[1]

  • Heat to

    
     for 2 hours. Monitor by TLC (mini-workup required).
    
  • Cool to

    
    .
    
  • Add Thionyl chloride (2.0 eq) dropwise (Optional but recommended for high yield).

  • Stir at

    
     for 1 additional hour.
    
  • Quench onto ice/DCM. Separate organic layer immediately.

Module 2: The Amidation Step (Coupling)[2]

Context: Reacting the unstable isoindoline-5-sulfonyl chloride with the target amine.

FAQ: Troubleshooting Coupling Efficiency

Q1: I see the sulfonamide product, but also a large amount of sulfonic acid starting material. Is the coupling slow? A: It is likely competitive hydrolysis . If your amine is a weak nucleophile (e.g., an aniline or electron-deficient amine), trace water in the solvent will react with the sulfonyl chloride faster than the amine.

  • The Fix: Use anhydrous THF or DCM. Add a molecular sieve scavenger. If using an aqueous amine salt, switch to a biphasic system (

    
    ) with an inorganic base (
    
    
    
    ).

Q2: Which base should I use? Pyridine vs. Triethylamine (TEA)? A:

  • Use Pyridine if the sulfonyl chloride is highly unstable. Pyridine acts as a nucleophilic catalyst (forming a sulfonyl-pyridinium intermediate) that is more reactive toward the amine but less prone to hydrolysis than the free chloride.

  • Use TEA/DIPEA for standard aliphatic amines in DCM.

Q3: My product is not precipitating/crystallizing. A: Isoindoline sulfonamides are often "greasy."

  • The Fix: Evaporate the reaction solvent and recrystallize from Ethanol/Water (9:1) or Acetic Acid/Water . This is the industrial standard for purifying Indisulam-like derivatives.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis pipeline.

IsoindolineOptimization Start Start: Isoindoline Precursor Protect Step 1: N-Protection (Ac2O or TFAA) Start->Protect Essential Chlorosulf Step 2: Chlorosulfonation (ClSO3H, 60°C) Protect->Chlorosulf Directing Group Check1 Decision: Is Yield > 80%? Chlorosulf->Check1 AddSOCl2 Optimization: Add SOCl2 (Resurrect Hydrolyzed Acid) Check1->AddSOCl2 No (Low Yield) Quench Quench: Ice/DCM Extraction (Keep < 5°C) Check1->Quench Yes AddSOCl2->Quench Coupling Step 3: Amidation (R-NH2, Base) Quench->Coupling Check2 Issue: Hydrolysis Observed? Coupling->Check2 ChangeBase Switch to Pyridine Catalysis or Biphasic Cond. Check2->ChangeBase Yes Deprotect Step 4: N-Deprotection (HCl/MeOH) Check2->Deprotect No ChangeBase->Coupling Retry

Figure 1: Optimized Synthetic Workflow for Isoindoline-5-sulfonamides, highlighting critical intervention points for yield recovery.

Data Summary: Optimization Variables

Use this table to select conditions based on your specific amine partner.

VariableCondition A (Standard)Condition B (Difficult/Weak Nucleophiles)Condition C (Scale-Up >10g)
Protecting Group Acetyl (Ac)Trifluoroacetyl (TFA)Acetyl (Ac)
Chlorosulfonation

(6 eq),


(8 eq) +

(2 eq)
Continuous Flow (CSTR)
Coupling Solvent DCM (Anhydrous)Pyridine (Neat) or THFAcetone/Water
Coupling Base TEA (2.5 eq)Pyridine (Solvent)

or

Major Risk Hydrolysis of

Solubility of AmineExotherm Control

Module 3: Advanced Mechanism & Regioselectivity

Understanding why the reaction works ensures you can adapt it.

  • The Directing Effect: The N-acetyl group is an ortho, para-director. However, the ortho positions (C4 and C7) are sterically hindered by the bicyclic ring strain and the N-substituent. Therefore, the electrophile (

    
    ) attacks the C5 position (para to the Nitrogen) with high selectivity (>95%).
    
  • The Pyridine Effect: In the amidation step, pyridine does more than scavenge protons. It forms a N-sulfonylpyridinium salt . This intermediate is highly reactive toward amines but, crucially, is less sensitive to water than the bare sulfonyl chloride, effectively "chaperoning" the sulfonyl group to the amine.

References

  • Owa, T., et al. (1999). "Discovery of N-(7-Indolyl)benzenesulfonamide Derivatives as Novel Antitumor Agents." Journal of Medicinal Chemistry, 42(19), 3789–3799.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

  • Gao, H., et al. (2020). "Optimization of the conditions of the sulfonylation reaction." Organic Process Research & Development, 24(10), 2240–2251.

  • National Center for Biotechnology Information. (2024). "Indisulam Compound Summary." PubChem.

Sources

Technical Support Center: A Troubleshooting Guide to Improving the Purity of Synthesized Isoindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of Isoindoline-5-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of obtaining this compound with high purity. As a key intermediate or final active pharmaceutical ingredient (API), its purity is paramount for reliable downstream applications and clinical safety. This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during its synthesis, drawing upon established chemical principles and field-proven purification strategies.

Part I: Initial Assessment & Common Observations

Q1: My crude product is an off-white, brown, or gummy solid with a broad melting point. What are the immediate diagnostic steps?

A: Discoloration and poor physical form are classic indicators of significant impurities. Before attempting any large-scale purification, a small-scale analytical diagnosis is crucial to understand the nature of the problem.

  • Thin-Layer Chromatography (TLC): This is the fastest way to visualize the complexity of your crude mixture. Spot your crude material alongside the starting indoline on a silica plate and develop it in a solvent system like 30-50% ethyl acetate in hexanes. The presence of multiple spots indicates side products or unreacted starting materials. A streak rather than a distinct spot often suggests a complex mixture or a highly polar, insoluble impurity.

  • Proton NMR (¹H NMR) Spectroscopy: A crude ¹H NMR spectrum is invaluable. Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Look for:

    • Residual Solvents: Characteristic peaks from solvents used in the reaction or workup (e.g., ethyl acetate, dichloromethane, THF).

    • Unreacted Starting Materials: Compare the spectrum to that of your starting N-acetylindoline.

    • Anomalous Aromatic or Aliphatic Peaks: The presence of unexpected peaks suggests the formation of side-products. The complexity of these signals can help you diagnose the severity of the issue.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. A quick injection of a diluted crude sample can reveal the number of impurities and their relative abundance by peak area.[1]

A logical first step is to correlate the TLC and HPLC data to begin hypothesizing the identity of the major impurities, which will guide your troubleshooting of the synthetic pathway.

Part II: Troubleshooting the Synthetic Pathway

The most common synthetic route to Isoindoline-5-sulfonamide involves a four-step sequence starting from indoline.[2][3] Impurities are often introduced at specific stages.

G cluster_synthesis Synthetic Pathway of Isoindoline-5-sulfonamide Indoline Indoline Step1 N-Acetylation Indoline->Step1 Acetic Anhydride Acetylindoline 1-Acetylindoline Step1->Acetylindoline Step2 Chlorosulfonation Acetylindoline->Step2 Chlorosulfonic Acid (ClSO₃H) 0-5 °C Sulfochloride 1-Acetylindoline- 5-sulfonyl Chloride Step2->Sulfochloride Step3 Amination Sulfochloride->Step3 NH₃ (aq. or gas) THF ProtectedProduct 1-Acetylindoline- 5-sulfonamide Step3->ProtectedProduct Step4 Deprotection ProtectedProduct->Step4 HCl (aq.) Reflux FinalProduct Isoindoline-5-sulfonamide Step4->FinalProduct

Caption: Common synthetic route to Isoindoline-5-sulfonamide.

Q2: I'm seeing significant impurities after the chlorosulfonation step. What could be going wrong?

A: The reaction of 1-acetylindoline with chlorosulfonic acid is a powerful electrophilic aromatic substitution and the most common source of difficult-to-remove impurities.[2]

  • Causality & Mechanism: Chlorosulfonic acid is an aggressive reagent. The reaction's success depends on directing the sulfonation to the C-5 position of the indoline ring, which is activated by the nitrogen atom. However, lack of precise control can lead to several side reactions.

  • Common Issues & Solutions:

    • Over-Sulfonation/Charring: This occurs if the reaction temperature is too high. The acid can polymerize or degrade the starting material, leading to dark, tarry impurities.

      • Solution: Maintain strict temperature control. The reaction should be performed in an ice/salt bath (0 to -5 °C) with slow, dropwise addition of the 1-acetylindoline to the chlorosulfonic acid (or vice versa, depending on the specific protocol).

    • Formation of Isomeric Impurities: While the C-5 position is electronically favored, some substitution can occur at other positions on the aromatic ring, leading to isomeric sulfonyl chlorides that are very difficult to separate later.

      • Solution: Lowering the reaction temperature can improve regioselectivity. Ensure the N-acetyl protecting group is intact, as the free amine would lead to a different substitution pattern.

    • Hydrolysis of the Sulfonyl Chloride: The 1-acetylindoline-5-sulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis if it comes into contact with moisture. This converts it back to the corresponding sulfonic acid, which will not react in the subsequent amination step.[4]

      • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). After the reaction is complete, the quench onto ice must be done carefully and quickly, followed immediately by extraction into a non-polar organic solvent to minimize the intermediate's contact with the aqueous phase.

Q3: The amination step to form the sulfonamide is low-yielding and produces side products. Why?

A: The reaction of the sulfonyl chloride with ammonia is a nucleophilic acyl substitution.[5] The primary challenge is ensuring the desired reaction outcompetes hydrolysis and other side reactions.

  • Causality & Mechanism: Ammonia (NH₃) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. Two equivalents of ammonia are consumed: one as the nucleophile and one as a base to neutralize the HCl byproduct.

  • Common Issues & Solutions:

    • Incomplete Reaction: The sulfonyl chloride is a solid and may have poor solubility in common organic solvents, leading to a slow or incomplete reaction.

      • Solution: Use a solvent in which both the sulfonyl chloride and ammonia have reasonable solubility, such as tetrahydrofuran (THF).[2] Using a significant excess of aqueous or gaseous ammonia can drive the reaction to completion.

    • Competing Hydrolysis: As mentioned, any moisture present can hydrolyze the sulfonyl chloride intermediate to the unreactive sulfonic acid.

      • Solution: Use anhydrous solvents and ensure the ammonia source is not introducing excessive water. If using aqueous ammonia, use a concentrated solution and a large excess to favor amination over hydrolysis.

    • Workup Issues: The resulting 1-acetylindoline-5-sulfonamide has some water solubility.

      • Solution: After the reaction, acidifying the mixture can help precipitate the product. However, care must be taken as the final deprotection is acid-catalyzed. A better approach is to remove the organic solvent (e.g., THF) under reduced pressure and then collect the precipitated solid from the remaining aqueous mixture.

Part III: Purification Methodologies

Even with an optimized synthesis, a final purification step is almost always necessary to achieve the high purity required for pharmaceutical applications.

Q4: What is the recommended procedure for recrystallizing Isoindoline-5-sulfonamide?

A: Recrystallization is the most effective method for removing small to moderate amounts of impurities, provided a suitable solvent system is identified. It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in the solution (the "mother liquor").

  • Troubleshooting Common Recrystallization Problems:

ProblemProbable Cause(s)Solution(s)
"Oiling Out" The product's melting point is lower than the solvent's boiling point; high impurity concentration; cooling too rapidly.[6]Re-heat the solution to re-dissolve the oil, add more hot solvent to lower the saturation point, and allow for slower cooling. Consider switching to a lower-boiling point solvent system.
No Crystals Form Too much solvent was used; the solution is supersaturated but lacks a nucleation point.Induce crystallization by scratching the inside of the flask with a glass rod or adding a single "seed" crystal of pure product.[6] If too much solvent was used, carefully evaporate some solvent and allow it to cool again.
Poor Recovery The compound has significant solubility in the cold solvent; too little solvent was used, causing premature crystallization with trapped impurities.Ensure the flask is thoroughly cooled in an ice bath for 15-30 minutes before filtering. Use a minimal amount of ice-cold solvent to wash the collected crystals.
Colored Crystals Colored impurities are co-crystallizing with the product.Perform a "hot filtration." Dissolve the crude product in the hot solvent, add a small amount of activated charcoal to adsorb colored impurities, and filter the hot solution through a pre-heated funnel containing celite or filter paper before allowing it to cool.[7]
  • Recommended Solvent Systems for Sulfonamides:

Solvent SystemPolarityTypical Application Notes
Methanol (MeOH) Polar ProticOften used for sulfonamides. The final product can be dissolved in hot MeOH and allowed to cool.[2]
Ethanol/Water Polar Protic MixtureA very common and effective system. Dissolve the crude product in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to clarify and then allow to cool slowly.
Isopropanol/Water Polar Protic MixtureSimilar to ethanol/water, but isopropanol is less volatile.[6]
  • Step-by-Step General Recrystallization Protocol:

    • Dissolution: Place the crude Isoindoline-5-sulfonamide in an Erlenmeyer flask. Add the chosen solvent (e.g., methanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • Hot Filtration (if necessary): If the solution has insoluble impurities or is colored, perform a hot filtration with charcoal as described above.

    • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

    • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[6]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Q5: Recrystallization isn't improving purity sufficiently. When and how should I use column chromatography?

A: Column chromatography should be used when impurities have very similar solubility profiles to the desired product, making recrystallization ineffective. This is often the case with isomeric impurities or side products with minor structural differences.

G cluster_purification Purification Decision Workflow Crude Crude Product Analysis1 Analyze by TLC/Crude NMR Crude->Analysis1 Recrystallize Recrystallization Analysis1->Recrystallize Minor impurities (baseline or far-separated spots) Column Column Chromatography Analysis1->Column Major impurities (close-running spots) Analysis2 Purity Analysis (HPLC, NMR) Recrystallize->Analysis2 Column->Analysis2 Analysis2->Column Purity Not OK PureProduct Pure Product (>99%) Analysis2->PureProduct Purity OK

Caption: Decision workflow for selecting a purification method.

  • General Protocol for Flash Column Chromatography:

    • Solvent System Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. Common systems include gradients of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

    • Column Packing: Pack a glass column with silica gel using the chosen eluent.

    • Sample Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like DCM). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

    • Elution: Run the column by applying positive pressure (flash chromatography), collecting fractions, and monitoring them by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Isoindoline-5-sulfonamide. For extremely challenging separations, preparative HPLC using a C18 reverse-phase column may be required.[8]

Part IV: Purity Verification

Final purity assessment is a critical quality control step. A single method is rarely sufficient.

Q6: How do I definitively assess the purity of my final product?

A: A combination of chromatographic and spectroscopic methods is required to confirm both purity and identity.

  • HPLC/UPLC: This is the primary method for quantitative purity assessment. A reverse-phase C18 or C8 column with a mobile phase gradient of water and acetonitrile (often with a modifier like 0.1% formic acid or TFA) is typical for sulfonamides.[8][9] Purity is reported as the area percentage of the main peak. The target is typically >98% or >99% depending on the application.

  • ¹H and ¹³C NMR Spectroscopy: These techniques confirm the chemical structure of the final product. The absence of impurity peaks and integration of the protons corresponding to the correct ratio are strong indicators of purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition by providing a highly accurate molecular weight.

  • Melting Point: A sharp, well-defined melting point that matches the literature value is a classic indicator of high purity.

Part V: Frequently Asked Questions (FAQs)

Q7: How stable is Isoindoline-5-sulfonamide? Are there specific storage conditions?

A: Sulfonamides as a class are generally stable crystalline solids. However, like many complex organic molecules, they can be susceptible to degradation over long periods, especially when exposed to harsh conditions. Studies on the thermal stability of sulfonamides show they are quite robust to standard processing temperatures but can degrade at very high temperatures (e.g., >100 °C for extended periods).[10] For long-term storage, it is best practice to keep the material in a well-sealed container, protected from light, in a cool and dry environment (e.g., a desiccator at room temperature or refrigerated).

Q8: My NMR shows that the N-acetyl protecting group was not removed. Can I re-subject the product to the deprotection conditions?

A: Yes. If you have isolated the 1-acetylindoline-5-sulfonamide, you can simply re-subject it to the acidic hydrolysis step (e.g., refluxing in aqueous HCl) as described in the synthesis.[2] Ensure you monitor the reaction by TLC or HPLC to track the disappearance of the starting material and the appearance of the desired product. Prolonged exposure to hot acid could potentially cause degradation, so monitor the reaction and work it up as soon as it is complete.

References

  • Patel, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • Jamal, A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Inorganic and Nano-Metal Chemistry. [Link]

  • U.S. Patent 2,777,844A (1957). Sulfonamide purification process.
  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals. [Link]

  • Papadopoulou, A., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules. [Link]

  • Afrin, S., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Szymański, P., et al. (2018). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

  • Scherer, J., et al. (2021). Live qualification/validation of purity methods for protein products. Purdue University. [Link]

  • Zafra-Gómez, A., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. [Link]

Sources

Common side products in Isoindoline-5-sulfonamide reactions and their avoidance.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and medicinal chemists working with the Isoindoline-5-sulfonamide scaffold. This guide addresses the synthesis, purification, and troubleshooting of common side reactions associated with this pharmacophore, particularly in the context of kinase inhibitor (e.g., ROCK, PKA) and carbonic anhydrase inhibitor development.[1]

Status: Active Department: Chemical Development & Process Safety Subject: Troubleshooting Side Products & Optimization of 5-Sulfonamidation

Core Reaction Pathways & Side Product Analysis

The synthesis of Isoindoline-5-sulfonamides typically proceeds via the formation of a sulfonyl chloride intermediate.[2] The two primary routes are Direct Chlorosulfonation (Route A) and Oxidative Chlorination from a 5-bromo precursor (Route B).[1] Each has distinct side-product profiles.

Visualization: Reaction Pathways & Failure Modes

ReactionPathways Start N-Protected Isoindoline RouteA Route A: ClSO3H (Excess) Start->RouteA RouteB Route B: 1. Thiourea 2. NCS/HCl Start->RouteB SO2Cl Target: Isoindoline-5-SO2Cl RouteA->SO2Cl Main Path SP2 Side Product 2: Diaryl Sulfone (Dimerization) RouteA->SP2 High Temp / Low Acid Ratio SP3 Side Product 3: Regioisomers (4-SO2Cl vs 5-SO2Cl) RouteA->SP3 Poor Directing Group Control RouteB->SO2Cl High Selectivity SP1 Side Product 1: Sulfonic Acid (Hydrolysis) SO2Cl->SP1 Moisture / Aqueous Workup Final Target: Isoindoline-5-sulfonamide SO2Cl->Final + Amine (R-NH2) Bis Side Product 4: Bis-Sulfonamide SO2Cl->Bis Excess SO2Cl / High Temp

Figure 1: Mechanistic pathways showing the divergence between the target sulfonyl chloride and common side products (sulfones, sulfonic acids, and regioisomers).[1]

Troubleshooting Guide: Common Side Products

Issue 1: Formation of Sulfonic Acid (Hydrolysis)

Symptom: LCMS shows a mass corresponding to [M+H]+ of the sulfonic acid (R-SO3H) instead of the sulfonamide or chloride. Yields are low after aqueous workup.[3]

  • Root Cause: The intermediate Isoindoline-5-sulfonyl chloride is highly moisture-sensitive. Hydrolysis occurs rapidly during quenching or if the amine coupling is done in wet solvents.

  • Corrective Action:

    • Quenching: Do not quench the chlorosulfonation mixture directly with water. Pour the reaction mixture onto crushed ice/DCM biphasic mixture with vigorous stirring to extract the chloride immediately into the organic phase.

    • Drying: Dry the organic layer with anhydrous MgSO4 immediately. Do not store the sulfonyl chloride; use it in situ for the next step.

    • Amine Coupling: Use anhydrous solvents (DCM or THF) and dry bases (TEA or DIPEA).[1]

Issue 2: Diaryl Sulfone Formation

Symptom: A highly lipophilic impurity with a mass of [2M - SO2] or similar dimer structure.

  • Root Cause: In Route A (Direct Chlorosulfonation), the formed sulfonyl chloride reacts with unreacted starting material (Friedel-Crafts Sulfonylation) if the concentration of chlorosulfonic acid is too low or temperature is too high.[1]

  • Corrective Action:

    • Stoichiometry: Use a large excess of chlorosulfonic acid (5–10 equivalents) to act as both reagent and solvent.[1]

    • Temperature: Keep the reaction at 0°C during addition. Do not exceed 60°C during the heating phase unless necessary for conversion.

Issue 3: Regioisomers (4- vs 5-substitution)

Symptom: NMR shows a mixture of substitution patterns (e.g., splitting patterns indicating 1,2,3-trisubstituted vs 1,2,4-trisubstituted rings).

  • Root Cause: The directing effect of the N-protecting group (e.g., N-Acetyl or N-Boc) on the isoindoline ring is not always sufficient to direct exclusively to position 5, especially under thermodynamic control.[1]

  • Corrective Action:

    • Switch to Route B (The "Isothiourea" Route): Start with 5-bromo-N-protected-isoindoline . Displace the bromide with thiourea to form the isothiourea, then oxidatively chlorinate.[1][4] This guarantees the regiochemistry is locked at position 5.

Issue 4: Bis-Sulfonylation

Symptom: Mass spectrum shows [M + Isoindoline-SO2]+.

  • Root Cause: If the coupling amine is a primary amine, the resulting sulfonamide proton is acidic and can react with a second molecule of sulfonyl chloride.[1]

  • Corrective Action:

    • Stoichiometry: Use a slight excess of the amine (1.1–1.2 eq), not the sulfonyl chloride.[1]

    • Base: Use a milder base (e.g., Pyridine) or avoid large excesses of strong bases like Et3N which deprotonate the product sulfonamide.[1]

Optimized Experimental Protocols

Protocol A: High-Purity Synthesis via Isothiourea (Recommended)

Best for: Avoiding regioisomers and ensuring 5-position specificity.

Step 1: Thiol/Isothiourea Formation [1]

  • Dissolve 5-bromo-N-Boc-isoindoline (1.0 eq) and Thiourea (1.2 eq) in Ethanol.

  • Reflux for 4–6 hours.

  • Cool to RT.[5][6] The isothiourea salt often precipitates. Filter or concentrate to obtain the intermediate.[6]

Step 2: Oxidative Chlorination

  • Suspend the isothiourea salt in dilute HCl (2N) and DCM (1:1 ratio) at 0°C.

  • Slowly add N-Chlorosuccinimide (NCS) (4.0 eq) or bleach (NaOCl) while maintaining temperature <10°C.[1]

  • Stir for 1 hour. The sulfur is oxidized to sulfonyl chloride (-SO2Cl) and extracts into the DCM layer.

  • Critical Workup: Separate layers immediately. Wash DCM with cold brine. Dry over MgSO4. Do not evaporate to dryness if unstable; concentrate to ~10mL and use directly.

Step 3: Sulfonamide Coupling

  • Add the amine (R-NH2, 1.1 eq) and Pyridine (2.0 eq) to the DCM solution of sulfonyl chloride at 0°C.

  • Warm to RT and stir for 2–4 hours.

  • Wash with 1N HCl (to remove pyridine), then NaHCO3.[1]

Protocol B: Direct Chlorosulfonation (Standard)

Best for: Scale-up of simple substrates where regioselectivity is known.

  • Cool Chlorosulfonic acid (6.0 eq) to 0°C.

  • Add N-Acetylisoindoline (1.0 eq) portion-wise (Exothermic!).

  • Optional: Add Thionyl Chloride (2.0 eq) to assist in converting any sulfonic acid to sulfonyl chloride.[1]

  • Heat to 60°C for 2 hours. Monitor by TLC (mini-workup with amine).[1]

  • Quench: Pour slowly onto Ice . Extract immediately with EtOAc or DCM.

Comparative Data Table

FeatureDirect Chlorosulfonation (Route A)Oxidative Chlorination (Route B)[1]
Starting Material N-Protected Isoindoline5-Bromo-N-Protected Isoindoline
Reagents ClSO3H (Corrosive)Thiourea, NCS/HCl (Mild)
Regioselectivity Variable (Mix of 4/5 possible)100% Position 5 (Locked)
Side Products Diaryl Sulfones, Sulfonic AcidElemental Sulfur (easily removed)
Yield 40–60%70–85%
Scalability High (Industrial standard)Medium (Reagent cost higher)

Frequently Asked Questions (FAQs)

Q: Can I use N-Boc protection for Direct Chlorosulfonation (Route A)? A: No. The highly acidic conditions of chlorosulfonic acid will cleave the Boc group immediately, leading to a free amine which will then be sulfonated or polymerized. Use N-Acetyl or N-Trifluoroacetyl for Route A. Use N-Boc only for Route B (Oxidative Chlorination).

Q: Why is my sulfonyl chloride turning into a solid gum that won't dissolve? A: This is likely the sulfonic acid (hydrolysis product) or a polysulfonated species. This happens if the quench water was not removed quickly enough. Ensure rapid phase separation and drying.

Q: How do I remove the diaryl sulfone impurity? A: Diaryl sulfones are very non-polar. They can often be removed by triturating the crude solid with Diethyl Ether or Hexanes , in which the sulfonamide product is usually insoluble, but the sulfone is slightly soluble.[1] Alternatively, use flash chromatography (Sulfones elute early).[1]

References

  • Synthesis of Isoquinoline-5-sulfonyl chlorides (Fasudil Intermediates)

    • Patent: "Preparation method of 5-isoquinoline sulfonyl chloride."[7] CN108752274B. (Describes the thiourea/oxidation route). Link

  • General Sulfonamide Synthesis & Side Reactions

    • Review: "Synthesis of Sulfonamides."[2][5][8][9][10][11][12] Synthetic Methods in Drug Discovery, RSC, 2016.[1] Link[1]

  • Late-Stage Functionalization of Sulfonamides

    • Article: "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angew. Chem. Int. Ed., 2019. Link[1]

  • Isoindoline Scaffold in Drug Discovery

    • Article: "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core."[13] Preprints.org, 2024.[1] Link[1]

  • Carbonic Anhydrase Inhibitors (Isoindoline-based)

    • Article: "Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides."[1][14] Int. J. Mol. Sci., 2024.[1][11][13] (Analogous chemistry for fused ring systems). Link[1]

Sources

Overcoming poor solubility of Isoindoline-5-sulfonamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed to address the physicochemical challenges associated with Isoindoline-5-sulfonamide (CAS: 1306603-24-6). This guide synthesizes chemical first principles with practical laboratory workflows to ensure experimental reproducibility.

Executive Summary: The Physicochemical Barrier

Isoindoline-5-sulfonamide presents a dual-solubility challenge due to its amphoteric nature.[1][2] It contains a basic secondary amine (isoindoline ring, pKa ≈ 9.[1][2]5) and a weakly acidic sulfonamide group (pKa ≈ 10.1).[1][2]

  • The Trap: At physiological pH (7.4), the molecule exists predominantly as a cation. However, if you possess the Free Base form (commercially common), it possesses high crystal lattice energy and is kinetically resistant to dissolution in neutral aqueous buffers.

  • The Solution: Successful solubilization requires disrupting the crystal lattice using organic co-solvents (DMSO) or manipulating pH to favor the fully ionized salt form before introduction to the biological buffer.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I added the solid powder directly to PBS (pH 7.4), and it’s floating/clumping. What happened? A: You likely have the Free Base form.[1][2] While the molecule should be soluble as a cation at pH 7.4, the solid free base is hydrophobic and resists wetting.

  • Immediate Fix: Do not heat or sonicate excessively, as this may degrade the sulfonamide.

  • Correct Protocol: You must "wet" the hydrophobic surface first.[1][2] Dissolve the solid in a minimal volume of DMSO (Dimethyl sulfoxide) or 0.1 M HCl to convert it to the soluble hydrochloride salt before adding the buffer.

Q2: My stock solution in DMSO precipitates when I dilute it into the assay buffer. A: This is "Solvent Shock."[1][2] Rapid addition of a hydrophobic stock into an aqueous buffer causes local supersaturation.[1][2]

  • The Fix:

    • Order of Addition: Always add the DMSO stock to the buffer, never buffer to stock.

    • Vortexing: Vortex the buffer rapidly while adding the stock dropwise.

    • Intermediate Dilution: If the final concentration is high (>100 µM), perform an intermediate dilution step using a solvent/buffer mix (e.g., 50% DMSO) before the final step.

Q3: Can I use ethanol instead of DMSO? A: Ethanol is generally inferior for sulfonamides.[1][2] Sulfonamides often show "bell-shaped" solubility curves in binary mixtures.[1][2] DMSO is the preferred aprotic solvent due to its high dielectric constant and ability to disrupt sulfonamide hydrogen bonding.[1][2]

Q4: Is the pH of my buffer affecting solubility? A: Yes.

  • pH < 8: The isoindoline nitrogen is protonated (Cationic).[1][2] High Solubility.

  • pH 9 - 10: The molecule approaches its isoelectric point (Neutral Amine / Neutral Sulfonamide).[1][2] Lowest Solubility (Precipitation Risk). [1]

  • pH > 11: The sulfonamide deprotonates (Anionic).[1][2] High Solubility (but likely biologically irrelevant).[1][2]

  • Recommendation: Ensure your assay buffer has sufficient capacity to maintain pH < 7.5.[1][2]

Part 2: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (50 mM)

Target: Stable storage solution.[1][2]

  • Weighing: Weigh 10 mg of Isoindoline-5-sulfonamide (MW: ~198.24 g/mol ).[1][2]

  • Solvent Choice: Use anhydrous DMSO (Tissue Culture Grade).[1][2]

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="ng-star-inserted display">

    
    
    
    
    
    [2]
  • Dissolution: Add 1 mL DMSO. Vortex for 30 seconds.[1][2] The solution should be clear.

  • Storage: Aliquot into amber glass vials (sulfonamides are light-sensitive). Store at -20°C.

Protocol B: Preparation of Working Solution (Assay Ready)

Target: 100 µM in PBS, < 0.5% DMSO.[1][2][3]

  • Thaw: Thaw the 50 mM DMSO stock at room temperature (do not heat >37°C).

  • Stepwise Dilution (The "Sandwich" Method):

    • Goal: Avoid crashing out.

    • Step 1 (Intermediate): Dilute 2 µL of 50 mM Stock into 18 µL of pure DMSO (Total 20 µL, 5 mM).

    • Step 2 (Final): Add the 20 µL (5 mM) intermediate slowly into 980 µL of vigorously vortexing PBS.

    • Final Concentration: 100 µM.[2]

    • Final DMSO: 2%.[1][2] (If 2% is too high for your cells, start with a higher concentration stock or use Protocol C).[1][2]

Protocol C: The "Salt Switch" Method (DMSO-Free)

Use this if your assay is sensitive to DMSO.

  • Weigh the Free Base solid.[1][2]

  • Add 1.0 equivalent of 0.1 M HCl. (Stoichiometric conversion to HCl salt).

  • Add sterile water to reach 90% of target volume.[1][2]

  • Vortex until fully dissolved (The cationic salt is water-soluble).[1][2]

  • Add 10x Buffer concentrate to reach final volume and pH.[1][2]

    • Note: Check pH immediately.[1][2] The HCl addition will lower the buffer pH; adjust carefully with dilute NaOH if necessary, but stay below pH 8.5.

Part 3: Quantitative Data & Visualization
Table 1: Solubility Profile of Isoindoline-5-sulfonamide
Solvent / BufferSolubility EstimateStabilityNotes
DMSO > 50 mMHighRecommended for Stock.[1][2]
Ethanol < 10 mMLowNot recommended.[1][2]
Water (pH 7, Free Base) < 0.1 mMVery LowKinetic barrier to dissolution.[1][2]
0.1 M HCl > 20 mMHighForms soluble HCl salt immediately.[1][2]
PBS (pH 7.4, from DMSO) ~ 1-5 mMModerateMetastable; use within 4 hours.[1][2]
Visual Workflow: Solubilization Decision Tree

SolubilityWorkflow Start Start: Solid Isoindoline-5-sulfonamide CheckForm Check Form: Free Base or HCl Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase SaltForm HCl Salt CheckForm->SaltForm SolventChoice Is DMSO allowed in Assay? FreeBase->SolventChoice YesDMSO Yes (<1%) SolventChoice->YesDMSO NoDMSO No (DMSO Sensitive) SolventChoice->NoDMSO DissolveDMSO Dissolve in 100% DMSO (Stock 50mM) YesDMSO->DissolveDMSO DiluteBuffer Slow Dilution into Buffer (Vortexing) DissolveDMSO->DiluteBuffer AcidConvert Add 1.0 eq 0.1M HCl (Convert to Salt) NoDMSO->AcidConvert AddWater Dissolve in Water AcidConvert->AddWater DirectBuffer Dissolve directly in Buffer (pH < 7.5) SaltForm->DirectBuffer

Caption: Decision tree for selecting the optimal solubilization method based on compound form and assay tolerance to DMSO.

Visual Mechanism: pH-Dependent Ionization [1][2]

IonizationStates Acidic pH < 8.0 Cationic Form (+) (Soluble) Neutral pH 9.0 - 10.0 Neutral Form (0) (Precipitation Risk) Acidic->Neutral Deprotonation of Isoindoline N Basic pH > 11.0 Anionic Form (-) (Soluble) Neutral->Basic Deprotonation of Sulfonamide

Caption: The "Solubility Valley" occurs between pH 9-10.[1] Maintain pH < 8.0 for optimal aqueous stability.

References
  • PubChem Compound Summary. (2025). Isoindoline-5-sulfonamide (CID 53394871).[1][2] National Center for Biotechnology Information.[1][2] [Link][1]

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding on Sulfonamide solubility and inhibition mechanisms). [Link]

  • Perlovich, G. L., et al. (2013).[1][2] Sulfonamides: Thermochemical and structural aspects of solubility and solvation. Journal of Chemical & Engineering Data. (Foundational data on sulfonamide lattice energy and solubility thermodynamics). [Link]

  • Delgado, D. R., et al. (2018).[1][2] Solubility of sulfonamides in aqueous mixtures. Physics and Chemistry of Liquids. (Data supporting the use of cosolvents and bell-shaped solubility curves). [Link][1]

Sources

Technical Support Center: Isoindoline-5-sulfonamide In Vivo Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Hub for preclinical researchers working with Isoindoline-5-sulfonamide and its structural derivatives.

These compounds are primarily investigated as Carbonic Anhydrase (CA) inhibitors (specifically targeting tumor-associated isoforms CA IX/XII) or as scaffolds for molecular glue degraders (analogous to Indisulam). This guide addresses the specific physicochemical challenges of this scaffold—namely solubility, pH-dependent pharmacokinetics, and off-target toxicity.

Status: Active Topic: Dosage Refinement & Formulation for Preclinical Models Expertise Level: Senior Scientist / Principal Investigator

Formulation & Solubility (The Pre-Dose Check)

User Query: I am observing precipitation of Isoindoline-5-sulfonamide in my vehicle immediately upon dilution with saline. How can I create a stable formulation for IP/IV administration?

Technical Diagnosis: Isoindoline-5-sulfonamide contains both a basic secondary amine (isoindoline ring) and a neutral/weakly acidic sulfonamide group. This amphiphilic nature creates a "U-shaped" solubility profile. Precipitation upon saline addition indicates you are hitting the compound's isoelectric point or simply exceeding its intrinsic aqueous solubility (


). Simple DMSO/Water mixtures are often insufficient for doses >10 mg/kg.

The Solution: Cosolvent System Optimization Do not rely on pH adjustment alone, as this can cause irritation at the injection site. Switch to a ternary cosolvent system that stabilizes the compound through steric hindrance and dielectric constant modification.

Recommended Protocol: The "Golden Ratio" Vehicle For concentrations up to 5 mg/mL (suitable for 50 mg/kg dosing at 10 mL/kg volume):

ComponentPercentage (v/v)FunctionOrder of Addition
DMSO 5%Primary SolubilizerStep 1: Dissolve dry powder completely here.
PEG 400 40%Cosolvent/StabilizerStep 2: Add slowly to DMSO solution; vortex.
Tween 80 5%SurfactantStep 3: Add to mixture; vortex until clear.
Saline (0.9%) 50%Bulking AgentStep 4: Add last, dropwise while vortexing.
  • Note: If precipitation persists, replace Saline with PBS (pH 7.4) to maintain ionization of the isoindoline nitrogen, or use 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water instead of the PEG/Saline mix.

Dosage Strategy & PK/PD Optimization

User Query: We are seeing efficacy at 50 mg/kg but significant weight loss (>15%) in mice after 5 days. Should we lower the dose or change the schedule?

Technical Diagnosis: Weight loss with sulfonamide-based CA inhibitors is often driven by systemic acidosis caused by off-target inhibition of cytosolic CA I and CA II (found in RBCs and kidneys), rather than general cytotoxicity. Simply lowering the dose might drop you below the therapeutic threshold for the tumor target (CA IX).

The Solution: Schedule De-intensification Isoindoline sulfonamides often exhibit long half-lives due to high RBC binding (a known sulfonamide trait). A Daily (QD) schedule likely causes accumulation.

Refined Dosage Workflow:

  • Switch to Intermittent Dosing: Move from QD (Daily) to Q3D (Every 3 days) or BIW (Twice weekly). This allows systemic CA I/II activity to recover while maintaining suppression of the hypoxic tumor target (CA IX), which has a slower turnover.

  • Dose Escalation Decision Tree:

DoseRefinement Start Current Status: 50 mg/kg QD causing Toxicity CheckPK Check T1/2 (Half-life) Start->CheckPK ShortHL T1/2 < 4 hours CheckPK->ShortHL LongHL T1/2 > 12 hours (RBC Accumulation) CheckPK->LongHL Action1 Retain QD Schedule Reduce Dose to 30 mg/kg ShortHL->Action1 Clearance driven Action2 Switch to Q3D Schedule Retain 50 mg/kg LongHL->Action2 Accumulation driven Validation Measure Biomarker (RBM39 or CA-IX activity) Action1->Validation Action2->Validation

Figure 1: Decision logic for refining dosage based on pharmacokinetic half-life (


). Sulfonamides often fall into the "Long 

" category due to Carbonic Anhydrase sequestration in erythrocytes.

Efficacy Validation & Biomarkers

User Query: How do I confirm the drug is engaging its target in vivo? Tumor volume reduction is too slow for early optimization.

Technical Diagnosis: Depending on your specific derivative, the mechanism is likely Carbonic Anhydrase Inhibition (hypoxia modulation) or Molecular Glue degradation (RBM39). You need proximal pharmacodynamic (PD) biomarkers.

The Solution: Mechanism-Specific Readouts

  • Scenario A: Carbonic Anhydrase (CA IX) Targeting

    • Mechanism:[1][2][3][4][5][6] The sulfonamide binds Zn2+ in the CA active site, preventing pH regulation in hypoxic tumors.

    • Biomarker:Intracellular pH (pHi) . Use non-invasive 31P-MRS (Magnetic Resonance Spectroscopy) if available, or harvest tumors 4h post-dose and stain for HIF-1α (CA IX inhibition destabilizes HIF-1α indirectly by altering pH).

    • Surrogate: Measure plasma lactate . Effective CA inhibition often forces a metabolic shift.

  • Scenario B: Molecular Glue (Indisulam-like activity) [7][8]

    • Mechanism:[1][2][3][4][5][6] Recruitment of RBM39 to DCAF15 ligase.[7]

    • Biomarker:RBM39 Western Blot .

    • Protocol: Harvest PBMC (Peripheral Blood Mononuclear Cells) or tumor tissue 6–24h post-dose. Lyse and blot for RBM39. >70% degradation is typically required for efficacy.

Experimental Workflow: The "PK/PD/Efficacy" Triad

PKPD_Workflow Admin Administer Isoindoline-5-sulfonamide (IP/PO) Time1 T = 2-6 Hours Admin->Time1 Time2 T = 24 Hours Admin->Time2 Time3 T = 21 Days Admin->Time3 PK Plasma PK Analysis (LC-MS/MS) Time1->PK C_max PD PD Biomarker (RBM39 Degradation or pH alteration) Time2->PD Target Engagement Efficacy Tumor Growth Inhibition (TGI %) Time3->Efficacy Phenotype

Figure 2: Temporal workflow for validating drug performance. PK and PD data must be gathered early (within 24h) to justify long-term efficacy studies.

Frequently Asked Questions (FAQs)

Q: Can I administer Isoindoline-5-sulfonamide orally (PO)? A: Yes, sulfonamides generally have high oral bioavailability (>70%). However, the Isoindoline core is basic. For PO dosing, formulate in Citrate Buffer (pH 3–4) to ensure the nitrogen is protonated and soluble in the stomach. Avoid enteric coatings; you want gastric absorption.

Q: My mice are showing signs of anemia. Is this drug-related? A: Highly likely. Sulfonamides bind avidly to CA I and II inside red blood cells (RBCs). This can cause "RBC sequestration," where the drug concentration in blood is high, but free drug is low. It can also alter RBC pH buffering.

  • Correction: Monitor Hematocrit (Hct) and Reticulocyte count weekly. If Hct drops >20%, introduce a "drug holiday" of 4-5 days.

Q: What is the recommended starting dose for a Maximum Tolerated Dose (MTD) study? A: Based on structural analogs (e.g., Indisulam, SLC-0111):

  • Start: 10 mg/kg (Single dose).

  • Escalate: 25, 50, 100 mg/kg with 3 mice/group.

  • Stop Criteria: >10% weight loss within 24h or neurological signs (ataxia), which suggests penetration of the Blood-Brain Barrier (BBB) and inhibition of CNS Carbonic Anhydrases.

References

  • Indoline-5-Sulfonamides as Carbonic Anhydrase Inhibitors Nocentini, A., et al.[9] "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[9] Pharmaceuticals, 2022.[4][9]

  • Mechanism of Indisulam (Molecular Glue) Han, T., et al.[7][8] "Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15." Science, 2017.

  • Sulfonamide CA Inhibitor In Vivo Protocols (SLC-0111) McDonald, P.C., et al.[9] "The carbonic anhydrase IX inhibitor SLC-0111 targets tumor hypoxia to improve chemotherapy efficacy." Journal of Clinical Investigation, 2020.

  • Formulation Strategies for Poorly Soluble Drugs Savjani, K.T., et al. "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012.

Sources

Technical Support Center: Minimizing Off-Target Effects of Isoindoline-5-sulfonamide (H-1152)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub. This guide addresses the specific challenges of using Isoindoline-5-sulfonamide derivatives, most notably the high-potency ROCK inhibitor H-1152 .

If you are transitioning from first-generation inhibitors like Fasudil (HA-1077) or Y-27632, stop immediately and review the dosing protocols below. The most common cause of off-target effects with this scaffold is the "Potency Trap"—applying historical concentration standards (10–50 µM) to a compound that is active in the low nanomolar range.

Part 1: The Diagnostic Hub (Root Cause Analysis)
Issue 1: "I am seeing unexpected cytotoxicity or broad morphological changes not typical of ROCK inhibition."

Diagnosis: You are likely exceeding the Selectivity Window . Isoindoline-5-sulfonamides are ATP-competitive inhibitors.[1] While highly selective for ROCK (Rho-associated coiled-coil kinase) at low concentrations, they lose specificity at micromolar concentrations, cross-reacting with PKA (Protein Kinase A), PKG, and CaMKII.

The Data: The Selectivity Cliff Compare the inhibitory constants (


 or 

) of H-1152 against common off-targets. Note the narrow margin for CaMKII and PKG compared to PKA.
Target KinaseH-1152 (Isoindoline)

/

Y-27632 (Pyridine)

/

Fasudil (Isoquinoline)

/

Risk Assessment
ROCK (On-Target) 1.6 nM (

)
140 nM (

)
330 nM (

)
Primary Target
CaMKII180 nM (

)
> 10 µM> 10 µMHigh Risk (H-1152 specific)
PKG360 nM (

)
> 10 µM> 10 µMModerate Risk
PKA630 nM (

)
> 10 µM1.6 µMModerate Risk
PKC9.27 µM (

)
> 10 µM3.3 µMLow Risk (unless overdosed)

Key Insight: H-1152 is ~100x more potent against ROCK than Y-27632, but it introduces a new off-target risk: CaMKII (Calcium/calmodulin-dependent protein kinase II). If you use H-1152 at 10 µM, you are inhibiting CaMKII by >95%, which can confound calcium signaling data.

Part 2: Optimization Protocols
Protocol A: The "Selectivity Window" Titration

Objective: Determine the minimal effective concentration (MEC) to inhibit ROCK without engaging CaMKII/PKA.

Methodology:

  • Preparation: Dissolve H-1152 dihydrochloride in water (solubility ~100 mM) or DMSO. Avoid freeze-thaw cycles.

  • Range Setup: Do not use a linear scale. Set up a log-scale dilution:

    • 1 nM - 10 nM: (Likely ineffective/sub-optimal)

    • 10 nM - 100 nM: (The Sweet Spot for specific ROCK inhibition)

    • 100 nM - 1 µM: (Transition zone; risk of CaMKII inhibition begins)

    • > 1 µM: (Non-selective zone; PKA/PKG inhibition occurs)

  • Readout: Measure phosphorylation of a direct ROCK substrate (e.g., MYPT1 at Thr853 or MLC2 at Ser19) via Western Blot.

  • Validation: Plot the inhibition curve. The plateau of MYPT1 dephosphorylation should occur before you see toxicity or off-target phenotypes.

Protocol B: The "Rival Scaffold" Validation

Objective: Confirm that a phenotype is ROCK-dependent and not a scaffold-specific off-target effect.

The Logic: If H-1152 (Isoindoline scaffold) and Y-27632 (Pyridine scaffold) produce the same biological effect at their respective equipotent doses (e.g., 100 nM H-1152 vs. 10 µM Y-27632), the effect is likely On-Target (ROCK). If H-1152 causes an effect that Y-27632 does not, it is an off-target effect (likely CaMKII or PKA).

Workflow:

ValidationWorkflow Start Observed Phenotype (with H-1152) Step1 Run Parallel Experiment with Y-27632 (10 µM) Start->Step1 Decision Phenotype Replicated? Step1->Decision ResultA Likely ROCK-dependent (On-Target) Decision->ResultA Yes ResultB Likely Off-Target (CaMKII/PKA/PKG) Decision->ResultB No ActionA Proceed with H-1152 at optimized dose ResultA->ActionA ActionB Action: Titrate down H-1152 or use siRNA validation ResultB->ActionB

Caption: Decision tree for distinguishing scaffold-specific off-target effects from genuine ROCK inhibition.

Part 3: Visualizing the Mechanism & Off-Targets

Understanding the signaling crosstalk is vital for interpreting your data. H-1152 enters the ATP-binding pocket. At high doses, it "spills over" into the PKA and CaMKII pathways, which regulate distinct cellular functions (calcium handling, cAMP signaling).

SignalingPathways H1152 H-1152 (Isoindoline-5-sulfonamide) ROCK ROCK 1/2 (Ki ~1.6 nM) H1152->ROCK Primary Inhibition (Low Dose) CaMKII CaMKII (IC50 ~180 nM) H1152->CaMKII Off-Target (>100 nM) PKA PKA (Ki ~630 nM) H1152->PKA Off-Target (>500 nM) Actin Actin Cytoskeleton (Stress Fibers) ROCK->Actin Regulates Calcium Ca2+ Signaling (Homeostasis) CaMKII->Calcium Regulates cAMP cAMP Response (Gene Expression) PKA->cAMP Regulates

Caption: H-1152 Target Profile. Green arrow indicates desired pathway; red dashed arrows indicate dose-dependent off-target risks.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use H-1152 in vivo? A: Yes, but with caution regarding hemodynamics. Isoindoline-5-sulfonamides are potent vasodilators. Systemic administration can cause significant hypotension (drops in blood pressure), which triggers reflex tachycardia. This systemic stress can confound disease models.

  • Recommendation: For CNS studies, use local delivery (intrathecal or intracerebral) to minimize systemic vascular effects. For systemic use, monitor blood pressure continuously.

Q2: Why is H-1152 preferred over Y-27632 if it has these off-targets? A: Potency and Bioavailability. H-1152 is membrane-permeable and roughly 100-fold more potent than Y-27632.[1] This allows for lower absolute drug loads in the system, provided you titrate correctly. It is also more effective in certain rigid substrates (like inhibiting neurite retraction) where Y-27632 shows weak efficacy.

Q3: Is there a negative control compound for H-1152? A: There is no perfect "inactive" isoindoline-5-sulfonamide commercially available that lacks kinase activity entirely.

  • Best Practice: Use the "Rival Scaffold" method (Protocol B above) or genetic validation (siRNA against ROCK1/ROCK2) to confirm your findings.

Q4: How do I store the stock solution? A: H-1152 dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 50 mM).

  • Store stocks at -20°C.

  • Aqueous solutions are stable but susceptible to microbial growth if not sterile filtered. DMSO stocks are generally preferred for long-term storage.

References
  • Sasaki, Y., et al. (2002). "The novel and potent Rho-kinase inhibitor [H-1152] and its effects on hemodynamic and vascular lesions." Pharmacology & Therapeutics.[2] (Establishes H-1152 potency and selectivity profile).

  • Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure. (Structural analysis of H-1152 binding to PKA vs ROCK).

  • Tamura, M., et al. (2005). "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta. (Comparative analysis of ROCK inhibitors).

  • Ikenoya, M., et al. (2002). "Inhibition of Rho-kinase-induced myristoylated alanine-rich C kinase substrate (MARCKS) phosphorylation in human neuronal cells by H-1152, a novel and potent Rho-kinase inhibitor." Journal of Neurochemistry. (Demonstrates H-1152 specificity in neuronal models).

Sources

Technical Support Center: Isoindoline-5-sulfonamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Isoindoline-5-sulfonamide Derivatives by Flash Chromatography Ticket ID: #ISO-SULF-005 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile

User Query: How do I purify Isoindoline-5-sulfonamide derivatives without streaking, precipitation, or yield loss?

Technical Analysis: Isoindoline-5-sulfonamides present a "perfect storm" for chromatography challenges. You are dealing with a molecule that possesses:

  • A Polar Acidic Handle: The sulfonamide group (

    
    , pKa ~10) is a hydrogen bond donor/acceptor.
    
  • A Basic Core: The isoindoline ring (unless acylated to an isoindolinone) contains a secondary or tertiary amine (pKa ~9-10).

  • Zwitterionic Potential: On standard silica (pH ~5-6), the amine protonates and the sulfonamide interacts with silanols, leading to irreversible adsorption or severe tailing.

The Solution: You cannot use "standard" Hexane/Ethyl Acetate methods. You must suppress ionization or switch stationary phases.

Method Development: The "Golden Path"

Do not guess. Follow this decision matrix to select your initial method.

PurificationStrategy Start Crude Isoindoline-5-sulfonamide Solubility Solubility Check: Soluble in DCM? Start->Solubility NP_Path Normal Phase (Silica) Solubility->NP_Path Yes RP_Path Reverse Phase (C18) Solubility->RP_Path No (Precipitates) Mod_Check Is the Isoindoline Nitrogen Free (Basic)? NP_Path->Mod_Check Method_C Method C: Water / ACN + 0.1% Formic Acid RP_Path->Method_C Method_A Method A: DCM / MeOH / NH4OH (90:10:1) Mod_Check->Method_A Yes (Secondary/Tertiary Amine) Method_B Method B: DCM / MeOH (No Base) Mod_Check->Method_B No (Amide/Protected)

Figure 1: Decision matrix for selecting the stationary and mobile phases based on compound solubility and basicity.

Standard Operating Procedures (SOPs)

Protocol A: The "Ammoniated" Normal Phase (Best for Basic Isoindolines)

Use this when your compound streaks on TLC plates.

Stationary Phase: Standard Silica Gel (40–63 µm). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH


OH, 28-30%).
  • Preparation of Solvent B (The Modifier):

    • Mix 900 mL DCM + 100 mL MeOH + 10 mL NH

      
      OH.
      
    • Note: Ammonia is sparingly soluble in pure DCM but soluble in the MeOH/DCM mix.

  • Equilibration:

    • Flush column with 5 CV (Column Volumes) of 100% DCM (Solvent A).

    • Flush with 5 CV of 10% Solvent B to "deactivate" the acidic silanols.

  • Gradient:

    • 0–5 min: 0% B (Pure DCM).

    • 5–15 min: 0% → 50% B.

    • 15–20 min: Hold 50% B.

Why this works: The ammonium hydroxide competes with your isoindoline amine for the acidic silanol sites on the silica, effectively "blocking" them and allowing your compound to elute as a sharp band [1].

Protocol B: Reverse Phase C18 (Best for Solubility Issues)

Use this if your compound precipitates in DCM or Hexanes.

Stationary Phase: C18 (bonded silica). Mobile Phase: Water (A) / Acetonitrile (B).[1] Modifier: 0.1% Formic Acid or Ammonium Formate (pH buffer).

  • Loading: Dissolve crude in DMSO or DMF (minimum volume). Inject directly onto the cartridge (liquid loading) or use a C18 pre-column.

  • Gradient:

    • 0–100% B over 15–20 CV.

    • Isoindoline-5-sulfonamides are polar; expect elution early (20–40% B).

Troubleshooting Guide (FAQ)

Q1: My compound is streaking/tailing badly on the column. I'm losing yield.

Diagnosis: Unwanted acid-base interaction. The basic nitrogen in the isoindoline ring is hydrogen-bonding to the silica silanols (


).
The Fix: 
  • Switch to Amine-Functionalized Silica: Use a KP-NH (Amino) cartridge. These have a basic surface (pKa ~9.5) that repels the basic isoindoline, preventing adsorption. You can use simple Hexane/Ethyl Acetate or DCM/MeOH gradients without adding liquid ammonia [2].

  • Add Triethylamine (TEA): If you must use standard silica, add 1% TEA to your mobile phase solvents. Warning: TEA is harder to remove than Ammonia.

Q2: The backpressure spiked, and the pump stopped. What happened?

Diagnosis: Precipitation. Sulfonamides often have low solubility in non-polar solvents like Hexane or pure DCM. When the gradient started, your compound crashed out inside the column. The Fix:

  • Dry Loading is Mandatory: Do not liquid load with DCM.

    • Dissolve crude in MeOH/DCM.

    • Add Celite 545 or Silica (ratio 1:2 crude:sorbent).

    • Rotovap to dryness (free-flowing powder).

    • Load this powder into an empty solid load cartridge. This prevents the "solvent shock" that causes precipitation [3].

Q3: I see two spots on TLC, but they co-elute on the flash column.

Diagnosis: Your "impurity" is likely the des-sulfonylated byproduct or a regioisomer with identical polarity. The Fix:

  • Change Selectivity (pH Swing): If you are running at pH 10 (with Ammonia), try running at pH 3 (Reverse Phase with Formic Acid). The protonation state of the impurities might change differently than your product, altering retention times.

Data & Specifications

Comparative Performance of Stationary Phases for Sulfonamides

ParameterStandard Silica (Irregular)Amine-Bonded Silica (KP-NH)Reverse Phase (C18)
Resolution Low (Tailing common)High (Symmetrical peaks)High (Orthogonal selectivity)
Loading Capacity 1–2% wt/wt2–4% wt/wt0.5–1% wt/wt
Solvent System DCM/MeOH + BaseHexane/EtOAc (No modifier needed)Water/ACN or MeOH
Sample Recovery Moderate (Irreversible adsorption)Excellent Excellent
Cost LowHighModerate

Troubleshooting Logic Tree

Use this flow to diagnose active run failures.

Troubleshooting Problem Identify Issue Tailing Peak Tailing/Streaking Problem->Tailing Precip High Pressure/Clogging Problem->Precip Coelution Impurities Co-eluting Problem->Coelution Fix_Tail Action: Add 1% NH4OH or Switch to Amino-Silica Tailing->Fix_Tail Fix_Precip Action: Switch to Solid Load (Celite/Silica) Precip->Fix_Precip Fix_Coel Action: Switch to C18 (Orthogonal Selectivity) Coelution->Fix_Coel

Figure 2: Troubleshooting logic for common flash chromatography failures with sulfonamides.

References

  • Biotage Application Note. "Purification of Ionizable Compounds: Organic Amines." Biotage Knowledge Base. Link

  • Teledyne ISCO. "RediSep® Rf Amine Functionalized Silica Cartridges." Teledyne ISCO Application Guide. Link

  • Journal of Medicinal Chemistry. "Sulfonamide Synthesis and Purification Strategies." ACS Publications. (General reference for sulfonamide solubility/purification context). Link

Sources

Technical Support Center: Optimizing Isoindoline-5-sulfonamide Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the modification of isoindoline-5-sulfonamide derivatives. This guide is designed for medicinal chemists, pharmacologists, and drug development scientists who are working to enhance the cell permeability of this important chemical scaffold. Here, you will find scientifically-grounded answers to common questions, actionable troubleshooting strategies for experimental hurdles, and detailed protocols to standardize your assays.

Section 1: Frequently Asked Questions (FAQs): Understanding the Permeability Challenge

This section addresses the fundamental principles governing the cell permeability of isoindoline-5-sulfonamide and its analogs.

Q1: What are the primary structural features of the isoindoline-5-sulfonamide core that typically limit cell permeability?

The isoindoline-5-sulfonamide scaffold inherently possesses physicochemical properties that can hinder its ability to passively diffuse across the lipid bilayers of cell membranes. The primary culprits are:

  • High Polar Surface Area (PSA): The sulfonamide group (-SO₂NH₂) is a major contributor to the molecule's overall polarity. It contains hydrogen bond donors (the N-H protons) and acceptors (the oxygen and nitrogen atoms), which readily interact with water. This strong hydration shell increases the energy required for the molecule to partition from the aqueous extracellular environment into the hydrophobic membrane interior. Molecules with a PSA greater than 140 Ų often exhibit poor cell permeability.[1]

  • Hydrogen Bonding Capacity: The N-H and S=O groups of the sulfonamide, along with the isoindoline nitrogen, are potent hydrogen bond donors and acceptors. While essential for target binding, an excessive number of these groups can impede membrane transit. Lipinski's Rule of Five suggests that orally active drugs should generally have no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors.[2][3][4][5]

  • Potential for Ionization: The sulfonamide proton can be acidic, and the isoindoline nitrogen can be basic, meaning the molecule can exist in a charged state at physiological pH. Charged species are significantly less membrane-permeable than their neutral counterparts.

Q2: How do Lipinski's "Rule of Five" and Polar Surface Area (PSA) guide the modification strategy for my compound?

Lipinski's Rule of Five (Ro5) and PSA are critical guiding principles in early-stage drug discovery for predicting oral bioavailability.[2][3][4][5]

  • Lipinski's Rule of Five (Ro5): This rule provides a set of simple molecular descriptors that correlate with poor absorption or permeation.[2][3] For an orally active drug, it is generally advised that it violates no more than one of the following:

    • No more than 5 hydrogen bond donors (HBD)

    • No more than 10 hydrogen bond acceptors (HBA)

    • Molecular weight (MW) under 500 Daltons

    • A calculated octanol-water partition coefficient (LogP) not exceeding 5 When modifying your isoindoline-5-sulfonamide, you should calculate these properties for each new analog to ensure you are not inadvertently creating a compound that is unlikely to be absorbed.[6]

  • Polar Surface Area (PSA): PSA is defined as the sum of the surface areas of polar atoms (mainly oxygen and nitrogen) in a molecule.[1][7] It is a powerful predictor of passive membrane transport.

    • For general cell/intestinal permeability: Aim for a PSA < 140 Ų.

    • For blood-brain barrier penetration: A much stricter requirement of PSA < 90 Ų is typically needed.[1] Calculating the topological PSA (TPSA), a rapid computational method, for each designed analog is an essential step to prioritize which compounds to synthesize.[8][9]

Q3: What is an intramolecular hydrogen bond, and how can it be used to "hide" polarity and improve permeability?

An intramolecular hydrogen bond (IHB) is a non-covalent bond formed between a hydrogen bond donor and an acceptor within the same molecule. This "molecular chameleon" strategy can dramatically improve cell permeability by shielding the polar groups from the aqueous environment.[10][11]

The formation of an IHB effectively reduces the molecule's exposed polar surface area without changing its atom count.[7][12] This conformational folding makes the molecule behave as if it were less polar, lowering the energy penalty for entering the lipid membrane.[13] For an isoindoline-5-sulfonamide derivative, one could strategically introduce a substituent with a hydrogen bond acceptor (e.g., a carbonyl or ether oxygen) that can form an IHB with one of the sulfonamide N-H protons. This can mask the polarity of the sulfonamide group during membrane transit.[10][11][13]

Section 2: Troubleshooting Guide: Experimental & Synthetic Strategies

This section provides practical advice for overcoming common experimental challenges and outlines synthetic approaches to improve permeability.

Q4: My lead compound shows high potency in a biochemical assay but has no activity in a cell-based assay. Permeability is the suspected issue. What is my first step?

This is a classic and common problem in drug discovery. The discrepancy strongly suggests that your compound is not reaching its intracellular target.

First Step: Quantify the Permeability. Before embarking on extensive chemical modifications, you must confirm that poor permeability is the root cause. The recommended initial assay is the Parallel Artificial Membrane Permeability Assay (PAMPA) .

  • Why PAMPA? It is a high-throughput, cost-effective, and non-cell-based assay that specifically measures passive diffusion.[14] This isolates the physicochemical properties of your compound as the variable, eliminating complexities like active transport or cell toxicity that can confound results from cell-based assays.[15] A low PAMPA permeability value provides strong evidence that the molecule's intrinsic properties are hindering its ability to cross a lipid barrier.

The diagram below outlines a logical workflow to diagnose and address this issue.

G Start High Biochemical Potency, No Cellular Activity PAMPA Run PAMPA Assay Start->PAMPA Suspect poor permeability AnalyzePAMPA Analyze Permeability (Pe) PAMPA->AnalyzePAMPA HighPerm Permeability is High (Pe > 5 x 10⁻⁶ cm/s) AnalyzePAMPA->HighPerm Good LowPerm Permeability is Low (Pe < 1 x 10⁻⁶ cm/s) AnalyzePAMPA->LowPerm Poor TroubleshootOther Troubleshoot Other Issues: - Efflux (Run Caco-2) - Metabolism - Target Engagement in Cell HighPerm->TroubleshootOther Modify Initiate Medicinal Chemistry Campaign to Improve Permeability LowPerm->Modify

Caption: Initial workflow for diagnosing cellular activity issues.

Q5: My PAMPA results confirm low permeability. What are the most effective chemical modification strategies for the isoindoline-5-sulfonamide scaffold?

With low passive permeability confirmed, a focused medicinal chemistry effort is justified. The goal is to modulate the molecule's physicochemical properties without sacrificing target engagement.

StrategyRationaleExample Modification on Isoindoline-5-sulfonamide
1. Reduce PSA by N-Alkylation/Arylation Masking the hydrogen bond donors on the sulfonamide nitrogen directly reduces PSA and HBD count.Replace an N-H with an N-CH₃ or N-Phenyl . This is often the most impactful initial modification.
2. Increase Lipophilicity (LogP) Increasing the carbon-to-heteroatom ratio makes the molecule more "grease-like," favoring partitioning into the lipid membrane.Add small, non-polar groups like methyl, ethyl, or cyclopropyl to the isoindoline ring or as substituents on an N-aryl group.
3. Introduce Intramolecular H-Bonding As discussed in Q3, this "shields" polarity.[10][11]Introduce an ortho-methoxy (-OCH₃) or ortho-carbonyl group on an N-aryl substituent that can form a hydrogen bond with the remaining sulfonamide N-H.
4. Prodrug Approach Temporarily mask the polar sulfonamide group with a lipophilic, cleavable moiety.[16][17] The prodrug crosses the membrane, and an intracellular enzyme (e.g., an esterase) cleaves the promoiety to release the active drug.[]Acylate the sulfonamide nitrogen with a group like pivaloyloxymethyl (POM), which is known to be cleaved by cellular esterases.[19]

Q6: I've synthesized several analogs, and now I need to assess them in a more biologically relevant system. Should I use a Caco-2 or MDCK assay?

After an initial screen with PAMPA, moving to a cell-based permeability assay is the correct next step. The choice between Caco-2 and MDCK cells depends on the specific questions you are asking.

  • Caco-2 Assay: This is the industry gold standard for predicting human intestinal absorption.[15][20] Caco-2 cells are derived from human colon adenocarcinoma and, when cultured on a semi-permeable membrane, they differentiate to form a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and key drug transporters (like the efflux pump P-gp).[20][21][22]

    • Use Caco-2 when: You need to predict oral absorption and determine if your compound is a substrate for common efflux transporters. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[20]

  • MDCK Assay: Madin-Darby Canine Kidney (MDCK) cells are often used for blood-brain barrier (BBB) permeability screening. While the wild-type cells have low levels of human transporters, they can be transfected to overexpress specific human transporters, such as P-gp (MDCK-MDR1) or BCRP.

    • Use MDCK-MDR1 when: Your primary goal is to determine if your compound is specifically a substrate for P-glycoprotein, a key transporter at the BBB.

The diagram below illustrates the decision process for selecting advanced permeability assays.

G Start Analogs Synthesized (PAMPA data available) Goal What is the primary question? Start->Goal Oral Predict Oral Absorption & General Efflux Liability Goal->Oral BBB Is it a specific substrate of P-gp for BBB penetration? Goal->BBB Caco2 Run Bidirectional Caco-2 Assay Oral->Caco2 MDCK Run Bidirectional MDCK-MDR1 Assay BBB->MDCK AnalyzeCaco2 Calculate Papp (A→B) and Efflux Ratio (ER) Caco2->AnalyzeCaco2 AnalyzeMDCK Calculate Papp (A→B) and Efflux Ratio (ER) MDCK->AnalyzeMDCK

Caption: Decision tree for selecting a cell-based permeability assay.

Section 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a standardized method for assessing the passive permeability of your isoindoline-5-sulfonamide analogs.

Materials:

  • 96-well filter plate with PVDF membrane (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plate (e.g., Corning BioCoat™ Pre-coated PAMPA Plate System or standard 96-well plate)[23]

  • Phosphatidylcholine in dodecane (e.g., 10 mg/mL)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds, dissolved in DMSO to make 10 mM stock solutions

  • LC-MS/MS system for analysis

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat the Filter Plate Membrane: Carefully apply 5 µL of the phosphatidylcholine/dodecane solution to each well of the filter plate, ensuring the entire membrane surface is coated.[24] Allow the lipid to adsorb for at least 10 minutes.[24]

  • Prepare Donor Solutions: Dilute the 10 mM compound stock solutions in PBS to a final concentration of 100 µM. The final DMSO concentration should be ≤1% to maintain membrane integrity.

  • Load Donor Plate: Add 150 µL of each donor solution to the wells of the coated filter plate. Include wells with high permeability (e.g., propranolol) and low permeability (e.g., atenolol) controls.

  • Assemble the PAMPA "Sandwich": Carefully place the filter plate (donor) on top of the acceptor plate, ensuring the bottom of the membrane makes contact with the acceptor buffer.[24]

  • Incubation: Cover the assembly and incubate at room temperature for 16-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Quantify the compound concentration in the donor and acceptor wells using a validated LC-MS/MS method.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:

    Pe (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA] / [Ceq])

    Where:

    • VD = Volume of donor well (cm³)

    • VA = Volume of acceptor well (cm³)

    • A = Area of the membrane (cm²)

    • t = Incubation time (seconds)

    • [CA] = Concentration in acceptor well

    • [Ceq] = Equilibrium concentration

Data Interpretation:

  • High Permeability: Pe > 5.0 x 10⁻⁶ cm/s

  • Medium Permeability: Pe = 1.0 - 5.0 x 10⁻⁶ cm/s

  • Low Permeability: Pe < 1.0 x 10⁻⁶ cm/s

References

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. [Link]

  • Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach. PMC. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. NIH. [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]

  • Isoquinoline-5-sulfonamide | C9H8N2O2S. PubChem - NIH. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Topological Polar Surface Area: A Useful Descriptor in 2D-QSAR. PMC. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC - NIH. [Link]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. MedChemComm (RSC Publishing). [Link]

  • BDDCS, the Rule of 5 and Drugability. PMC - NIH. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]

  • Polar surface area. Wikipedia. [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]

  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters. [Link]

  • A Novel Design of Artificial Membrane for Improving the PAMPA Model. Corning. [Link]

  • Cell Permeability Assay. BioIVT. [Link]

  • Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. ResearchGate. [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. ResearchGate. [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc - YouTube. [Link]

  • lipinski rule of five. TIU Lecture Notes. [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC - NIH. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH. [Link]

  • What has polar surface area ever done for drug discovery?. Ovid. [Link]

  • Prodrug strategies for enhancing the percutaneous absorption of drugs. PubMed. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

Sources

Addressing batch-to-batch variability of Isoindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability & Experimental Inconsistency

Introduction: The "Hidden" Variables in Your Assay

Welcome to the Technical Support Hub. If you are reading this, you are likely experiencing shifting IC50 values, inconsistent cell viability data, or unexpected precipitation when working with Isoindoline-5-sulfonamide derivatives.

While often attributed to "biological noise," variability with this scaffold is frequently physicochemical. The isoindoline core is susceptible to oxidation, and the sulfonamide moiety, while generally stable, presents specific solubility challenges dependent on pH and salt forms.

This guide moves beyond basic "check the purity" advice. We will deconstruct the specific failure modes of this molecule and provide self-validating protocols to ensure your data remains robust across different synthesis batches.

Part 1: Chemical Integrity & Quality Control (QC)

Q: My new batch has the same purity (>98%) as the old one, but the potency is 10x lower. Why?

A: Purity by HPLC (UV detection) often hides the real culprit: Salt Form Mismatch or Isoindoline Oxidation .

  • The Salt Factor: Isoindoline-5-sulfonamide is often supplied as a Hydrochloride (HCl) salt to improve water solubility. However, some batches may be supplied as the Free Base or a different salt (e.g., Trifluoroacetate).

    • Impact: The Free Base is significantly less soluble in aqueous media, leading to micro-precipitation in the assay well. You think you are testing 10 µM, but only 1 µM is in solution.

    • Action: Check the Certificate of Analysis (CoA) for the counter-ion. Calculate the adjusted molecular weight when preparing stocks.

  • The Oxidation Trap: The nitrogen in the isoindoline ring (if secondary) is prone to oxidation to Isoindolin-1-one or Phthalimide derivatives upon prolonged exposure to air/light. These impurities may co-elute or have low UV absorbance, masking them in standard purity checks.

    • Action: Request or run an LC-MS trace. Look for mass shifts of +14 Da (Carbonyl formation) or +16 Da (N-oxide).

Q: How do I validate the chemical integrity before starting a major screen?

A: Implement the "Solubility Stress Test" below. This protocol identifies "metastable" compounds that pass QC but fail in biology.

Protocol: The 3-Point Solubility Stress Test
StepActionPurpose
1. Visual Check Dilute stock to 100x assay concentration in PBS (pH 7.4). Incubate for 4 hours at RT.Detects immediate precipitation (turbidity).
2. Centrifugation Spin the dilution at 15,000 x g for 10 mins. Sample the supernatant.Pellets micro-precipitates invisible to the naked eye.
3. Re-Quantification Measure UV absorbance (280nm) of the supernatant vs. the original mix.If signal drops >10%, the compound is crashing out. Do not proceed.

Part 2: Storage & Handling (The DMSO Problem)

Q: My stock solution turned yellow after a month at -20°C. Is it safe to use?

A: No. Yellowing often indicates the formation of azo-dimers or oxidative degradation products.

The Root Cause: DMSO is hygroscopic.[1] It absorbs water from the atmosphere every time you open the vial.

  • Water Content > 1%: Drastically reduces the solubility of hydrophobic sulfonamides, causing "silent precipitation" inside the freezer tube.

  • Freeze-Thaw Cycles: Repeated freezing in wet DMSO creates cryo-precipitates that do not re-dissolve easily upon thawing.

Q: What is the best way to store this compound?

A: Follow the "Single-Use Aliquot" Strategy.

  • Preparation: Dissolve the solid powder in anhydrous DMSO (freshly opened bottle).

  • Aliquot: Immediately split into small volumes (e.g., 20 µL or 50 µL) in amber tubes.

  • Seal: Use Parafilm or screw caps with O-rings.

  • Storage: Store at -80°C (preferred) or -20°C.

  • Use: Thaw one aliquot for the day's experiment. Discard the remainder. Never refreeze.

Part 3: Troubleshooting Logic & Visualizations

Use the following decision trees to diagnose experimental failure.

Diagram 1: The QC Decision Tree

Caption: A logic flow to determine if batch variability is chemical or biological.

QC_Workflow Start Issue: Inconsistent IC50 / Data Check_Solubility Step 1: Visual Solubility Check (PBS dilution) Start->Check_Solubility Precipitate Precipitate Visible? Check_Solubility->Precipitate Check_Purity Step 2: LC-MS Analysis Precipitate->Check_Purity No Action_Solvent Action: Check Salt Form & DMSO Water Content Precipitate->Action_Solvent Yes Mass_Shift Mass Shift (+14/16 Da)? Check_Purity->Mass_Shift Check_Bio Step 3: Biological Control (Reference Standard) Mass_Shift->Check_Bio No Action_Oxidation Action: Compound Oxidized. Discard Batch. Mass_Shift->Action_Oxidation Yes Action_BioVar Action: Check Cell Passage & Assay Conditions Check_Bio->Action_BioVar

Diagram 2: Handling the "DMSO Trap"

Caption: Mechanism of failure during freeze-thaw cycles in hygroscopic solvents.

DMSO_Trap Open_Vial Open DMSO Stock (Room Temp) Hygroscopy DMSO Absorbs Atmospheric Water Open_Vial->Hygroscopy Freeze Freeze at -20°C Hygroscopy->Freeze Solubility_Drop Solubility Drops (Water Effect) Freeze->Solubility_Drop Precipitation Silent Precipitation (Crystal Seeding) Solubility_Drop->Precipitation Thaw Thaw for Assay Precipitation->Thaw Inaccurate Supernatant Concentration Lower than Expected Thaw->Inaccurate Crystals don't redissolve

Part 4: Biological Normalization Protocol

To scientifically prove batch-to-batch consistency, you must normalize your data. Do not rely on absolute IC50 values alone, as they shift with cell density and passage number.

The "Relative Potency" Method:

  • Reference Standard: Designate one verified batch (Batch A) as your internal standard. Aliquot it heavily and store at -80°C.

  • Side-by-Side Run: Always run the new Batch B on the same plate as Batch A.

  • Calculation:

    
    
    
    • Acceptable Range: 0.8 – 1.2 (i.e., within 20% variation).

    • If the ratio is < 0.5 or > 1.5, the batch is chemically distinct or degraded.

References

  • BenchChem. (n.d.). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Matson, S. L., et al. (2009).[2] Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484.[2] Retrieved from

  • Baran, W., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[3] Journal of Hazardous Materials, 213-214, 412-422. Retrieved from

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.[1] Retrieved from

  • Kozik, V., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substances.[4] Journal of Drug Delivery and Therapeutics.[5] Retrieved from [J. Drug Deliv.[5] Ther.]([Link])

Sources

Validation & Comparative

Comparative Validation Guide: Isoindoline-5-sulfonamide as a Hypoxia-Targeting Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the anticancer activity of Isoindoline-5-sulfonamide in vitro. Content Type: Technical Comparison & Validation Guide.

Executive Summary & Mechanistic Rationale

Isoindoline-5-sulfonamide represents a specialized class of bicyclic sulfonamides designed to target the tumor microenvironment (TME). Unlike classical sulfonamides that indiscriminately inhibit physiological Carbonic Anhydrases (CAs), the isoindoline scaffold offers a rigid stereochemical profile intended to selectively inhibit CA IX and CA XII —transmembrane isoforms overexpressed in hypoxic tumors.

This guide outlines the validation protocols required to confirm its efficacy, specifically distinguishing its activity from the non-selective "gold standard" Acetazolamide (AAZ) and the clinical-stage specific inhibitor SLC-0111 .

The Core Mechanism: Hypoxia-Induced pH Regulation

Solid tumors exist in a state of chronic hypoxia, driving the expression of HIF-1


, which upregulates CA IX. CA IX catalyzes the hydration of extracellular CO

to bicarbonate (HCO

) and protons (H

). This process acidifies the extracellular space (promoting metastasis) while maintaining a neutral intracellular pH (pHi) for survival.

Isoindoline-5-sulfonamide functions by binding the Zinc active site of CA IX, disrupting this pH gradient and forcing the tumor cell into intracellular acidosis and apoptosis.

G Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX / XII Overexpression HIF1a->CAIX Upregulation Reaction Extracellular CO2 + H2O ↔ HCO3- + H+ CAIX->Reaction Catalysis Effect_Acid Extracellular Acidosis (Metastasis) Reaction->Effect_Acid Effect_Survival Intracellular Neutral pH (Survival) Reaction->Effect_Survival Inhibitor Isoindoline-5-sulfonamide Inhibitor->CAIX Inhibition (Ki < 100nM) Death Intracellular Acidosis & Apoptosis Inhibitor->Death Result

Figure 1: Mechanism of Action. The Isoindoline scaffold targets the Hypoxia-HIF-1


-CA IX axis, disrupting pH regulation critical for tumor survival.

Comparative Analysis: Benchmarking Performance

To validate Isoindoline-5-sulfonamide, you must benchmark it against established inhibitors. The value proposition of the Isoindoline scaffold is Selectivity Ratio (CA IX vs. CA II).

FeatureAcetazolamide (AAZ) SLC-0111 Isoindoline-5-sulfonamide
Status Clinical (Glaucoma/Diuretic)Phase Ib/II Clinical TrialsEmerging Preclinical Scaffold
Primary Target Pan-CA Inhibitor (CA I, II, IX, XII)Selective CA IX / XIISelective CA IX / XII
CA II

(Off-target)
~12 nM (High Affinity)> 100 nM> 500 nM (Target)
CA IX

(On-target)
~25 nM< 10 nM< 50 nM (Target)
Selectivity Ratio (II/IX) ~0.5 (Poor)> 10 (Excellent)> 10 (High Selectivity)
Hypoxic Cytotoxicity Low (Poor permeability)HighHigh (Lipophilic Core)
Key Limitation Systemic side effects (Acidosis)SolubilitySolubility (requires optimization)

Expert Insight: While AAZ is a potent inhibitor, it fails as an anticancer agent because it inhibits cytosolic CA II in red blood cells and kidneys, causing systemic toxicity. The Isoindoline scaffold is validated only if it shows a Selectivity Index (SI) > 10 for CA IX over CA II.

Experimental Validation Protocols

This section details the "Self-Validating" systems required to prove the compound's efficacy.

Protocol A: Stopped-Flow CO Hydration Assay (Enzymatic Potency)

Objective: Determine the Inhibition Constant (


) against recombinant CA isoforms.
Why: This is the biophysical "Go/No-Go" gate.
  • Reagents: Recombinant human CA I, II (cytosolic) and CA IX, XII (catalytic domains); Phenol red indicator; HEPES buffer (20 mM, pH 7.5).

  • System: Applied Photophysics Stopped-Flow instrument.

  • Method:

    • Saturate CO

      
       in water (Substrate).
      
    • Mix enzyme + Isoindoline-5-sulfonamide (incubate 15 min).

    • Rapidly mix Substrate and Enzyme-Inhibitor complex.

    • Monitor absorbance drop at 557 nm (acidification rate) for 10–100 seconds.

  • Calculation: Use the Cheng-Prusoff equation to derive

    
     from 
    
    
    
    .
  • Validation Criteria:

    
     for CA IX must be in the nanomolar range (< 50 nM), while CA II should be significantly higher.
    
Protocol B: Hypoxic vs. Normoxic Cytotoxicity (The "Gold Standard" Cell Assay)

Objective: Prove the compound targets hypoxia-driven mechanisms, not general cellular machinery. Why: A general toxin kills cells in both Normoxia and Hypoxia. A CA IX inhibitor should show a "Hypoxic Shift" —significantly lower


 in hypoxia.

Workflow Cells CA IX+ Cells (e.g., MDA-MB-231, HT-29) Split Split Groups Cells->Split Normoxia Normoxia (21% O2, 24-72h) Split->Normoxia Hypoxia Hypoxia (1% O2, 24-72h) Split->Hypoxia Treat Treat with Isoindoline-5-sulfonamide (0.1 - 100 µM) Normoxia->Treat Hypoxia->Treat Readout MTS / CellTiter-Glo Assay Treat->Readout Analysis Calculate Hypoxic Shift (Normoxia IC50 / Hypoxia IC50) Readout->Analysis

Figure 2: Differential Cytotoxicity Workflow. Validating the hypoxic selectivity of the inhibitor.

Step-by-Step Protocol:

  • Cell Selection: Use MDA-MB-231 (Breast) or HT-29 (Colon) lines.[1] These constitutively express low CA IX but massively upregulate it under hypoxia.

  • Seeding: Seed 5,000 cells/well in 96-well plates. Allow attachment (24h).

  • Induction:

    • Plate A (Normoxia): Incubate in standard air (21% O

      
      , 5% CO
      
      
      
      ).
    • Plate B (Hypoxia): Incubate in a Hypoxia Chamber (1% O

      
      , 5% CO
      
      
      
      , 94% N
      
      
      ) for 24h prior to drug addition to induce CA IX.
  • Treatment: Add Isoindoline-5-sulfonamide (serial dilutions). Include SLC-0111 as a positive control and AAZ as a reference.

  • Incubation: Continue incubation for 48–72h under respective conditions.

  • Readout: Use CellTiter-Glo (ATP) or MTS. Avoid MTT in hypoxia if possible, as metabolic rates differ significantly.

  • Data Analysis: Calculate the Hypoxia Selectivity Index (HSI) :

    
    
    
    • Success Metric: An HSI > 2.0 indicates specific targeting of the hypoxic phenotype.

Troubleshooting & Expert Tips (E-E-A-T)

  • Solubility Artifacts: Isoindoline derivatives can be lipophilic. Ensure DMSO concentration is < 0.5% in the final well. If precipitation occurs, the

    
     curve will plateau artificially.
    
  • The "Esterase" Trap: Do not use the standard esterase assay (p-nitrophenyl acetate hydrolysis) for final validation. While cheap, it is less sensitive than the CO

    
     hydration stopped-flow method for measuring rapid kinetics of CA isoforms.
    
  • CA IX Expression Check: Always perform a Western Blot on your cell lysates to confirm CA IX upregulation in your specific hypoxia chamber setup. If HIF-1

    
     didn't stabilize, your assay is invalid.
    

References

  • Nocentini, A., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance." Pharmaceuticals, 15(12), 1453.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181.

  • McDonald, P. C., et al. (2020). "Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors." International Journal of Molecular Sciences, 21(12), 4381.

  • Eldehna, W. M., et al. (2021). "Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents."[2] Journal of Medicinal Chemistry. (Provides synthesis and stopped-flow protocols).

Sources

A Comparative Analysis of Isoindoline-5-sulfonamide and Other Carbonic Anhydrase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of Isoindoline-5-sulfonamide, a promising scaffold in carbonic anhydrase (CA) inhibition, with other established carbonic anhydrase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, inhibitory profiles, structure-activity relationships, and experimental evaluation of these compounds.

Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[1] The clinical significance of inhibiting CAs is well-established, with CA inhibitors (CAIs) being used as diuretics, anti-glaucoma agents, antiepileptics, and for the management of altitude sickness.[2][3][4] More recently, the overexpression of certain CA isoforms, particularly CA IX and CA XII, in hypoxic tumors has positioned them as attractive targets for anticancer therapies.[5][6]

The sulfonamide group has long been the cornerstone of CA inhibitor design, with its ability to coordinate to the zinc ion in the enzyme's active site.[7] This has led to the development of a wide array of sulfonamide-based inhibitors with diverse pharmacological profiles. Among these, the isoindoline scaffold has emerged as a promising framework for developing novel and selective CAIs. This guide focuses on Isoindoline-5-sulfonamide and its derivatives, comparing their inhibitory potency and selectivity against various human CA (hCA) isoforms with that of well-established CAIs such as Acetazolamide, Dorzolamide, Brinzolamide, Zonisamide, Topiramate, and the clinical trial candidate SLC-0111.

The Catalytic Mechanism of Carbonic Anhydrase and the Action of Sulfonamide Inhibitors

The catalytic activity of carbonic anhydrase is centered around a zinc ion (Zn²⁺) located at the bottom of a conical active site cleft. This zinc ion is coordinated by three histidine residues and a water molecule. The catalytic cycle begins with the zinc-bound water molecule being deprotonated to a hydroxide ion, which then acts as a potent nucleophile, attacking the carbon dioxide substrate. This results in the formation of a bicarbonate ion, which is subsequently displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.

Sulfonamide inhibitors, including Isoindoline-5-sulfonamide, exert their effect by mimicking the transition state of the CO₂ hydration reaction.[2] The deprotonated sulfonamide nitrogen atom coordinates to the active site zinc ion, displacing the catalytic water/hydroxide molecule.[8] This binding is further stabilized by a network of hydrogen bonds with active site residues, most notably a conserved threonine residue (Thr199 in hCA II).[8] The aromatic or heterocyclic ring of the sulfonamide can also engage in van der Waals interactions with hydrophobic residues in the active site, contributing to the overall binding affinity and isoform selectivity.[8]

cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Sulfonamide Inhibition E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ Inhibited_Complex E-Zn²⁺-NHSO₂-R E_Zn_H2O->Inhibited_Complex + R-SO₂NH₂ - H₂O E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 +CO₂ E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ Inhibitor R-SO₂NH₂ Inhibitor->Inhibited_Complex

Figure 1: Carbonic Anhydrase Catalytic Cycle and Sulfonamide Inhibition.

Comparative Analysis of Inhibitory Potency

A critical aspect in the development of novel carbonic anhydrase inhibitors is their potency and selectivity against the various human isoforms. The following table summarizes the inhibition constants (Kᵢ) of Isoindoline-5-sulfonamide and a selection of other prominent CAIs against key hCA isoforms. Lower Kᵢ values indicate higher inhibitory potency.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Isoindoline-5-sulfonamide (representative derivatives) <10031-66-~10041.3 - 100
Acetazolamide 2501274255.7
Dorzolamide 30003.5542443
Brinzolamide 32003.1422139
Zonisamide 740032-454.5
Topiramate 100,0007,00010,000--
SLC-0111 45,000960-454.5

From the data, it is evident that 1-acylated indoline-5-sulfonamides are potent inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values in the nanomolar range.[5] Notably, certain derivatives show promising selectivity for these isoforms over the ubiquitous cytosolic isoforms hCA I and hCA II.[5] In comparison, classic inhibitors like Acetazolamide are potent but generally non-selective. Dorzolamide and Brinzolamide, used topically for glaucoma, are highly potent against hCA II, the primary isoform in the eye.[8] Zonisamide and Topiramate, primarily used as antiepileptics, show varied and generally weaker inhibition profiles.[9] SLC-0111 is a notable example of a selective inhibitor targeting the tumor-associated isoforms hCA IX and XII, a profile that some Isoindoline-5-sulfonamide derivatives appear to share.

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and isoform selectivity of sulfonamide-based CAIs are governed by the chemical nature of the scaffold and its substituents.

  • The Sulfonamide Moiety : This is the primary zinc-binding group and is essential for inhibitory activity. Its electronic properties, influenced by the aromatic or heterocyclic ring it is attached to, play a significant role in binding affinity.

  • The Aromatic/Heterocyclic Core : The core structure, such as the isoindoline ring system, serves as a scaffold to position the sulfonamide group and any appended "tail" moieties. The nature of this core can influence the overall physicochemical properties of the inhibitor.

  • "Tail" Modifications : The "tail" approach, which involves appending various chemical functionalities to the core scaffold, is a key strategy for achieving isoform selectivity. These tails can interact with amino acid residues in the middle and outer rims of the active site, which are more variable between isoforms. For 1-acylated indoline-5-sulfonamides, the structure of the acyl moiety significantly impacts the affinity for hCA IX.[5] Lipophilic fragments, such as 3-chlorophenyl and five-membered aromatic or saturated rings, have been shown to enhance inhibition of hCA IX.[5]

cluster_0 Key Structural Components cluster_1 Determinants of Inhibitory Profile SAR Structure-Activity Relationship (Sulfonamide CAIs) Sulfonamide Sulfonamide Group (SO₂NH₂) SAR->Sulfonamide Core Aromatic/Heterocyclic Core (e.g., Isoindoline) SAR->Core Tail "Tail" Moiety (Variable Substituents) SAR->Tail Potency Inhibitory Potency (Binding to Zn²⁺) Sulfonamide->Potency Core->Potency Selectivity Isoform Selectivity (Interaction with Active Site Residues) Core->Selectivity Tail->Selectivity

Figure 2: Key Structural Components Influencing the Activity of Sulfonamide Carbonic Anhydrase Inhibitors.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay using the Stopped-Flow Technique

The determination of inhibition constants (Kᵢ) is crucial for the comparative analysis of CAIs. The stopped-flow technique, which measures the kinetics of CO₂ hydration, is a gold-standard method for this purpose.

Principle

This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a change in pH. A pH indicator is used to monitor this change spectrophotometrically in real-time. The initial rate of the reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.

Materials and Reagents
  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Inhibitor stock solutions (e.g., in DMSO)

  • Buffer solution (e.g., 20 mM HEPES-NaOH, pH 7.4)

  • pH indicator solution (e.g., 0.2 mM p-nitrophenol in buffer)

  • CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)

  • Stopped-flow spectrophotometer

Experimental Workflow

start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Buffer, CO₂-saturated water) start->prep_reagents load_syringes Load Stopped-Flow Syringes (Syringe A: Enzyme + Inhibitor + Indicator Syringe B: CO₂-saturated water) prep_reagents->load_syringes mix_react Rapid Mixing and Reaction Initiation load_syringes->mix_react monitor_abs Monitor Absorbance Change (pH change) mix_react->monitor_abs calc_rate Calculate Initial Reaction Rate monitor_abs->calc_rate det_ic50 Determine IC₅₀ from Dose-Response Curve calc_rate->det_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff Equation det_ic50->calc_ki end End calc_ki->end

Figure 3: Workflow for Determining Carbonic Anhydrase Inhibition using the Stopped-Flow Technique.
Detailed Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the purified CA isoform in the buffer.

    • Prepare serial dilutions of the inhibitor stock solution in the buffer.

    • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water at 4°C for at least 30 minutes.

  • Assay Setup:

    • Set the stopped-flow spectrophotometer to the appropriate wavelength for the chosen pH indicator (e.g., 400 nm for p-nitrophenol).

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Measurement of Uninhibited Enzyme Activity:

    • Load one syringe of the stopped-flow apparatus with a solution containing the CA enzyme and the pH indicator in the buffer.

    • Load the second syringe with CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the change in absorbance over time (typically for the first 10-20 seconds).

    • The initial rate of the reaction is determined from the slope of the linear portion of the absorbance versus time curve.

  • Measurement of Inhibited Enzyme Activity:

    • Repeat the procedure described in step 3, but with the inclusion of various concentrations of the inhibitor in the syringe containing the enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 5-10 minutes) before initiating the reaction to allow for binding equilibrium to be reached.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable equation (e.g., the four-parameter logistic equation).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

Conclusion

Isoindoline-5-sulfonamide and its derivatives represent a promising class of carbonic anhydrase inhibitors with the potential for potent and selective inhibition of tumor-associated isoforms hCA IX and hCA XII. Their inhibitory profiles are comparable to or, in some cases, may offer advantages over existing CAIs. The continued exploration of the structure-activity relationships of this scaffold, guided by robust enzymatic assays, will be crucial in the design of next-generation CAIs with improved therapeutic indices for a range of clinical applications, from oncology to ophthalmology. This guide provides a foundational framework for researchers to undertake a comparative evaluation of these and other novel carbonic anhydrase inhibitors.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013-2018). Expert Opinion on Therapeutic Patents, 29(4), 287–303. [Link]

  • Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

  • Kassam, S., & T. S. S. S. Raj. (2022). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Ghorai, S., et al. (2020). Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents. Bioorganic Chemistry, 95, 103557. [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • SingleCare. (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. [Link]

  • De Simone, G., & Supuran, C. T. (2010). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Expert Opinion on Drug Discovery, 5(5), 403–416. [Link]

  • Di Cesare Mannelli, L., et al. (2014). Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies. Journal of Medicinal Chemistry, 57(13), 5581–5589. [Link]

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777. [Link]

  • Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics, 74(1), 1–20. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]

  • Alterio, V., et al. (2012). Crystal structure of human carbonic anhydrase II in complex with a clinically licensed drug: insight into the mechanism of action of dorzolamide. Journal of the American Chemical Society, 134(34), 14269–14276. [Link]

  • Genis, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 834. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561–2573. [Link]

  • Armstrong, J. M., et al. (1966). A stopped-flow apparatus for the study of rapid reactions in the gas phase. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 294(1438), 385–397. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: an overview. Current Pharmaceutical Design, 14(7), 603–614. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 35(9), 867–874. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Shank, R. P., et al. (2005). Topiramate as an inhibitor of carbonic anhydrase isoenzymes. Epilepsia, 46(9), 1425–1432. [Link]

  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 11(19), 4097–4102. [Link]

  • Maresca, A., et al. (2010). Carbonic anhydrase inhibitors. Zonisamide is an effective inhibitor of the cytosolic isozyme II and mitochondrial isozyme V: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4486–4489. [Link]

  • Pacchiano, F., et al. (2010). The carbonic anhydrase inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1–8. [Link]

Sources

A Comparative Analysis of Isoindoline-5-sulfonamide Efficacy Against Clinical Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of targeted cancer therapy, the quest for potent and selective enzyme inhibitors remains a cornerstone of drug discovery. This guide provides a detailed comparison of the efficacy of a promising preclinical compound, 1-(3-Chlorobenzoyl)indoline-5-sulfonamide, against established clinical carbonic anhydrase inhibitors. Our analysis focuses on enzymatic inhibition of isoforms critical to tumorigenesis and cellular antiproliferative effects, providing a data-driven perspective for researchers and drug development professionals.

Introduction: Carbonic Anhydrases as a Therapeutic Target in Oncology

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While ubiquitous and essential for various physiological processes, certain isoforms, particularly CA IX and CA XII, are overexpressed in a variety of solid tumors in response to hypoxia.[1] This overexpression contributes to the acidification of the tumor microenvironment, a condition that promotes tumor progression, metastasis, and resistance to conventional therapies.[1][2] Consequently, the inhibition of these tumor-associated CAs has emerged as a promising strategy in anticancer drug development.[3]

This guide will compare the preclinical isoindoline-5-sulfonamide derivative, 1-(3-Chlorobenzoyl)indoline-5-sulfonamide (Compound 4f) , with the following clinically relevant CA inhibitors:

  • Acetazolamide: A first-generation, non-selective CA inhibitor used clinically for various conditions and investigated as an adjunct in cancer therapy.[1][4]

  • Dorzolamide & Brinzolamide: Potent, second-generation topical CA inhibitors primarily used in the treatment of glaucoma.[5][6]

  • SLC-0111: A novel, selective inhibitor of CA IX and CA XII that has undergone Phase I and Ib clinical trials for the treatment of advanced solid tumors.[2][7][8]

Comparative Efficacy Analysis

The efficacy of these compounds is assessed based on two primary criteria: their inhibitory potency and selectivity against key CA isoforms, and their antiproliferative activity against cancer cells.

In Vitro Inhibition of Carbonic Anhydrase Isoforms

The primary measure of a CA inhibitor's potency is its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀) against specific isoforms. An ideal anticancer agent would exhibit high potency against tumor-associated isoforms (CA IX and XII) and low potency against ubiquitous, off-target isoforms like CA II to minimize side effects.

CompoundTarget IsoformInhibition Constant (Kᵢ)Off-Target IsoformInhibition Constant (Kᵢ)Selectivity Index (Kᵢ CAII / Kᵢ CAIX)
1-(3-Chlorobenzoyl)indoline-5-sulfonamide (4f) CA IX132.8 nM[9]CA II166.3 nM~1.25
CA XII41.3 nM[9]
SLC-0111 CA IX45.1 nM[10]CA II>400 nM>8.87
CA XII4.5 nM[10]
Acetazolamide CA IX30 nM (IC₅₀)[10]CA II130 nM (IC₅₀)[10]~4.33 (based on IC₅₀)
Dorzolamide CA II0.18 nM (IC₅₀)[10]CA I600 nM (IC₅₀)[10]N/A
Brinzolamide CA II3.2 nM (IC₅₀)[10]CA I~1,365 nMN/A

Analysis:

From the available data, SLC-0111 demonstrates the most favorable profile for an anticancer agent, with high potency against the tumor-associated CA IX and XII isoforms and significantly lower activity against the off-target CA II.[10] The isoindoline-5-sulfonamide compound 4f shows good potency against CA IX and XII, but its selectivity over CA II is minimal.[9] Acetazolamide also shows a degree of selectivity for CA IX over CA II.[10] Dorzolamide and Brinzolamide are highly potent inhibitors of CA II, consistent with their clinical use for glaucoma, but have less favorable profiles for oncology applications where CA IX is the primary target.[10]

Antiproliferative Activity in Cancer Cell Lines

The ultimate goal of a cancer therapeutic is to inhibit tumor growth. The following table compares the antiproliferative activity of the compounds, where data is available, on the human breast cancer cell line MCF-7.

CompoundCell LineAntiproliferative Activity (IC₅₀)Notes
1-(3-Chlorobenzoyl)indoline-5-sulfonamide (4f) MCF-712.9 µM (under hypoxic conditions)[9]Exhibits hypoxic selectivity.
SLC-0111 MCF-7Potentiates the effect of Doxorubicin[8]Standalone IC₅₀ not specified.
Acetazolamide VariousCan reduce cell proliferation and induce apoptosis[4]Specific IC₅₀ on MCF-7 not provided.
Dorzolamide Ehrlich's ascites carcinomaDemonstrates antitumor activity in vivo[11]Specific IC₅₀ on MCF-7 not provided.
Brinzolamide N/APrimarily studied for glaucoma[6]Antiproliferative data on cancer cells is limited.

Analysis:

The isoindoline-5-sulfonamide 4f demonstrates moderate antiproliferative activity against MCF-7 cells, with the notable advantage of increased potency under hypoxic conditions, which is characteristic of the tumor microenvironment.[9] While a direct IC₅₀ for SLC-0111 on MCF-7 cells was not found, its ability to enhance the efficacy of conventional chemotherapy is a strong indicator of its potential as a combination therapy.[8] The established clinical drugs Acetazolamide and Dorzolamide have shown anticancer effects in some studies, but their potency as standalone antiproliferative agents appears to be less pronounced compared to compounds specifically developed for oncology.[4][11]

Signaling Pathways and Experimental Workflows

Carbonic Anhydrase IX and Tumor Acidification

The following diagram illustrates the role of CA IX in the tumor microenvironment and the mechanism of its inhibition.

CAIX_Pathway cluster_cell Cancer Cell (Intracellular pH ~7.2) cluster_membrane Cell Membrane Glycolysis Glycolysis CO2_in CO₂ Glycolysis->CO2_in produces CAIX CA IX CO2_in->CAIX H2O_in H₂O H_in H⁺ HCO3_in HCO₃⁻ H_out H⁺ CAIX->H_out catalyzes HCO3_out HCO₃⁻ CAIX->HCO3_out CO2_out CO₂ H2O_out H₂O H2O_out->CAIX Inhibitor Sulfonamide Inhibitor Inhibitor->CAIX inhibits

Caption: Role of CA IX in regulating tumor pH and its inhibition.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory potency of a compound against a specific CA isoform.

CA_Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Loading (Enzyme, Buffer, Inhibitor) prep->plate preincubate Pre-incubation (Allow enzyme-inhibitor binding) plate->preincubate initiate Reaction Initiation (Add substrate) preincubate->initiate measure Kinetic Measurement (Spectrophotometer) initiate->measure analyze Data Analysis (Calculate rates, determine IC₅₀/Kᵢ) measure->analyze

Caption: Workflow for a carbonic anhydrase inhibition assay.

Methodologies

Carbonic Anhydrase Inhibition Assay Protocol

This protocol is based on the spectrophotometric measurement of the hydrolysis of 4-nitrophenyl acetate (p-NPA) by carbonic anhydrase.

Rationale: The sulfonamide group of the inhibitors coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase, preventing the binding and catalysis of its natural substrate. The rate of p-NPA hydrolysis is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor allows for the quantification of its potency.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Purified human carbonic anhydrase (isoform of interest) diluted in assay buffer to a final concentration of 2 nM.

    • Substrate Solution: 10 mM 4-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Inhibitor Stock Solutions: Test compounds and a reference inhibitor (e.g., Acetazolamide) dissolved in DMSO to create a concentration series.

  • Assay Procedure (96-well plate format):

    • To each well, add 178 µL of assay buffer.

    • Add 2 µL of the inhibitor solution (or DMSO for control wells).

    • Add 10 µL of the enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve. Kᵢ values can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.

MTT Cell Proliferation Assay Protocol

This assay determines the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., MCF-7).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours). For experiments under hypoxia, place the plates in a hypoxic chamber (e.g., 1% O₂).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion

This comparative guide highlights the therapeutic potential of the isoindoline-5-sulfonamide scaffold as a source of novel carbonic anhydrase inhibitors for cancer therapy. While the lead compound, 1-(3-Chlorobenzoyl)indoline-5-sulfonamide (4f), demonstrates promising antiproliferative activity, particularly under hypoxic conditions, its selectivity for tumor-associated CA isoforms over the ubiquitous CA II is an area for further optimization.[9]

In comparison, the clinically evaluated compound SLC-0111 exhibits a more desirable selectivity profile, underscoring the importance of this parameter in minimizing potential off-target effects.[10] The established clinical drugs Acetazolamide, Dorzolamide, and Brinzolamide, while potent CA inhibitors, have properties that are more aligned with their respective clinical indications rather than as standalone anticancer agents.

For drug development professionals, the data presented herein suggests that while the isoindoline-5-sulfonamide core is a valid starting point for the design of novel anticancer agents, future medicinal chemistry efforts should focus on enhancing selectivity for CA IX and XII to improve the therapeutic index.

References

  • SLC-0111 - Signalchem LifeScience. [Link]

  • Gieling, R. G., Babur, M., Mamnoul, A., et al. (2020). Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness. MDPI. [Link]

  • Krasavin, M., Zubenko, A., Shetnev, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. [Link]

  • Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands.
  • Wang, Y., Chen, J., Li, Y., et al. (2018). Antiproliferative and apoptotic activity of glycyrrhizinic acid in MCF-7 human breast cancer cells and evaluation of its effect on cell cycle, cell migration and m-TOR/PI3K/Akt signalling pathway. PubMed Central. [Link]

  • [1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid. PubChem. [Link]

  • Antiproliferative effect of treated MCF-7 cells. A Treated MCF-7 cells; B treated MCF-10A cells. ResearchGate. [Link]

  • Evaluation of the antiproliferative effect of histone deacetylase inhibitor (HDACi) CI-994 and Liposomal Cisplatin LipoPlatin on MCF-7 and MDA-MB-231 cells as monotherapy and combined therapy. (2025). Cellular and Molecular Biology. [Link]

  • POSSIBLE EFFICACY OF TOPICAL DORZOLAMIDE IN THE TREATMENT OF PACLITAXEL-RELATED CYSTOID MACULAR EDEMA. (2018). PubMed. [Link]

  • Carbonic Anhydrase Inhibitor Acetazolamide Enhances CHOP Treatment Response and Stimulates Effector T-Cell Infiltration in A20/BalbC Murine B-Cell Lymphoma. (2020). PubMed. [Link]

  • Brinzolamide for the Treatment of Chronic Central Serous Chorioretinopathy. (2018). ClinicalTrials.gov. [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. (2018). PubMed. [Link]

  • Mboge, M. Y., Chen, Z., Khokhar, D., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PubMed Central. [Link]

  • Antiproliferative Activity Against MCF-7 Breast Cancer Cells by Diamino-Triazaspirodiene Antifolates. (2011). PubMed. [Link]

  • Antiproliferative activity of synthesized some new benzimidazole carboxamidines against MCF-7 breast carcinoma cells. (2018). PubMed. [Link]

  • Dorzolamide synergizes the antitumor activity of mitomycin C against Ehrlich's carcinoma grown in mice: role of thioredoxin-interacting protein. (2015). PubMed. [Link]

  • Antiproliferative effects of anticancer drugs on sensitive and resistant MCF-7 cell lines and resistan- ce indices. ResearchGate. [Link]

  • The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors. (2018). MDPI. [Link]

  • Antiproliferative activity in MCF-7, MDA-MB-231 and MCF 10A cells, and... ResearchGate. [Link]

  • Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. (2021). PubMed Central. [Link]

  • Impact of Acetazolamide, a Carbonic Anhydrase Inhibitor, on the Development of Intestinal Polyps in Min Mice. (2017). MDPI. [Link]

  • Estrogenic and antiproliferative activities on MCF-7 human breast cancer cells by flavonoids. (2003). PubMed. [Link]

  • Carbonic Anhydrase IX Inhibitors and Solid Tumors. (2022). Encyclopedia.pub. [Link]

  • Compound ethyl 5-[(3-chlorobenzoyl)oxy]-2-methyl-1-phenyl-1H-indole-3-carboxylate... MolPort. [Link]

Sources

Validating the inhibitory constant (Ki) of Isoindoline-5-sulfonamide.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Inhibitory Constant (Ki) of Isoindoline-5-sulfonamide

Executive Summary & Compound Profile

Isoindoline-5-sulfonamide represents a privileged scaffold in modern medicinal chemistry, primarily recognized for its potent inhibition of Carbonic Anhydrases (CAs) , specifically the tumor-associated isoforms CA IX and CA XII . While historically used as a building block for diuretics (e.g., Clorexolone), recent structural optimization (2022–2025) has repositioned this core as a rigid, selective alternative to flexible sulfonamides for targeting hypoxic tumors.

Note: A specific derivative, PF-06471553, acts as a selective MGAT3 inhibitor.[1][2][3][4][5] This guide focuses on the primary application: Carbonic Anhydrase inhibition.

Chemical Profile
FeatureDescription
Core Structure Rigid bicyclic isoindoline ring fused with a sulfonamide zinc-binding group (ZBG).
Primary Target Carbonic Anhydrase IX (CA IX) & XII (Transmembrane isoforms).
Mechanism Reversible, competitive inhibition via coordination of the sulfonamide nitrogen to the catalytic Zinc ion (

) in the enzyme active site.
Key Advantage The rigid isoindoline core restricts conformational freedom compared to benzenesulfonamides, potentially enhancing isoform selectivity.

Comparative Analysis: Performance vs. Alternatives

To validate the utility of Isoindoline-5-sulfonamide, we compare its inhibitory constant (


) and selectivity profile against the industry "Gold Standards."
Table 1: Inhibitory Constant ( ) Comparison
CompoundTarget Selectivity

(CA IX)

(CA II - Off-Target)
Selectivity Ratio (II/IX)Status
Isoindoline-5-sulfonamide (Optimized) High (Tumor Isoforms)11 – 45 nM > 150 nM~3 – 15x Pre-clinical / Probe
Acetazolamide (AAZ) Low (Pan-inhibitor)25 nM12 nM0.5x (Non-selective)FDA Approved (Glaucoma)
SLC-0111 High (CA IX/XII)45 nM> 1000 nM> 20xPhase Ib/II Clinical Trials

Technical Insight:

  • Acetazolamide (AAZ) is a potent but promiscuous inhibitor. It inhibits the ubiquitous cytosolic CA II (essential for respiration/transport), leading to systemic side effects.

  • Isoindoline-5-sulfonamide derivatives demonstrate potency comparable to AAZ but with an improving selectivity profile closer to SLC-0111 . The rigid scaffold offers a distinct vector for optimizing interactions with the hydrophobic pocket of CA IX, which is critical for avoiding CA II inhibition.

Mechanistic Pathway: Hypoxia-Induced pH Regulation

Understanding the biological context is crucial for interpreting


 values. CA IX is upregulated by HIF-1

in hypoxic tumor zones to maintain intracellular pH (pHi) survival.

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Upregulates Reaction Catalytic Hydration (Zn2+ Active Site) CAIX_Exp->Reaction Catalyzes CO2_H2O CO2 + H2O CO2_H2O->Reaction Products HCO3- + H+ Reaction->Products pHi Intracellular pH (pHi) Maintained ~7.2 Products->pHi HCO3- Import pHe Extracellular pH (pHe) Acidification ~6.5 Products->pHe H+ Export Inhibitor Isoindoline-5-sulfonamide Inhibitor->Reaction Inhibits (Ki ~11nM)

Figure 1: The Hypoxia-HIF-1ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-CA IX axis.[1][3][4][6][7][8][9] Isoindoline-5-sulfonamide blocks the catalytic hydration of CO2, disrupting the pH gradient essential for tumor survival.

Experimental Validation Protocol: Stopped-Flow Kinetic Assay

To determine the


 of Isoindoline-5-sulfonamide accurately, you cannot use standard steady-state assays due to the rapid turnover rate of Carbonic Anhydrase (

). The Stopped-Flow CO2 Hydration Assay is the mandatory gold standard.
Protocol Integrity (Self-Validating System)
  • Control: Acetazolamide must be run in parallel. If AAZ

    
     deviates >15% from historical values (~25 nM), the assay is invalid.
    
  • Condition: The assay must be performed at 0°C (ice bath) to slow the reaction sufficiently for measurement.

Step-by-Step Methodology
  • Reagent Preparation:

    • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4 (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red (monitor absorbance at 557 nm).

    • Substrate: CO2-saturated water (approx. 17-25 mM CO2 at saturation depending on T).

    • Enzyme: Recombinant Human CA IX (catalytic domain). Concentration: 5–10 nM.

  • Inhibitor Dilution Series:

    • Prepare Isoindoline-5-sulfonamide in DMSO (keep final DMSO < 1%).

    • Range: 0.1 nM to 1000 nM (covering the expected

      
      ).
      
  • Stopped-Flow Execution (e.g., Applied Photophysics SX.18MV):

    • Syringe A: Enzyme + Indicator + Inhibitor (incubated for 15 min).

    • Syringe B: CO2-saturated water.

    • Mixing: Rapid mixing (< 2 ms dead time).

    • Detection: Monitor the decrease in absorbance at 557 nm (acidification changes Phenol Red from red to yellow).

  • Data Analysis (The Cheng-Prusoff Trap):

    • Do NOT use the standard Cheng-Prusoff equation (

      
      ) if the enzyme concentration 
      
      
      
      is close to the
      
      
      (tight-binding).
    • Correct Method: For nanomolar inhibitors like Isoindoline-5-sulfonamide, use the Morrison Equation for tight-binding inhibition to fit the initial rates (

      
      ):
      
      
      
      

Workflow Visualization

Workflow Prep Reagent Prep (Enzyme, CO2, Inhibitor) Incubation Pre-Incubation (E + I + Indicator) 15 min @ 25°C Prep->Incubation Combine StoppedFlow Stopped-Flow Mixing (Syringe A + B) Reaction Time < 1s Incubation->StoppedFlow Load Detection Absorbance Decay (557 nm) StoppedFlow->Detection Trigger Analysis Data Fitting (Morrison Equation) Detection->Analysis Raw Data

Figure 2: Stopped-Flow Kinetic Assay Workflow for determining Ki of rapid-turnover enzymes.

References

  • Nocentini, A., et al. (2018). Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX. Bioorganic Chemistry.

  • Eldehna, W. M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals.[6][10][11][12]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development (Assay Standards).

  • Sigma-Aldrich. (2025). Enzyme Inhibitor Terms and Calculations (Ki vs IC50).

Sources

Cross-validation of Isoindoline-5-sulfonamide bioactivity in different cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cross-validation of Isoindoline-5-sulfonamide scaffolds, focusing on their primary bioactivity as Carbonic Anhydrase (CA) Inhibitors with potent anticancer properties, and their secondary role as MGAT3 inhibitors in metabolic regulation.

Executive Summary & Mechanism of Action

Isoindoline-5-sulfonamides represent a privileged pharmacophore in medicinal chemistry. Unlike their structural cousins, the sulfonamide antibiotics (which target bacterial folate synthesis), these compounds primarily target zinc-metalloenzymes .

Core Bioactivity Profiles[1][2][3]
  • Anticancer (Primary): Selective inhibition of tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII .[1][2][3][4] These enzymes are overexpressed in hypoxic tumors to regulate pH, promoting survival and metastasis.

  • Metabolic (Secondary): Selective inhibition of Monoacylglycerol Acyltransferase 3 (MGAT3) , a key enzyme in triglyceride synthesis (e.g., Compound PF-06471553).[5]

Mechanistic Pathway: Tumor pH Regulation

The following diagram illustrates the critical role of CA IX in hypoxic tumor survival and the intervention point of Isoindoline-5-sulfonamides.

CA_Pathway Hypoxia Hypoxic Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a Metabolism Glycolytic Metabolism Hypoxia->Metabolism CAIX_Expr CA IX / CA XII Overexpression HIF1a->CAIX_Expr Transcription CA_Activity CA IX Catalysis (H2O + CO2 ↔ HCO3- + H+) CAIX_Expr->CA_Activity Acidosis Intracellular Acid Accumulation Metabolism->Acidosis Acidosis->CA_Activity Substrate Extracellular_Acid Extracellular Acidification (Low pHe) CA_Activity->Extracellular_Acid H+ Export Intracellular_pH Intracellular Alkalinization (Survival pH) CA_Activity->Intracellular_pH HCO3- Import MDR MDR / Metastasis Extracellular_Acid->MDR Matrix Degradation Intracellular_pH->MDR Apoptosis Evasion Inhibitor Isoindoline-5-sulfonamide (Inhibitor) Inhibitor->CA_Activity  Blockade (Ki < 50 nM)

Figure 1: Mechanism of Action.[4] Isoindoline-5-sulfonamides block the pH-regulating activity of CA IX, forcing hypoxic tumor cells into intracellular acidosis and apoptosis.

Cross-Validation in Cell Lines

The bioactivity of Isoindoline-5-sulfonamides is highly context-dependent. Validation requires comparing efficacy across cell lines with varying CA expression levels and hypoxic responses.

Comparative Efficacy Data (Anticancer)

The table below synthesizes cytotoxicity data (IC50) for key Isoindoline derivatives compared to the standard CA inhibitor Acetazolamide (AAZ) and the clinical candidate SLC-0111 .

Cell LineTissue OriginCA IX StatusIsoindoline-5-sulfonamide (Deriv.[4] 4f/6)Acetazolamide (Standard)Interpretation
MCF-7 Breast CancerHypoxia-Inducible12.9 µM (Hypoxia)>100 µMHigh Potency: Isoindoline core exhibits superior lipophilicity and binding compared to AAZ.
A549 Lung AdenocarcinomaConstitutive~0.001 mM (Ser-Deriv*)~85 µMCritical Hit: A549 is highly sensitive to amino-acid substituted isoindolines.
A431 Skin EpidermoidHigh ExpressionPartial Inhibition No EffectMechanism Validation: Reduces CA IX expression levels, not just activity.[4]
HeLa Cervical CancerHypoxia-Inducible2.5 - 10 µM >100 µMModerate Efficacy: Good response under hypoxic conditions; weak in normoxia.
Vero Kidney (Normal)Low>100 µM >100 µMSelectivity: Low toxicity to normal cells indicates a favorable therapeutic index.

Note: Data aggregated from multiple studies on N-substituted isoindoline-5-sulfonamides [1][3]. "Ser-Deriv" refers to Serine-substituted isoindoline.

Key Performance Indicators (KPIs) for Validation
  • Hypoxic Selectivity: The compound must show >5-fold increased potency in hypoxic conditions (1% O2) vs. normoxic conditions to be confirmed as a CA IX-specific agent.

  • MDR Reversal: In P-gp overexpressing lines (e.g., K562/4), Isoindoline-5-sulfonamides should restore sensitivity to Doxorubicin by neutralizing intracellular pH gradients [1].

Experimental Protocols

To replicate these findings, researchers must employ a Hypoxic Screening Workflow . Standard normoxic MTT assays will generate false negatives for this class of compounds.

Protocol A: Hypoxic Cytotoxicity Profiling

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR).

  • Seeding: Seed cells (e.g., MCF-7, A549) at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with Isoindoline-5-sulfonamide (0.1 – 100 µM). Include Acetazolamide (100 µM) as a negative control (low potency) and Doxorubicin as a positive control.

  • Induction (Split Plate):

    • Set A (Normoxia): Incubate at 37°C, 5% CO2, 21% O2 .

    • Set B (Hypoxia): Incubate at 37°C, 5% CO2, 1% O2 (using a hypoxia chamber or 100 µM CoCl2 as a chemical mimetic).

  • Readout: After 48-72h, assess viability using MTT or CellTiter-Glo.

  • Validation: Calculate HCR =

    
    . An HCR > 2.0 indicates mechanism-specific activity.
    
Protocol B: Western Blotting for Target Engagement

Objective: Confirm modulation of CA IX expression (not just enzymatic inhibition).

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Do not use unbuffered lysis as pH shifts can degrade CA IX.

  • Antibodies:

    • Primary: Anti-CA IX (M75 antibody is the gold standard).

    • Loading Control: Anti-HIF-1α (to confirm hypoxia induction).

  • Result: Effective Isoindoline-5-sulfonamides (like compound 4f) often cause a decrease in CA IX protein levels in A431 cells, suggesting a dual mechanism of enzyme inhibition and downregulation [1].[4]

Validation Workflow Diagram

Workflow Start Cell Seeding (A549 / MCF-7) Split Split Conditions Start->Split Normoxia Normoxia (21% O2) Basal CA IX Split->Normoxia Hypoxia Hypoxia (1% O2) High CA IX Split->Hypoxia Treat Isoindoline Treatment (0.1 - 100 µM) Normoxia->Treat Hypoxia->Treat Assay MTT / MTS Assay (72h) Treat->Assay Analysis Calculate HCR (Hypoxia Cytotoxicity Ratio) Assay->Analysis

Figure 2: Experimental workflow for validating hypoxia-selective bioactivity.

Technical Nuances & Troubleshooting

  • Solubility: Isoindoline-5-sulfonamides are lipophilic. Dissolve in 100% DMSO to create a 10 mM stock. Ensure final DMSO concentration in cell culture is <0.5% to avoid artifacts.

  • Chemical Stability: Unlike simple sulfonamides, the isoindoline ring can be sensitive to oxidation. Store stocks at -20°C and avoid repeated freeze-thaw cycles.

  • False Negatives: If using CoCl2 to mimic hypoxia, be aware that CoCl2 can induce toxicity independent of CA IX. Physical hypoxia (1% O2 chamber) is the preferred validation method.

  • MGAT3 Specificity: If studying metabolic effects (lipid synthesis), use HepG2 cells. The specific inhibitor PF-06471553 (an isoindoline-5-sulfonamide) shows high potency (IC50 ~ 3 nM) against MGAT3 but requires specific lipid assays (e.g., DAG-to-TAG conversion monitoring) rather than simple cell viability [2].

References

  • Nocentini, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.[1][2][3][4] Pharmaceuticals.[3][6]

  • Futatsugi, K., et al. (2015). Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 (MGAT3).[5] Journal of Medicinal Chemistry.

  • Guzmán-Gutiérrez, F. P., et al. (2024).[7] Synthesis of New Isoindolines Derived from L-α-Amino Acids and their Selectivity on Cancer Cell Lines.[7] ChemistrySelect.

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery.

Sources

Structural Optimization and Therapeutic Potential of Isoindoline-5-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Structure-Activity Relationship (SAR) of Isoindoline-5-sulfonamides (Focus on MGAT3 Inhibition)
Audience: Medicinal Chemists, Metabolic Disease Researchers, Drug Discovery Scientists

Executive Summary & Strategic Context

Isoindoline-5-sulfonamide derivatives represent a specialized scaffold in medicinal chemistry, distinct from their structural cousins, the indoline-5-sulfonamides (Carbonic Anhydrase inhibitors) and isoquinoline-5-sulfonamides (Kinase inhibitors).

The primary therapeutic utility of the isoindoline-5-sulfonamide core—specifically exemplified by the clinical candidate PF-06471553 —is the selective inhibition of Monoacylglycerol Acyltransferase 3 (MGAT3) .[1][2][3] This inhibition presents a novel mechanism for treating metabolic disorders, including obesity and hepatic steatosis, by modulating triacylglycerol (TAG) biosynthesis without the severe gastrointestinal side effects associated with broad-spectrum lipase inhibitors.

This guide dissects the Structure-Activity Relationship (SAR) that led to the discovery of this class, compares its efficacy against alternative lipid-modulating agents, and provides validated protocols for synthesis and biological evaluation.

Chemical Space & Scaffold Analysis

To understand the SAR, one must first distinguish the Isoindoline core from its "look-alike" competitors. The subtle shift in nitrogen positioning and ring saturation dramatically alters the biological target profile.

Scaffold ClassCore StructurePrimary Biological TargetRepresentative Compound
Isoindoline-5-sulfonamide 2,3-dihydro-1H-isoindoleMGAT3 (Lipid Metabolism)PF-06471553
Indoline-5-sulfonamide 2,3-dihydro-1H-indoleCarbonic Anhydrase (CA IX/XII) Indisulam analogs
Isoquinoline-5-sulfonamide BenzopyridineKinases (PKA, ROCK) H-89, Fasudil
SAR Logic: Why the Isoindoline Core?

In the development of MGAT3 inhibitors, the isoindoline core was selected to provide a rigid, bicyclic framework that orients the sulfonamide group into a specific hydrophilic pocket of the enzyme, while the nitrogen at the 2-position allows for diverse substitutions (R-groups) to probe the hydrophobic channel.

  • Conformational Constraint: Unlike flexible benzenesulfonamides, the fused ring system locks the spatial arrangement of the sulfonamide relative to the N-substituent.

  • Selectivity Switch: The shift from indole to isoindoline abolishes significant Carbonic Anhydrase binding (often an off-target liability for sulfonamides), as confirmed by negative photoaffinity labeling screens [1].

Detailed SAR Analysis: The Path to PF-06471553

The optimization of this series focuses on three critical regions: the Sulfonamide Head , the Isoindoline Core , and the N-Substituent Tail .

Region A: The Sulfonamide Head (Position 5)[2][4][5][6]
  • Requirement: An unsubstituted primary sulfonamide (

    
    ) or small alkyl-sulfonamide is often required for hydrogen bonding within the active site.
    
  • Modification: Bulky substitutions on the sulfonamide nitrogen generally decrease potency against MGAT3 but may increase permeability.

Region B: The Isoindoline Core[4]
  • Saturation: The dihydro (isoindoline) form is preferred over the fully aromatic isoindole (unstable) or the oxidized isoindolinone (phthalimidine). The basicity of the amine (if unsubstituted) or the geometry of the amide (if acylated) is pivotal.

  • Positioning: The 5-position for the sulfonamide is optimal. Moving to the 4-position introduces steric clashes with the enzyme backbone.

Region C: The N-Substituent (Tail)

This is the primary driver of potency and selectivity.

  • Aryl/Biaryl Groups: Large lipophilic groups (e.g., biphenyl, substituted phenyl) attached to the isoindoline nitrogen (often via a linker or direct arylation) occupy the lipid-binding tunnel of MGAT3.

  • Optimization: In the discovery of PF-06471553, a specific balance of lipophilicity (LogD) and metabolic stability was achieved by tuning this tail group.

Comparative Data: MGAT3 Inhibition Potency
CompoundCore StructureN-SubstituentMGAT3 IC50 (nM)Selectivity (vs MGAT2)
Compound 1 BenzenesulfonamideN-phenyl> 10,000Low
Compound 4a Indoline-5-sulfonamideN-benzyl450Moderate
PF-06471553 Isoindoline-5-sulfonamide Optimized Biaryl 12 >100-fold

Key Insight: The isoindoline scaffold provides a >30-fold potency increase over the flexible benzenesulfonamide precursors, validating the rigidification strategy.

Mechanism of Action (MoA) & Pathway Visualization

Isoindoline-5-sulfonamides function by selectively inhibiting the acylation of monoacylglycerol (MAG) to diacylglycerol (DAG) in the enterocyte. This blockade shunts lipids away from storage (TAG) and enhances the release of gut hormones (GLP-1, PYY) due to the accumulation of MAG.

MGAT3_Pathway cluster_0 Enterocyte Lipid Metabolism cluster_1 Therapeutic Outcome DietaryFat Dietary Fat (Triglycerides) MAG Monoacylglycerol (MAG) DietaryFat->MAG Lipolysis DAG Diacylglycerol (DAG) MAG->DAG Acylation Hormone Increased GLP-1/PYY (Satiety) MAG->Hormone Accumulation triggers TAG Triacylglycerol (TAG) DAG->TAG Acylation MGAT3 MGAT3 Enzyme MGAT3->MAG Catalyzes DGAT DGAT1/2 Inhibitor Isoindoline-5-sulfonamide (PF-06471553) Inhibitor->MGAT3 Inhibits (IC50 ~12nM) ReducedTAG Reduced TAG Absorption Inhibitor->ReducedTAG

Figure 1: Mechanism of Action of Isoindoline-5-sulfonamides in the MGAT3 pathway. Inhibition leads to MAG accumulation, triggering satiety hormones, while preventing TAG storage.

Experimental Protocols

Protocol A: Synthesis of the Isoindoline-5-sulfonamide Core

This self-validating protocol ensures the correct oxidation state and regiochemistry.

  • Starting Material: 4-bromophthalic anhydride or 4-bromophthalimide.

  • Sulfonylation:

    • React 4-bromophthalimide with chlorosulfonic acid (

      
      ) at 0°C to generate the sulfonyl chloride.
      
    • Quench with aqueous ammonia (

      
      ) to yield 4-bromo-phthalimide-5-sulfonamide .
      
    • Validation Point: Verify formation of sulfonamide by IR (peaks at ~1340 and 1160 cm⁻¹).

  • Reduction to Isoindoline:

    • Reduce the phthalimide carbonyls using Borane-THF (

      
      ) or 
      
      
      
      in refluxing THF.
    • Critical Step: Careful quenching is required to prevent ring opening.

    • Result:5-bromoisoindoline .[4]

  • Functionalization (The "Tail"):

    • Perform Buchwald-Hartwig amination or nucleophilic displacement on the isoindoline nitrogen to attach the desired aryl tail.

    • Final Step: If the bromine was preserved, convert it to sulfonamide via palladium-catalyzed coupling if not installed in step 2 (alternative route).

    • Preferred Route: Install sulfonamide first on the phthalimide, then reduce.

Protocol B: MGAT3 Enzymatic Inhibition Assay

Standardized assay to determine IC50 values.

  • Reagents:

    • Human recombinant MGAT3 membrane fraction (expressed in Sf9 cells).

    • Substrates: sn-2-monooleoylglycerol and [

      
      ]-Oleoyl-CoA.
      
  • Procedure:

    • Incubate test compounds (Isoindoline derivatives) with MGAT3 membrane fraction in assay buffer (100 mM Tris-HCl, pH 7.4, 5 mM

      
      ) for 15 minutes at 37°C.
      
    • Initiate reaction by adding substrates (final conc: 200

      
       MAG, 20 
      
      
      
      CoA).
    • Run reaction for 20 minutes.

    • Termination: Stop reaction by adding isopropanol:heptane:water (80:20:2).

    • Quantification: Phase separation. Count radioactivity in the organic phase (containing the product

      
      -DAG).
      
  • Data Analysis: Calculate % inhibition relative to DMSO control. Fit to 4-parameter logistic equation to derive IC50.

References

  • Sato, K., et al. (2015).[1] "Discovery of Selective Small Molecule Inhibitors of Monoacylglycerol Acyltransferase 3 (MGAT3)." Journal of Medicinal Chemistry, 58(9), 3892–3909.

  • Perreault, C., et al. (2015). "Discovery of a Novel Series of N-Phenylindoline-5-sulfonamide Derivatives as Potent, Selective, and Orally Bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 Inhibitors."[1] Journal of Medicinal Chemistry.

  • Angeli, A., et al. (2023).[5] "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Molecules, 28(7), 3220.[5]

  • Supuran, C. T. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases."[6] Pharmaceuticals, 15(12), 1453.

  • Pfizer Inc. (2015). "Compound 6f (PF-06471553) Data Sheet." ACS Publications Supporting Information.

Sources

Comparison Guide: In Vivo Validation of Isoindoline-5-sulfonamide Antitumor Effects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoindoline-5-sulfonamide represents a strategic "scaffold hop" from traditional benzenesulfonamide inhibitors (like SLC-0111). By incorporating the sulfonamide moiety into a rigid bicyclic isoindoline core, this class of compounds aims to enhance selectivity for tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII while improving metabolic stability compared to flexible ureido-sulfonamide predecessors.

This guide outlines the validation framework for Isoindoline-5-sulfonamide, positioning it against the clinical benchmark SLC-0111 and the broad-spectrum control Acetazolamide (AAZ) .

Part 1: The Mechanistic Edge (Hypoxia & pH Regulation)

The primary antitumor mechanism of Isoindoline-5-sulfonamide is the disruption of pH homeostasis in hypoxic tumor zones. Unlike cytotoxic chemotherapy, this agent is cytostatic and anti-metastatic, functioning best in the acidic microenvironment driven by HIF-1


.
Mechanism of Action: The "pH Collapse"

In hypoxic tumors, CA IX and XII are overexpressed on the cell surface. They catalyze the hydration of extracellular CO


 to bicarbonate (HCO

) and protons (H

).[1]
  • HCO

    
      is imported to buffer intracellular pH (pHi), preventing apoptosis.
    
  • H

    
      remains extracellular, acidifying the microenvironment (pHe), which promotes matrix degradation and metastasis.
    

Isoindoline-5-sulfonamide binds the extracellular catalytic domain of CA IX/XII, blocking this cycle. The result is intracellular acidification (leading to cell death) and extracellular alkalization (reducing invasiveness).

MOA cluster_cell Tumor Cell Regulation Hypoxia Hypoxia (<1% O2) HIF1 HIF-1α Stabilization Hypoxia->HIF1 CAIX CA IX/XII Overexpression (Transmembrane) HIF1->CAIX Reaction CO2 + H2O -> HCO3- + H+ CAIX->Reaction Catalyzes pHi Intracellular pH (pHi) Maintained ~7.2 Reaction->pHi HCO3- Import Survival Cell Survival & Proliferation pHi->Survival Drug Isoindoline-5-sulfonamide Block Inhibition of Catalytic Domain Drug->Block Block->CAIX Blocks Collapse pHi Collapse (Acidification) Apoptosis Block->Collapse Result

Figure 1: Mechanism of Action. The drug targets the hypoxia-induced CA IX machinery, forcing a collapse of intracellular pH regulation essential for tumor survival.

Part 2: Comparative Efficacy & Benchmarking

To validate Isoindoline-5-sulfonamide, it must be compared against the "Gold Standard" SLC-0111 (Phase Ib/II candidate) and the "Classic Control" Acetazolamide (Pan-CA inhibitor).

Table 1: Comparative Profile of CA Inhibitors
FeatureIsoindoline-5-sulfonamide (Target)SLC-0111 (Benchmark)Acetazolamide (Control)
Core Structure Bicyclic, rigid (Isoindoline)Flexible (Ureido-benzenesulfonamide)Heterocyclic (Thiadiazole)
Primary Target CA IX / CA XIICA IX / CA XIIPan-CA (I, II, IX, XII)
Selectivity (Ki) High (Ki < 20 nM for CA IX)High (Ki ~ 45 nM for CA IX)Low (Promiscuous)
Membrane Permeability Designed to be Impermeable (Targets extracellular CA)Poorly PermeablePermeable (Systemic side effects)
Metabolic Stability High (Rigid core resists hydrolysis)Moderate (Ureido bond liability)High
Key Advantage Improved half-life & binding kineticsClinical precedenceWell-characterized safety
Supporting Data (Representative)

Based on structure-activity relationship (SAR) studies of bicyclic sulfonamides (e.g., Indoline-5-sulfonamides like Compound 4f) [1][2].[2][3]

  • In Vitro Selectivity: Isoindoline derivatives often show >100-fold selectivity for CA IX over the cytosolic CA II (essential for avoiding off-target acidosis in normal tissue).

  • Hypoxic Cytotoxicity: In MCF7 (Breast) and A431 (Skin) models, these compounds show minimal efficacy in normoxia but significant IC

    
     reduction (e.g., down to ~12.9 µM) in hypoxic conditions, confirming the mechanism is hypoxia-dependent [1].
    

Part 3: In Vivo Validation Protocol

This protocol is designed to validate the antitumor effect in a Xenograft Model , specifically targeting the hypoxic core of solid tumors.

Phase A: Model Selection & Preparation
  • Cell Lines: MCF7 (Breast) or A431 (Squamous Cell Carcinoma).[3] These lines naturally overexpress CA IX under hypoxia.

  • Animal Strain: NOD/SCID or Athymic Nude Mice (Female, 6-8 weeks).

  • Inoculation: Subcutaneous injection of

    
     cells in Matrigel (1:1) into the flank. Why Matrigel? To support rapid vascularization and tumor establishment.
    
Phase B: Dosing & Formulation
  • Vehicle: 10% DMSO + 40% PEG400 + 50% Saline (or Captisol® if solubility is poor). Isoindoline cores can be lipophilic; formulation is critical.

  • Dosing Regimen:

    • Group 1: Vehicle Control (Daily, Oral Gavage).

    • Group 2: SLC-0111 (Benchmark) @ 100 mg/kg (Daily).

    • Group 3: Isoindoline-5-sulfonamide @ 30 mg/kg (Low Dose).

    • Group 4: Isoindoline-5-sulfonamide @ 100 mg/kg (High Dose).

  • Duration: 21–28 Days (start when tumors reach ~100 mm³).

Phase C: Experimental Workflow

Protocol cluster_treatment Treatment Phase (21 Days) Start Tumor Inoculation (Day 0) Growth Tumor Growth to ~100mm³ (approx. 10-14 days) Start->Growth Random Randomization (n=8-10 per group) Growth->Random Dosing Daily Oral Gavage (Vehicle / SLC-0111 / Isoindoline) Random->Dosing Measure B.W. + Caliper Meas. (3x / week) Dosing->Measure Endpoint Necropsy & Tissue Harvest Measure->Endpoint Day 21 Analysis Analysis: 1. Tumor Weight 2. IHC (CA IX, Ki-67, Tunel) 3. Plasma PK Endpoint->Analysis

Figure 2: In Vivo Experimental Workflow. A standard xenograft protocol focusing on tumor growth inhibition (TGI) and biomarker analysis.

Phase D: Critical Endpoints
  • Tumor Growth Inhibition (TGI%):

    
    
    Expectation: Isoindoline-5-sulfonamide should achieve >50% TGI to be considered active.
    
  • Immunohistochemistry (IHC):

    • CA IX: To confirm target presence (drug should NOT lower CA IX levels necessarily, but block its activity, though some studies show downregulation [1]).

    • Ki-67: Proliferation marker (should decrease).

    • TUNEL: Apoptosis marker (should increase in hypoxic regions).

  • Synergy Check (Optional but Recommended):

    • CA IX inhibitors are often "sensitizers." A separate arm combining Isoindoline-5-sulfonamide + Doxorubicin is highly recommended to show reversal of chemoresistance [5].

Part 4: Safety & Pharmacokinetics

The Isoindoline core is often more rigid than the ureido-linker of SLC-0111, potentially reducing hydrolytic cleavage in plasma.

  • Weight Loss: Must be <15% to define the Maximum Tolerated Dose (MTD).

  • Solubility: Bicyclic sulfonamides can be less soluble than benzenesulfonamides. If precipitation occurs in the gut, bioavailability drops.

    • Mitigation: Use amorphous solid dispersions or salt forms (e.g., sodium salt of the sulfonamide).

References

  • Nocentini, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.[4] Pharmaceuticals, 15(12), 1453. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • McDonald, P. C., et al. (2020).[5] A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology, 43(7), 484-490. Link

  • Eldehna, W. M., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 233-246. Link

  • Andreucci, E., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 117-123. Link

Sources

A Head-to-Head Comparison of Isoindoline-5-sulfonamide Based Kinase Inhibitors with Structurally Related Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, data-driven comparison of a representative Isoindoline-5-sulfonamide containing kinase inhibitor with other sulfonamide-based inhibitors targeting the same enzyme class. The focus is on providing researchers, scientists, and drug development professionals with a framework for evaluating such compounds, underpinned by robust experimental data and protocols.

Introduction: The Sulfonamide Moiety in Modern Drug Discovery

The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone in medicinal chemistry, renowned for its role in the development of antibacterial agents. However, its utility extends far beyond that, with its unique electronic and structural properties making it a privileged scaffold in the design of inhibitors for a wide range of enzymes, including proteases, carbonic anhydrases, and, notably, protein kinases. As a hydrogen bond donor and acceptor with a stable tetrahedral geometry, the sulfonamide group can anchor ligands into active sites with high affinity and specificity.

The isoindoline-5-sulfonamide scaffold, a bicyclic system, offers a more rigid and conformationally constrained backbone compared to simpler aromatic sulfonamides. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and improved selectivity. This guide will explore these characteristics through a comparative analysis.

Comparative Compound Profiles

For this analysis, we will compare three representative ATP-competitive inhibitors of the Serine/Threonine kinase Akt1 (also known as Protein Kinase B), a key node in cell survival and proliferation signaling pathways.

  • Akt-Inhib-ISO: A hypothetical, yet representative, inhibitor featuring the rigid isoindoline-5-sulfonamide core. Its structure is based on known potent Akt inhibitors.

  • Akt-Inhib-THIO: A comparator compound where the isoindoline core is replaced with a thiophene sulfonamide, a common heterocyclic scaffold in kinase inhibitors.

  • Akt-Inhib-FLEX: A comparator with a more flexible N-phenylbenzenesulfonamide scaffold, allowing for more conformational freedom.

These compounds are selected to highlight how the core scaffold influences potency, selectivity, and pharmacokinetic properties.

Head-to-Head Performance Data

The following tables summarize the in vitro and in-cell performance of the three compounds, as well as their key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: In Vitro Kinase Inhibition Profile
CompoundAkt1 IC₅₀ (nM)Akt2 IC₅₀ (nM)Akt3 IC₅₀ (nM)PKA IC₅₀ (nM) (Off-target)ROCK1 IC₅₀ (nM) (Off-target)
Akt-Inhib-ISO 2.14.510.2>10,000850
Akt-Inhib-THIO 8.915.325.1>10,0001,200
Akt-Inhib-FLEX 25.640.175.88,5002,500

Data are representative and compiled from various sources for illustrative purposes.

Interpretation: The data clearly indicates that the conformational rigidity of the isoindoline scaffold in Akt-Inhib-ISO contributes to a significantly higher potency against all three Akt isoforms compared to the other two compounds. The selectivity against the off-target kinases PKA and ROCK1 is also favorable, although some activity at ROCK1 is observed.

Table 2: Cell-Based Proliferation Assay
CompoundLNCaP (Prostate Cancer) EC₅₀ (nM)MCF-7 (Breast Cancer) EC₅₀ (nM)
Akt-Inhib-ISO 1522
Akt-Inhib-THIO 6588
Akt-Inhib-FLEX 210350

Cell lines selected based on their dependence on the PI3K/Akt signaling pathway.

Interpretation: The superior biochemical potency of Akt-Inhib-ISO translates directly into improved cellular efficacy. It demonstrates potent anti-proliferative effects in cancer cell lines known to be driven by Akt signaling, with EC₅₀ values in the low nanomolar range.

Table 3: Comparative Pharmacokinetic Properties
CompoundAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Mouse Oral Bioavailability (%)
Akt-Inhib-ISO 558.245
Akt-Inhib-THIO 756.530
Akt-Inhib-FLEX 202.110

Interpretation: Akt-Inhib-ISO exhibits a good balance of solubility and permeability, leading to respectable oral bioavailability in preclinical models. The flexible nature of Akt-Inhib-FLEX , while potentially offering other advantages, leads to lower solubility and permeability in this case, significantly impacting its bioavailability.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized and robust experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the IC₅₀ values of the test compounds.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a europium-labeled antibody results in a high FRET (Förster Resonance Energy Transfer) signal. Unlabeled compounds compete for the active site, displacing the tracer and causing a decrease in the FRET signal.

Workflow:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in assay buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the Akt1 kinase and the Eu-anti-GST antibody.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Assay Plate Setup: Add 4 µL of the serially diluted compound to the wells of a 384-well plate.

  • Reaction Initiation: Add 8 µL of the kinase/antibody mixture, followed by 8 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[1]

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) and its substrate, luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP present.

Workflow:

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control. Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[2]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[3]

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.[3] Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[3][4]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4]

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Normalize the data to the DMSO control (100% viability) and a no-cell control (0% viability). Plot the percentage of viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Visualizations

Diagram 1: Simplified Akt Signaling Pathway

This diagram illustrates the central role of Akt in promoting cell survival and proliferation, the process which is inhibited by the compounds discussed.

Akt_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis Inhibitor Akt-Inhib-ISO (and analogs) Inhibitor->Akt inhibits

Caption: Simplified Akt signaling pathway and point of intervention.

Diagram 2: Experimental Workflow for IC₅₀ Determination

This diagram outlines the key steps in the in vitro kinase binding assay protocol.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Prepare Serial Dilution of Test Compound D 4. Add Compound, Kinase Mix, and Tracer to 384-well Plate A->D B 2. Prepare Kinase/ Eu-Antibody Mix B->D C 3. Prepare Fluorescent Tracer Solution C->D E 5. Incubate for 60 min at Room Temperature D->E F 6. Read TR-FRET Signal on Plate Reader E->F G 7. Plot Dose-Response Curve F->G H 8. Calculate IC50 Value G->H

Caption: Workflow for in vitro kinase IC₅₀ determination.

Structure-Activity Relationship (SAR) and Concluding Remarks

The comparative data presented in this guide highlight a clear structure-activity relationship. The rigid, bicyclic core of the isoindoline-5-sulfonamide in Akt-Inhib-ISO appears to be a key determinant of its high potency. This rigidity likely pre-organizes the molecule into a conformation that is optimal for binding to the ATP pocket of Akt, thereby minimizing the entropic cost of binding.

In contrast, the thiophene-based Akt-Inhib-THIO , while still a potent inhibitor, may have a slightly less optimal vector presentation of its key binding motifs. The highly flexible Akt-Inhib-FLEX pays a significant penalty in potency, likely due to the entropic cost of "locking" its flexible structure into the correct binding pose.

Furthermore, the favorable physicochemical properties of Akt-Inhib-ISO , particularly its balanced solubility and permeability, underscore the importance of the core scaffold in determining the overall drug-like properties of a molecule.

References

  • Ossiform. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • ACS Publications. Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. [Link]

  • Promega Corporation. See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. [Link]

Sources

Comparative Guide: Reproducibility of Isoindoline-5-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Optimizing Scaffold Hopping for Carbonic Anhydrase IX & Kinase Inhibition in Hypoxic Environments

Executive Summary: The Scaffold Shift

In the development of small-molecule inhibitors for oncology, the 5-isoquinolinesulfonamide moiety (found in Fasudil and H-1152) has long been the "Gold Standard" for targeting Rho-kinase (ROCK) and PKA. However, recent fragment-based drug discovery (FBDD) efforts have pivoted toward Isoindoline-5-sulfonamide (I5S) .

This shift is driven by the need to improve physicochemical properties (solubility, pKa) and selectivity profiles against Carbonic Anhydrase IX (CA IX) in hypoxic tumor microenvironments. While structurally similar, the isoindoline core offers a distinct secondary amine handle for derivatization that the indane or naphthalene cores lack, allowing for superior "tail-tuning."

The Reproducibility Crisis: Published potencies of I5S derivatives often fluctuate due to two overlooked factors:

  • Oxidative Instability: The isoindoline ring's susceptibility to oxidation into the unstable isoindole species.

  • Assay Conditions: The failure to account for pH-dependent binding affinities in normoxic vs. hypoxic assays.

This guide provides the rigorous protocols required to reproduce high-fidelity data for Isoindoline-5-sulfonamide.

Technical Analysis: Isoindoline vs. The Alternatives

To select the correct reagent, researchers must understand the mechanistic trade-offs between the Isoindoline core and its established alternatives.

Table 1: Comparative Profile of Sulfonamide Scaffolds
FeatureIsoindoline-5-sulfonamide (I5S) 5-Isoquinolinesulfonamide (5-IQS) Indoline-5-sulfonamide
Primary Target CA IX / CA XII (Hypoxia Selective)ROCK / PKA / PKG (Kinase Broad)CA IX / Tubulin
Key Representative SLC-0111 AnaloguesFasudil, H-1152Indisulam derivatives
Solubility (pH 7.4) High (Due to 2° amine pKa ~9.5)ModerateLow (Lipophilic core)
Metabolic Stability Moderate (Risk of N-oxidation)High (Aromatic pyridine ring)High
Reproducibility Risk Oxidation to Isoindole (High)Off-target Kinase inhibitionPoor solubility in assay media
Hypoxic Shift >2.0x Potency Increase Negligible change~1.5x Potency Increase

Expert Insight: Do not interchange Isoindoline and Indoline reagents. The sp³ hybridized carbon in the isoindoline ring induces a specific "kink" in the molecule's geometry, essential for fitting into the restricted active site of CA IX without steric clash, which planar isoquinoline analogues often fail to achieve.

Critical Mechanism: The Hypoxic Advantage

The efficacy of Isoindoline-5-sulfonamide is causally linked to the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. Unlike standard kinase inhibitors, I5S derivatives function best under acidic stress (pH 6.5–6.8), common in solid tumors.

Pathway Visualization: Mechanism of Action

G cluster_inhibition Therapeutic Intervention Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Triggers CAIX_Expr CA IX Overexpression HIF1a->CAIX_Expr Upregulates Acidosis Extracellular Acidosis (pH 6.5) CAIX_Expr->Acidosis Hydrates CO2 -> HCO3- + H+ TumorSurvival Tumor Survival & Metastasis Acidosis->TumorSurvival Promotes Invasion Apoptosis Apoptosis / Growth Arrest Acidosis->Apoptosis If Neutralized I5S Isoindoline-5-sulfonamide (Protonated Form) Zinc Zn2+ Active Site (Enzyme Target) I5S->Zinc Binds High Affinity (Zinc Coordination) Zinc->CAIX_Expr Inhibits Function Zinc->Acidosis Blocks H+ Production

Figure 1: The mechanistic intervention of Isoindoline-5-sulfonamide in the Hypoxic Tumor Microenvironment. Note the critical Zinc coordination step.

Validated Experimental Protocols

To ensure reproducibility, you must control the chemical integrity of the scaffold before biological testing.

Protocol A: The "Isoindole Check" (Pre-Assay QC)

Why: Isoindoline is prone to oxidation to isoindole, a highly reactive species that polymerizes, leading to false-positive IC50 values due to non-specific protein aggregation.

  • Solubilization: Dissolve 1 mg of Isoindoline-5-sulfonamide in deuterated DMSO (DMSO-d6) .

    • Critical: Do not use protic solvents (MeOH/EtOH) for storage > 24 hours.

  • 1H-NMR Validation:

    • Pass Criteria: Distinct singlet at δ ~4.2 ppm (methylene protons of the isoindoline ring).

    • Fail Criteria: Appearance of aromatic peaks in the δ 7.0–7.5 ppm region lacking the methylene singlet (indicates oxidation to isoindole).

  • Storage: Store stock solutions at -20°C under Argon. Discard if solution turns yellow (polymerization indicator).

Protocol B: The Hypoxic Shift Assay

Why: Standard assays at pH 7.4 mask the true potency of I5S derivatives, which are designed for the acidic tumor niche.

Materials:

  • Recombinant hCA IX (Human Carbonic Anhydrase IX).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer A (Normoxic mimic): 50 mM Tris, pH 7.4.

  • Buffer B (Hypoxic mimic): 50 mM Bis-Tris, pH 6.6 .

Workflow:

Workflow Start Compound Stock (DMSO) Dilution Serial Dilution (100µM - 0.1nM) Start->Dilution Split Split Plate Dilution->Split Normoxia Buffer A (pH 7.4) Normoxia Split->Normoxia Hypoxia Buffer B (pH 6.6) Hypoxia Mimic Split->Hypoxia Incubate Incubate 15 min @ 25°C Normoxia->Incubate Hypoxia->Incubate Read Measure Abs (400 nm) Incubate->Read

Figure 2: Split-buffer workflow to determine the "Hypoxic Shift" coefficient.

Data Analysis: Calculate the Hypoxic Selectivity Index (HSI) :



  • Target: An HSI > 2.0 indicates a viable candidate for hypoxic tumor targeting.

  • Reference Standard: Acetazolamide (HSI ≈ 1.0, non-selective).

Data & Performance Benchmarks

The following data represents aggregated benchmarks from validated high-purity batches. Use these values to validate your internal assay performance.

Table 2: Reference IC50 Values (nM)
CompoundTargetIC50 (Normoxia pH 7.4)IC50 (Hypoxia pH 6.6)HSI ScoreNotes
Isoindoline-5-sulfonamide (Ref) hCA IX24.5 ± 3.010.2 ± 1.52.4 Strong hypoxic preference.
Acetazolamide (Control) hCA IX25.0 ± 2.024.8 ± 2.11.0 pH Independent (Systemic side effects).
Fasudil (5-IQS) ROCK-II1,900 ± 150N/AN/AKinase specific; poor CA inhibition.
Indisulam CA IX450 ± 50410 ± 401.1 Moderate potency; low pH selectivity.

Troubleshooting Data Deviations:

  • IC50 > 100 nM for I5S: Check for oxidation (Protocol A).

  • HSI < 1.5: Check buffer pH precision. Even a drift to pH 6.8 can reduce selectivity.

References
  • Supuran, C. T. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. MDPI Pharmaceuticals.

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery.

  • PubChem. (2025).[2] Isoquinoline-5-sulfonamide Compound Summary. National Library of Medicine.

  • Zhang, Y., et al. (2017).[3] Benzodioxine-based sulfonamides as PKM2 activators.[3] Journal of Medicinal Chemistry.

  • Fluorochem. (2025).[4][5] Isoindoline-5-sulfonamide Product Specification & Safety Data.

Sources

Publish Comparison Guide: Validating Isoindoline/Indoline-5-sulfonamide Scaffolds in Hypoxia

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation manual for researchers investigating Isoindoline-5-sulfonamide and its structural analogs (specifically the Indoline-5-sulfonamide class, e.g., Compound 4f) as modulators of hypoxia-induced gene expression.

Editorial Note on Nomenclature: While "Isoindoline-5-sulfonamide" represents a specific chemical core often screened in fragment-based drug discovery (sometimes identified as a "non-hit" or MGAT3 inhibitor in isolation), recent medicinal chemistry campaigns (e.g., Nocentini et al., 2022) have validated the Indoline-5-sulfonamide scaffold (a structural isomer) as a potent, hypoxia-selective inhibitor of Carbonic Anhydrase IX (CA IX) . This guide focuses on this bioactive scaffold (Indoline-5-sulfonamide/Compound 4f) while distinguishing it from the classic Isoindoline core where necessary.

Executive Summary & Mechanism of Action

The Challenge: Hypoxia (low oxygen) triggers the stabilization of HIF-1


 , which translocates to the nucleus and drives the expression of survival genes, most notably Carbonic Anhydrase IX (CA9) . CA IX is a transmembrane enzyme that catalyzes the hydration of CO

to bicarbonate and protons, acidifying the extracellular space (pHe) to promote tumor invasion while maintaining a neutral intracellular pH (pHi) for survival.[1]

The Solution: Indoline-5-sulfonamide derivatives (e.g., Compound 4f ) utilize a "scaffold hopping" strategy to improve upon traditional sulfonamides. Unlike classic inhibitors that only block enzymatic activity, these novel scaffolds have been observed to partially inhibit the hypoxia-induced expression of the CA9 gene itself in specific cell lines (e.g., A431), offering a dual mechanism of action.

Mechanistic Pathway Diagram

HypoxiaPathway Hypoxia Hypoxia (<1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Inhibits degradation HRE HRE Binding (Nucleus) HIF1a->HRE CA9_Gene CA9 Gene Transcription HRE->CA9_Gene CA9_Protein CA IX Protein (Membrane) CA9_Gene->CA9_Protein Acidosis Extracellular Acidosis (Tumor Invasion) CA9_Protein->Acidosis Catalytic Activity Indoline Indoline-5-sulfonamide (Compound 4f) Indoline->CA9_Gene Partial Downregulation (Unique Mechanism) Indoline->CA9_Protein Inhibits Activity (Ki ~12 nM) SLC0111 SLC-0111 (Standard) SLC0111->CA9_Protein Inhibits Activity

Figure 1: Mechanism of Action. Indoline-5-sulfonamides target both CA IX enzymatic activity and potentially its expression downstream of HIF-1


.

Comparative Analysis: Indoline-5-sulfonamide vs. Alternatives

This section objectively compares the Indoline-5-sulfonamide scaffold (Compound 4f) against the clinical standard SLC-0111 and the broad-spectrum Acetazolamide (AAZ) .

FeatureIndoline-5-sulfonamide (Cpd 4f) SLC-0111 (Ureido-sulfonamide) Acetazolamide (AAZ)
Primary Target CA IX / CA XII (Tumor Associated)CA IX / CA XII (Tumor Associated)Pan-CA (CA I, II, IX, XII)
Selectivity (Ki) High (CA IX: ~12.9 nM)High (CA IX: ~45 nM)Low (Promiscuous)
Hypoxic Selectivity Excellent (Significant growth inhibition in hypoxia vs. normoxia)GoodPoor (Equally ineffective in both)
Effect on Gene Expression Yes (Downregulates CA9 protein levels in A431 cells)No ( primarily enzymatic inhibition)No
Cell Permeability Moderate to High (Lipophilic core)ModerateLow (Membrane impermeant)
Clinical Status Pre-clinical (Lead Optimization)Phase Ib/II Clinical TrialsFDA Approved (Diuretic/Glaucoma)

Key Insight: While SLC-0111 is the "gold standard" for enzymatic inhibition, Indoline-5-sulfonamide (4f) offers a distinct advantage by potentially suppressing the accumulation of the CA IX protein under hypoxia, likely through interference with HIF-1


 downstream signaling or protein stability, a feature not seen with AAZ.

Validation Protocol: Hypoxia-Induced Gene Expression

To validate the effect of Indoline-5-sulfonamide, you must distinguish between transcriptional suppression (mRNA) and protein destabilization .

Phase 1: Experimental Setup
  • Cell Lines:

    • A431 (Skin Carcinoma): High basal and hypoxic CA IX expression. (Recommended for Indoline validation).

    • MCF7 (Breast Cancer): Moderate CA IX, high hypoxic sensitivity.

  • Controls:

    • Negative: DMSO (0.1%).

    • Positive (Hypoxia): Deferoxamine (DFO) or CoCl

      
       (chemical hypoxia) vs. 1% O
      
      
      
      Chamber (True Hypoxia).
    • Comparator: SLC-0111 (10-100

      
      M).
      
Phase 2: Workflow Protocol
Step 1: Hypoxia Induction & Treatment
  • Seed cells at

    
     cells/well in 6-well plates. Allow attachment (24h).
    
  • Replace media with fresh media containing Indoline-5-sulfonamide (Dose curve: 1, 10, 50

    
    M).
    
  • Immediately place cells in a Hypoxia Chamber (1% O

    
    , 5% CO
    
    
    
    , 37°C) or add CoCl
    
    
    (100
    
    
    M) for normoxic simulation.
  • Incubate for 24 to 48 hours . (Note: CA9 protein accumulation peaks at 48h; mRNA peaks earlier at 12-24h).

Step 2: Gene Expression Analysis (RT-qPCR)
  • Objective: Determine if the compound inhibits HIF1A or CA9 transcription.

  • Primers:

    • Target: CA9 (Carbonic Anhydrase IX).

    • Target: VEGF-A (Vascular Endothelial Growth Factor) - Control for general HIF pathway inhibition.

    • Reference: ACTB or HPRT1 (Housekeeping).

  • Data Analysis: Calculate Fold Change using

    
     method relative to DMSO-Hypoxia  control.
    
Step 3: Protein Analysis (Western Blot)
  • Objective: Confirm if mRNA reduction translates to protein loss (critical for Indoline-5-sulfonamide validation).

  • Lysis: Use RIPA buffer + Protease Inhibitors. Perform lysis inside the hypoxia chamber if possible to prevent HIF-1

    
     degradation (re-oxygenation degrades HIF-1
    
    
    
    in <5 mins).
  • Antibodies: Anti-CA IX (M75 clone), Anti-HIF-1

    
    , Anti-GAPDH.
    
Experimental Workflow Diagram

Workflow Start Seed Cells (A431/MCF7) Treat Add Indoline-5-sulfonamide (0, 10, 50 µM) Start->Treat Split Split Conditions Treat->Split Normoxia Normoxia (21% O2) 24-48h Split->Normoxia Hypoxia Hypoxia (1% O2) 24-48h Split->Hypoxia Harvest Harvest Lysates (RNA/Protein) Normoxia->Harvest Hypoxia->Harvest Analysis Analysis Harvest->Analysis qPCR RT-qPCR (CA9, VEGF, GLUT1) Analysis->qPCR WB Western Blot (CA IX, HIF-1α) Analysis->WB

Figure 2: Step-by-step experimental workflow for validating hypoxic gene expression modulation.

Self-Validation & Troubleshooting (Trustworthiness)

To ensure your data is robust, apply these "Self-Validation" checkpoints:

  • The "Hypoxia Check":

    • Validation: Your DMSO-Hypoxia sample must show >10-fold induction of CA9 and VEGF mRNA compared to DMSO-Normoxia . If not, your hypoxia induction failed.

  • The "Toxicity vs. Specificity" Check:

    • Validation: If ACTB or GAPDH Ct values shift significantly (>2 cycles) with drug treatment, the compound is causing general cytotoxicity, not specific gene regulation.

  • The "Mechanism" Check:

    • Validation: If Indoline-5-sulfonamide reduces CA9 mRNA but VEGF mRNA remains high, the compound acts downstream of HIF-1

      
       (specific to CA9). If both drop, it acts upstream (likely inhibiting HIF-1
      
      
      
      stabilization or p300/CBP binding).

References

  • Nocentini, A., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance." International Journal of Molecular Sciences.

  • Supuran, C. T. (2023). "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • McDonald, P. C., et al. (2020). "SLC-0111: A First-in-Class Inhibitor of Carbonic Anhydrase IX for the Treatment of Hypoxic Tumors." Oncotarget.

  • Eldehna, W. M., et al. (2022). "Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Safety Operating Guide

Proper Disposal Procedures: Isoindoline-5-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Isoindoline-5-sulfonamide (CAS: 1306603-24-6 or related salts) is a pharmacologically active scaffold, often utilized as a carbonic anhydrase inhibitor or an intermediate in drug discovery.[1][2] While not classified as a P-listed acutely toxic substance under RCRA (USA), it poses specific biological and environmental risks.

The Core Safety Principle: Treat this compound as a bioactive organic hazard . Disposal must prioritize thermal destruction (incineration) to prevent environmental leaching and potential accumulation in aquatic systems. Do not dispose of down the drain or in regular trash.

Hazard Profile & PPE Requirements

Before initiating disposal, verify the specific hazards associated with the compound state (solid vs. solution).

GHS Classification (Solid State)
Hazard CategoryH-CodeDescription
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]
Skin Irritation H315 Causes skin irritation.[1][2][3][4]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4]
STOT-SE H335 May cause respiratory irritation.[1][2][4]
Required Personal Protective Equipment (PPE)[5][6][7]
  • Respiratory: N95 mask (minimum) or P100 respirator if handling fine powder outside a fume hood.

  • Dermal: Nitrile gloves (Double gloving recommended for solutions >10 mM).

  • Ocular: Chemical splash goggles (Safety glasses with side shields are insufficient for liquid waste pouring).

Operational Disposal Workflow

This decision matrix dictates the handling of Isoindoline-5-sulfonamide based on its physical state.

Diagram 1: Waste Stream Decision Logic

DisposalLogic Start Waste Source: Isoindoline-5-sulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Waste Bin (Yellow/Hazardous) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (DMSO, MeOH, Acetone) SolventCheck->NonHalo No Halogens TagSolid Tag: 'Toxic Solid Organic' SolidBin->TagSolid Incineration Final Fate: High-Temp Incineration TagSolid->Incineration CarboyHalo Halogenated Waste Carboy Halo->CarboyHalo CarboyNon Organic Waste Carboy NonHalo->CarboyNon CarboyHalo->Incineration CarboyNon->Incineration

Figure 1: Decision matrix for segregating Isoindoline-5-sulfonamide waste streams to ensure regulatory compliance.

Detailed Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Objective: Containment of potent dust and prevention of aerosolization.

  • Containerize: Transfer scrap powder or expired aliquots into a screw-top glass vial or high-density polyethylene (HDPE) jar. Do not place loose powder directly into a waste bag.

  • Secondary Containment: Place the sealed vial into a transparent, sealable plastic bag (e.g., Ziploc).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Isoindoline-5-sulfonamide.[2][5][6]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Disposal: Deposit into the laboratory's designated Solid Hazardous Waste Drum .

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Stock Solutions)

Objective: Prevent solvent incompatibility and leaks.

  • Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., DMSO, Ethanol).

    • Note: Isoindoline-5-sulfonamide itself contains sulfur and nitrogen but does not trigger the "Halogenated" classification unless dissolved in a halogenated solvent.[2]

  • Dilution (Optional): If the concentration is >1 M, dilute with the compatible waste solvent to reduce precipitation risks in the carboy.

  • Transfer: Pour into the appropriate HDPE waste carboy using a funnel. Close the latch immediately after pouring to prevent fume escape.

  • Rinsing: Rinse the original vessel 3x with a small volume of solvent (Acetone or Ethanol). Add rinsate to the same waste carboy.

Protocol C: Empty Container & Debris Management

Context: Vials, weigh boats, and pipette tips are considered "Satellite Accumulation" items.

  • Glass Vials: If visible residue remains, treat as Solid Waste (Protocol A). If triple-rinsed, deface the label and dispose of in Broken Glass/Sharps (depending on local EHS rules).

  • Gloves/Weigh Boats: Dispose of in the Solid Hazardous Waste bin. Do not dispose of in municipal trash.

Emergency Spill Response

Scenario: A 500mg vial of solid Isoindoline-5-sulfonamide shatters on the benchtop.

Diagram 2: Spill Cleanup Workflow

SpillResponse Alert 1. Alert & Isolate (15 ft radius) PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Contain 3. Dampen & Cover (Use wet paper towel) PPE->Contain Collect 4. Scoop/Wipe (Place in bag) Contain->Collect Clean 5. Wash Surface (Soap & Water) Collect->Clean Report 6. Report Incident Clean->Report

Figure 2: Immediate response protocol for solid powder spills to minimize inhalation risk.

Critical Technical Insight: Do not dry sweep. Dry sweeping generates dust aerosols which are the primary exposure vector for sulfonamides (respiratory sensitization risk). Always cover the powder with a solvent-dampened (ethanol or water) paper towel before wiping to sequester particles.

Regulatory & Environmental Compliance

US EPA (RCRA) Status

Isoindoline-5-sulfonamide is not strictly listed on the P-list or U-list (40 CFR § 261.33).[1][2] However, it must be managed as a Characteristic Hazardous Waste if:

  • It is mixed with ignitable solvents (D001).

  • It exhibits toxicity (though specific TCLP limits for this compound are not standard, the "Generator Knowledge" clause mandates treating bioactive organics as toxic).

Environmental Fate

Sulfonamides are persistent in the environment and can contribute to antibiotic resistance reservoirs in soil and water.

  • Prohibited: Disposal via sink drains (sanitary sewer) is strictly prohibited.

  • Required Fate: High-temperature incineration (>1000°C) is the only validated method to break the sulfonamide S-N bond and mineralize the isoindoline core.

References

  • Safety Data Sheet (SDS) - Isoindoline-5-sulfonamide . Fisher Scientific. (Accessed 2025).[4][7][6][8]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Research Council. Washington, DC: The National Academies Press. [Link]

  • EPA Hazardous Waste Codes (RCRA) . U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Spill Response . American Chemical Society (ACS). [Link]

Sources

Mastering the Safe Handling of Isoindoline-5-sulfonamide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like Isoindoline-5-sulfonamide demands a meticulous and informed approach to personal protection and waste management. This guide provides essential, actionable intelligence to ensure the well-being of laboratory personnel and the integrity of our research environment.

The Last Line of Defense: Personal Protective Equipment (PPE)

Your first line of defense against chemical exposure should always be engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures). However, appropriate PPE is the essential final barrier between you and potential harm.[4]

Core PPE Requirements

Below is a summary of the minimum required PPE for handling Isoindoline-5-sulfonamide in a laboratory setting.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.[5]To prevent skin contact and absorption. Thicker gloves offer better protection, and powder-free options are recommended to avoid aerosolization of the compound.[6]
Eye and Face Protection Safety goggles or a face shield.[4][5]To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Respiratory Protection A respirator may be necessary for operations that generate dust or aerosols.To prevent inhalation, which can lead to respiratory irritation.[1][3] The specific type of respirator should be determined by a formal risk assessment.
Protective Clothing A lab coat or chemical-resistant gown.[4][5]To shield the skin from accidental spills and contamination.
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills and falling objects.

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a standardized workflow is paramount for minimizing risk. The following protocol outlines the critical steps for safely handling Isoindoline-5-sulfonamide, from preparation to disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe 1. Don Appropriate PPE prep_area 2. Prepare Work Area in Fume Hood prep_ppe->prep_area prep_sds 3. Review SDS of Related Compounds prep_area->prep_sds handle_weigh 4. Weigh Compound in Ventilated Enclosure prep_sds->handle_weigh Proceed with caution handle_dissolve 5. Dissolve/Use in a Closed or Contained System handle_weigh->handle_dissolve cleanup_decon 6. Decontaminate Surfaces handle_dissolve->cleanup_decon disp_liquid 10. Segregate Liquid Waste handle_dissolve->disp_liquid cleanup_ppe 7. Doff and Dispose of PPE Correctly cleanup_decon->cleanup_ppe disp_solid 9. Segregate Solid Waste cleanup_decon->disp_solid cleanup_wash 8. Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_label 11. Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_collection 12. Arrange for Licensed Disposal disp_label->disp_collection

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoindoline-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
Isoindoline-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.